Product packaging for 3-Bromo-5-chloro-4-hydroxybenzaldehyde(Cat. No.:CAS No. 1849-76-9)

3-Bromo-5-chloro-4-hydroxybenzaldehyde

Cat. No.: B1274906
CAS No.: 1849-76-9
M. Wt: 235.46 g/mol
InChI Key: ITSXSHQWMYYQQY-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H4BrClO2 and its molecular weight is 235.46 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrClO2 B1274906 3-Bromo-5-chloro-4-hydroxybenzaldehyde CAS No. 1849-76-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-chloro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSXSHQWMYYQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395583
Record name 3-bromo-5-chloro-4-hydroxybenzaldehyde
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Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849-76-9
Record name 3-bromo-5-chloro-4-hydroxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-5-CHLORO-4-HYDROXYBENZALDEHYDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3-Bromo-5-chloro-4-hydroxybenzaldehyde, a halogenated aromatic aldehyde of interest in pharmaceutical and agrochemical research.[1] This document details its physicochemical characteristics, spectral data, and safety information. Furthermore, it explores the biological activities of structurally related compounds, offering insights into potential signaling pathways and providing representative experimental protocols.

Core Chemical and Physical Properties

This compound is a solid, crystalline compound. Its core physicochemical properties are summarized in the table below, providing a ready reference for laboratory use.

PropertyValueReference
Molecular Formula C₇H₄BrClO₂[2]
Molecular Weight 235.46 g/mol [2]
CAS Number 1849-76-9[2]
Appearance Solid
Melting Point 157-162 °C
InChI Key ITSXSHQWMYYQQY-UHFFFAOYSA-N
SMILES O=Cc1cc(Br)c(O)c(Cl)c1

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton and the aromatic protons. The aldehydic proton (CHO) typically appears as a singlet in the downfield region (around 9.5-10.5 ppm). The aromatic protons will appear as singlets or doublets, with their chemical shifts influenced by the positions of the bromine, chlorine, and hydroxyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the aldehyde (typically in the 190-200 ppm region), the aromatic carbons attached to the halogens and the hydroxyl group, and the other aromatic carbons. The specific chemical shifts provide insight into the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its functional groups. Available data indicates the presence of ATR-IR, Transmission IR, and Raman spectra for this compound.[3] Key expected vibrational frequencies include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C=O stretch: A strong, sharp peak around 1650-1700 cm⁻¹ due to the aldehyde carbonyl group.

  • C-H stretch (aromatic): Signals typically appearing above 3000 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-Br and C-Cl stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight (235.46). Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and bromine/chlorine-containing fragments. Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO) or a hydrogen atom.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are essential for its practical application. The following sections provide representative methodologies.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general and representative method can be extrapolated from the synthesis of similar halogenated hydroxybenzaldehydes.[5][6][7] The synthesis typically involves the electrophilic bromination and chlorination of a p-hydroxybenzaldehyde precursor.

Representative Synthesis Workflow:

cluster_synthesis Synthesis of this compound Start p-Hydroxybenzaldehyde Reaction1 Dissolve in a suitable solvent (e.g., acetic acid or a chlorinated solvent) Start->Reaction1 Reaction2 Controlled addition of a brominating agent (e.g., Br₂ or NBS) at a specific temperature Reaction1->Reaction2 Reaction3 Introduction of a chlorinating agent (e.g., Cl₂ or NCS) Reaction2->Reaction3 Workup Quenching the reaction, followed by extraction with an organic solvent Reaction3->Workup Purification Purification by recrystallization or column chromatography Workup->Purification Product This compound Purification->Product

Caption: A representative workflow for the synthesis of this compound.

Detailed Steps (Representative Protocol):

  • Dissolution: Dissolve p-hydroxybenzaldehyde in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Bromination: Cool the solution to a controlled temperature (e.g., 0-5 °C). Slowly add a solution of a brominating agent (e.g., bromine or N-bromosuccinimide) in the same solvent. The reaction is typically stirred for several hours to ensure complete monobromination.

  • Chlorination: Subsequently, introduce a chlorinating agent (e.g., chlorine gas or N-chlorosuccinimide) to the reaction mixture, maintaining the controlled temperature. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to remove any excess halogens. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification: The crude product is obtained after removing the solvent under reduced pressure. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[6]

Western Blot Analysis for Protein Expression

To investigate the effect of compounds on protein expression in cell signaling pathways, Western blotting is a standard technique. The following is a generalized protocol that can be adapted for studying the effects of this compound on target proteins.[8][9]

Western Blot Workflow:

cluster_western Western Blot Analysis Workflow Cell_Culture Cell Culture and Treatment with Compound Lysis Cell Lysis and Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE for Protein Separation Quantification->SDS_PAGE Transfer Transfer of Proteins to a Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Blocking with a suitable agent (e.g., BSA or milk) Transfer->Blocking Primary_Ab Incubation with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection and Imaging Secondary_Ab->Detection

Caption: A standard workflow for Western blot analysis to determine protein expression levels.

Potential Biological Activity and Signaling Pathways

While specific biological activity for this compound is not extensively documented, studies on the structurally similar compound, 3-bromo-4,5-dihydroxybenzaldehyde (BDB) , provide valuable insights into its potential pharmacological effects. BDB, isolated from marine red algae, has demonstrated significant antioxidant and anti-inflammatory properties.[8][9] These effects are primarily mediated through the modulation of key cellular signaling pathways.

Nrf2/HO-1 Antioxidant Pathway

BDB has been shown to protect cells from oxidative stress by activating the Nrf2/HO-1 pathway.[8][10][11][12][13] This pathway is a critical cellular defense mechanism against oxidative damage.

Nrf2/HO-1 Signaling Pathway Activation by BDB:

cluster_nrf2 Nrf2/HO-1 Signaling Pathway BDB 3-bromo-4,5-dihydroxybenzaldehyde (BDB) ERK_Akt Phosphorylation of ERK and Akt BDB->ERK_Akt activates Nrf2_Keap1 Nrf2-Keap1 Complex (Cytoplasm) ERK_Akt->Nrf2_Keap1 leads to dissociation Nrf2_translocation Nrf2 Translocation to Nucleus Nrf2_Keap1->Nrf2_translocation ARE Antioxidant Response Element (ARE) (in DNA) Nrf2_translocation->ARE binds to HO1_expression Increased Expression of Heme Oxygenase-1 (HO-1) and other antioxidant enzymes ARE->HO1_expression promotes transcription Cytoprotection Cytoprotection against Oxidative Stress HO1_expression->Cytoprotection

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by 3-bromo-4,5-dihydroxybenzaldehyde (BDB).

BDB treatment leads to the phosphorylation of upstream kinases, Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (Akt).[8] This phosphorylation event triggers the dissociation of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) from its cytosolic inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[9] Subsequently, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to the increased expression of cytoprotective enzymes like Heme Oxygenase-1 (HO-1).[8][9]

NF-κB and MAPK Inflammatory Pathways

BDB has also been found to suppress inflammatory responses by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9][14] These pathways are central to the production of pro-inflammatory cytokines and chemokines.

Inhibition of NF-κB and MAPK Signaling by BDB:

cluster_nfkb Inhibition of Inflammatory Signaling by BDB Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α/IFN-γ, LPS) MAPK_activation MAPK Activation (p38, ERK, JNK) Inflammatory_Stimuli->MAPK_activation NFkB_activation NF-κB Activation (IκBα phosphorylation, p65 translocation) Inflammatory_Stimuli->NFkB_activation BDB 3-bromo-4,5-dihydroxybenzaldehyde (BDB) BDB->MAPK_activation inhibits BDB->NFkB_activation inhibits Cytokine_Production Production of Pro-inflammatory Cytokines and Chemokines MAPK_activation->Cytokine_Production NFkB_activation->Cytokine_Production

References

An In-depth Technical Guide to 3-Bromo-5-chloro-4-hydroxybenzaldehyde (CAS Number: 1849-76-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-chloro-4-hydroxybenzaldehyde, a halogenated aromatic aldehyde with significant potential as a versatile intermediate in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals. This document collates available data on its physicochemical properties, synthesis, and chemical reactivity. While direct biological studies on this specific compound are limited, this guide explores its potential pharmacological relevance by examining the well-documented activities of structurally related compounds, with a focus on key signaling pathways implicated in antioxidant and anti-inflammatory responses. Detailed experimental protocols, safety information, and data presented in accessible formats are included to support researchers in their work with this compound.

Physicochemical and Spectral Data

This compound is a solid at room temperature, appearing as a pale yellow to yellow crystalline substance.[1] Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.

Table 1: Compound Identification

IdentifierValue
CAS Number 1849-76-9[2]
Molecular Formula C₇H₄BrClO₂[2]
Molecular Weight 235.46 g/mol [2]
IUPAC Name This compound[2]
InChI 1S/C7H4BrClO2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H[2]
InChIKey ITSXSHQWMYYQQY-UHFFFAOYSA-N[2]
SMILES C1=C(C=C(C(=C1Cl)O)Br)C=O[2]
Synonyms 3BCHA, 5-bromo-3-chloro-4-hydroxybenzaldehyde[1][2]

Table 2: Physical and Chemical Properties

PropertyValue
Melting Point 157-162 °C
Form Solid
Assay ≥97%

Table 3: Spectral Data Summary

SpectroscopyData Availability
FT-IR Spectra available, indicating characteristic functional group absorptions.[3]
Raman Spectrum available.[3]
¹³C NMR Data available for the structurally similar 3-Bromo-5-chloro-2-hydroxybenzaldehyde.[1]
Mass Spectrometry Data available for the structurally similar 3-Bromo-5-chloro-2-hydroxybenzaldehyde.[4]

Synthesis and Experimental Protocols

Representative Synthesis Protocol: Halogenation of 4-Hydroxybenzaldehyde

This protocol is a general representation of the synthesis of di-halogenated 4-hydroxybenzaldehydes and may require optimization for the specific synthesis of this compound.

Objective: To synthesize this compound by sequential halogenation of 4-hydroxybenzaldehyde.

Materials:

  • 4-hydroxybenzaldehyde

  • N-Chlorosuccinimide (NCS)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium sulfite (Na₂SO₃)

  • Sodium chloride (brine)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Experimental Procedure:

  • Chlorination: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous acetonitrile. Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Bromination: Once the initial chlorination is complete, re-cool the reaction mixture to 0 °C. Add N-bromosuccinimide (1.1 eq) portion-wise, again maintaining a low temperature. Stir at 0 °C for 1 hour and then allow the reaction to proceed at room temperature overnight.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Acidify the mixture with 1M HCl to pH ~2-3. Extract the aqueous layer with ethyl acetate (3 x volume).

  • Purification: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Workflow Diagram:

G start Start: 4-hydroxybenzaldehyde in Acetonitrile chlorination Add N-Chlorosuccinimide at 0 °C start->chlorination stir1 Stir at 0 °C, then warm to RT chlorination->stir1 bromination Cool to 0 °C, Add N-Bromosuccinimide stir1->bromination stir2 Stir at 0 °C, then RT overnight bromination->stir2 quench Quench with Na₂SO₃ solution stir2->quench acidify Acidify with HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Water and Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Pure this compound purify->end

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three functional groups: the aldehyde, the hydroxyl group, and the halogen substituents on the aromatic ring.

  • Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic addition reactions, such as the formation of acetals, imines, and cyanohydrins. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol.

  • Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. It can undergo O-alkylation and O-acylation reactions. The hydroxyl group is also an activating group, directing electrophilic aromatic substitution to the ortho and para positions, although the existing substitution pattern largely determines further reactivity.

  • Halogenated Aromatic Ring: The bromine and chlorine atoms are deactivating, electron-withdrawing groups, making the aromatic ring less susceptible to electrophilic substitution. However, they can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, providing a powerful tool for carbon-carbon bond formation. This makes the compound a valuable building block for the synthesis of more complex molecules.[1]

Potential Applications in Drug Development and Signaling Pathways

While direct biological studies on this compound are not extensively published, its structural similarity to other well-studied halogenated phenolic compounds, such as 3-bromo-4,5-dihydroxybenzaldehyde (BDB), suggests potential biological activities of significant interest to drug development professionals.[5][6] BDB has been shown to possess potent antioxidant and anti-inflammatory properties, acting through key cellular signaling pathways.[5][6]

Antioxidant Activity via the Nrf2/HO-1 Signaling Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[6] Studies on BDB have demonstrated its ability to induce the expression of heme oxygenase-1 (HO-1), a cytoprotective enzyme with antioxidant and anti-inflammatory functions.[6] This induction is mediated by the activation of the transcription factor Nrf2.[6]

Proposed Mechanism:

  • BDB promotes the phosphorylation and nuclear translocation of Nrf2.[6]

  • In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of target genes, including HO-1.[6]

  • This leads to the upregulation of HO-1 and other antioxidant enzymes, enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[6]

The activation of this pathway by BDB is also linked to the upstream phosphorylation of ERK and Akt, suggesting a complex regulatory network.[6]

G cluster_nucleus Cellular Nucleus BDB This compound (Potential Activator) ERK_Akt ERK / Akt Phosphorylation BDB->ERK_Akt Nrf2_Keap1 Nrf2-Keap1 Complex ERK_Akt->Nrf2_Keap1 promotes dissociation Nrf2 Nrf2 (Active) Nrf2_Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Binding HO1 HO-1 Gene Transcription ARE->HO1 Antioxidant Increased Antioxidant Response HO1->Antioxidant

Caption: Potential activation of the Nrf2/HO-1 antioxidant pathway.

Anti-inflammatory Effects via Modulation of MAPK and NF-κB Signaling

Chronic inflammation is a hallmark of many diseases. The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are central regulators of inflammatory responses.[5] Research on BDB has shown that it can suppress the production of pro-inflammatory cytokines, such as TNF-α and interleukins, in response to inflammatory stimuli.[5]

Proposed Mechanism:

  • Inflammatory stimuli (e.g., TNF-α/IFN-γ) activate the MAPK and NF-κB pathways.[5]

  • This leads to the production of pro-inflammatory mediators.

  • BDB has been shown to inhibit the activation of both MAPK and NF-κB signaling, thereby downregulating the expression of inflammatory cytokines and chemokines.[5]

This dual action on key inflammatory pathways highlights the potential of halogenated hydroxybenzaldehydes as scaffolds for the development of novel anti-inflammatory agents.

G Stimuli Inflammatory Stimuli (e.g., TNF-α, IFN-γ) MAPK MAPK Pathway Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB BDB This compound (Potential Inhibitor) BDB->MAPK BDB->NFkB Inflammation Pro-inflammatory Cytokine & Chemokine Production MAPK->Inflammation NFkB->Inflammation

Caption: Potential inhibition of MAPK and NF-κB inflammatory pathways.

Safety and Handling

This compound is classified as acutely toxic if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 4: GHS Hazard Information

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, Oral3DangerH301: Toxic if swallowed[2]

Conclusion

This compound is a valuable building block for synthetic chemistry with promising, albeit indirectly inferred, potential in drug discovery. Its trifunctional nature allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures. The potent antioxidant and anti-inflammatory activities of the structurally similar compound, 3-bromo-4,5-dihydroxybenzaldehyde, strongly suggest that this compound warrants further investigation as a potential therapeutic agent. This guide provides a foundational resource for researchers and scientists to explore the full potential of this versatile compound.

References

An In-depth Technical Guide to the Molecular Structure of 3-Bromo-5-chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 3-Bromo-5-chloro-4-hydroxybenzaldehyde. This halogenated aromatic aldehyde is a valuable intermediate in the synthesis of various organic compounds, with potential applications in medicinal chemistry and materials science. This document details experimental protocols for its synthesis and analysis, and explores its potential interactions with key biological signaling pathways, offering insights for researchers in drug discovery and development.

Molecular Structure and Properties

This compound possesses a benzene ring substituted with a bromine atom at position 3, a chlorine atom at position 5, a hydroxyl group at position 4, and a formyl (aldehyde) group at position 1. The presence of both electron-withdrawing (bromo, chloro, and formyl groups) and electron-donating (hydroxyl group) substituents on the aromatic ring influences its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₄BrClO₂
Molecular Weight 235.46 g/mol
CAS Number 1849-76-9[1]
Appearance Solid
Melting Point 157-162 °C[1]
IUPAC Name This compound
SMILES O=Cc1cc(Br)c(O)c(Cl)c1
InChI Key ITSXSHQWMYYQQY-UHFFFAOYSA-N

Synthesis

The synthesis of this compound is most effectively achieved through the electrophilic bromination of 3-chloro-4-hydroxybenzaldehyde. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chloro and formyl groups are deactivating. Due to steric hindrance from the adjacent chloro group and the deactivating nature of the aldehyde, the bromination selectively occurs at the position ortho to the hydroxyl group and meta to the aldehyde and chloro groups.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the bromination of substituted phenols.

Materials:

  • 3-Chloro-4-hydroxybenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium thiosulfate (10% aqueous solution)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-hydroxybenzaldehyde (1 equivalent) in anhydrous acetonitrile.

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with 10% sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to afford pure this compound.

Spectroscopic Analysis

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.80Singlet1HAldehydic proton (-CHO)
~7.90Doublet1HAromatic proton (H-2 or H-6)
~7.70Doublet1HAromatic proton (H-6 or H-2)
~5.90Singlet1HHydroxyl proton (-OH)

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~190Aldehydic carbon (C=O)
~155Aromatic carbon (C-4)
~135Aromatic carbon (C-2 or C-6)
~130Aromatic carbon (C-6 or C-2)
~125Aromatic carbon (C-1)
~120Aromatic carbon (C-5)
~110Aromatic carbon (C-3)
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretching (phenolic)
3100-3000MediumAromatic C-H stretching
~1680StrongC=O stretching (aldehyde)
1600-1450Medium-StrongAromatic C=C stretching
~1250StrongC-O stretching (phenol)
800-600StrongC-Br and C-Cl stretching
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid, crystalline product directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction and ATR correction on the acquired spectrum.

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Data for this compound

m/zRelative AbundanceAssignment
234/236/238High[M]⁺ molecular ion peak (isotopic pattern due to Br and Cl)
233/235/237Medium[M-H]⁺
205/207/209Medium[M-CHO]⁺
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a GC-MS system equipped with a capillary column suitable for the analysis of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, research on the closely related compound, 3-bromo-4,5-dihydroxybenzaldehyde (BDB), provides valuable insights into its potential mechanisms of action. BDB has been shown to exhibit anti-inflammatory and antioxidant effects through the modulation of key signaling pathways, including the NF-κB, MAPK, and Nrf2/HO-1 pathways.[2][3][4][5][6] It is plausible that this compound may exert similar biological effects due to its structural similarity.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory responses. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimulus Pro-inflammatory Stimulus IKK IKK Complex Stimulus->IKK IkBa IκBα IKK->IkBa P NFkB_inactive p65/p50 (Inactive) IkBa->NFkB_inactive Inhibition Ub_Proteasome Ubiquitination & Proteasomal Degradation IkBa->Ub_Proteasome NFkB_active p65/p50 (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Compound 3-Bromo-5-chloro-4- hydroxybenzaldehyde (Potential Inhibitor) Compound->IKK Potential Inhibition MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors P Cellular_Response Cellular Response (Inflammation, etc.) Transcription_Factors->Cellular_Response Compound 3-Bromo-5-chloro-4- hydroxybenzaldehyde (Potential Modulator) Compound->MAPKKK Potential Modulation Nrf2_Pathway cluster_cytoplasm Cytoplasm Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2_inactive Nrf2 (Inactive) Keap1->Nrf2_inactive Inhibition Nrf2_active Nrf2 (Active) Nrf2_inactive->Nrf2_active Activation Nucleus Nucleus Nrf2_active->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE HO1 HO-1 Gene Transcription ARE->HO1 Compound 3-Bromo-5-chloro-4- hydroxybenzaldehyde (Potential Activator) Compound->Nrf2_inactive Potential Activation

References

3-Bromo-5-chloro-4-hydroxybenzaldehyde IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-5-chloro-4-hydroxybenzaldehyde

Nomenclature and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] This name systematically describes its chemical structure: a benzaldehyde core with a bromine atom at the third carbon position, a chlorine atom at the fifth, and a hydroxyl group at the fourth, relative to the aldehyde group.

Synonyms: The compound is also known by other names, including 5-bromo-3-chloro-4-hydroxybenzaldehyde.[1] CAS Number: 1849-76-9.[1][2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is crucial for researchers in designing experiments, particularly for solubility and reaction condition considerations.

PropertyValueReference
Molecular Formula C₇H₄BrClO₂[1][2]
Molecular Weight 235.46 g/mol [1][2]
Appearance Solid[2]
Melting Point 157-162 °C[2][3]
Assay Purity ≥97%[2]
InChI Key ITSXSHQWMYYQQY-UHFFFAOYSA-N[1][2]
SMILES C1=C(C=C(C(=C1Cl)O)Br)C=O[1]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound. Available spectral data includes Fourier-Transform Infrared (FTIR) spectroscopy.[1][4] This information is vital for quality control and for the characterization of reaction products where this aldehyde is used as a starting material.

Synthesis and Experimental Protocols

Below is a generalized experimental protocol for the bromination of a substituted 4-hydroxybenzaldehyde, which can be adapted for the synthesis of the title compound.

Hypothetical Synthesis Protocol: Bromination of 3-chloro-4-hydroxybenzaldehyde

  • Dissolution: Dissolve 1 equivalent of 3-chloro-4-hydroxybenzaldehyde in a suitable solvent, such as glacial acetic acid, in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Slowly add a solution of 1.1 equivalents of bromine (Br₂) dissolved in the same solvent to the reaction mixture at a controlled temperature, typically between 0-5 °C, to mitigate side reactions.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

G cluster_synthesis Synthesis Workflow cluster_workup Work-up & Purification start Start: 3-chloro-4-hydroxybenzaldehyde dissolution Dissolution in Acetic Acid start->dissolution bromination Slow addition of Bromine dissolution->bromination reaction Stirring and Monitoring (TLC) bromination->reaction quench Quenching with Na₂S₂O₃ reaction->quench extraction Ethyl Acetate Extraction quench->extraction wash Washing (Water, Brine) extraction->wash dry Drying (Na₂SO₄) wash->dry concentrate Concentration (Rotovap) dry->concentrate purify Purification (Recrystallization/Chromatography) concentrate->purify product Final Product purify->product

A generalized workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

This compound serves as a key building block in organic synthesis. Its functional groups—aldehyde, hydroxyl, and halogens—offer multiple sites for selective chemical modifications, making it a versatile intermediate in the construction of more complex molecules.[3]

Its primary applications are in the synthesis of:

  • Pharmaceuticals: It is used in the development of new antiseptic and antimicrobial agents.[3] Halogenated phenolic compounds are known for their biological activities, and this aldehyde provides a scaffold for creating novel drug candidates.

  • Agrochemicals: The compound is also utilized in the synthesis of herbicides and plant growth regulators.[3]

The strategic placement of the bromine and chlorine atoms can be exploited to fine-tune the electronic properties and steric hindrance of target molecules, which is a critical aspect of rational drug design.

G cluster_pharma Pharmaceutical Development cluster_agro Agrochemical Synthesis intermediate 3-Bromo-5-chloro- 4-hydroxybenzaldehyde antimicrobial Antimicrobial Agents intermediate->antimicrobial antiseptic Antiseptic Compounds intermediate->antiseptic herbicides Herbicides intermediate->herbicides growth_reg Plant Growth Regulators intermediate->growth_reg

Role as a versatile intermediate in pharmaceutical and agrochemical synthesis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as acutely toxic if swallowed.[1][2]

  • GHS Pictogram: GHS06 (Skull and Crossbones)[2]

  • Signal Word: Danger[2]

  • Hazard Statement: H301 (Toxic if swallowed)[2]

  • Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[2]

Researchers and laboratory personnel must handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, and work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic Data for 3-Bromo-5-chloro-4-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-5-chloro-4-hydroxybenzaldehyde, a halogenated aromatic aldehyde of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally derived spectra in public databases, this guide combines available data with predicted spectroscopic values based on established principles and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₄BrClO₂[1]

  • Molecular Weight: 235.46 g/mol [1]

  • CAS Number: 1849-76-9[1]

  • Physical Form: Solid

  • Melting Point: 157-162 °C

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~9.80SingletN/AAldehyde proton (CHO)
~7.90Doublet~2.0Aromatic proton (H-2)
~7.70Doublet~2.0Aromatic proton (H-6)
~10.50Broad SingletN/AHydroxyl proton (OH)

Note: Predicted values are based on the analysis of similar substituted benzaldehydes. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromine, chlorine, and hydroxyl groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~191.0Aldehyde (C=O)
~155.0C-4 (C-OH)
~138.0C-2
~132.0C-6
~128.0C-1
~120.0C-5 (C-Cl)
~110.0C-3 (C-Br)

Note: Predicted chemical shifts are estimated based on incremental rules for substituted benzene rings.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Expected FTIR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3200-3400Broad, StrongO-H stretch (phenolic)
3050-3100MediumAromatic C-H stretch
2850-2950MediumAldehydic C-H stretch (Fermi resonance)
1670-1690StrongC=O stretch (aldehyde)
1550-1600Medium-StrongAromatic C=C stretch
1200-1300StrongC-O stretch (phenolic)
1000-1100MediumC-Cl stretch
600-700MediumC-Br stretch

Note: The presence of a broad O-H band is characteristic of phenols. The C=O stretching frequency is influenced by the electronic effects of the ring substituents.

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
234/236/238HighMolecular ion peak [M]⁺ (isotopic pattern for Br and Cl)
233/235/237Medium[M-H]⁺
205/207/209Medium[M-CHO]⁺
126/128Low[M-Br-CO]⁺
92Low[M-Br-CO-Cl]⁺

Note: The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex molecular ion region with peaks at M, M+2, and M+4.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30)

      • Number of Scans: 16

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 2 seconds

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse with NOE (zgpg30)

      • Number of Scans: 1024

      • Acquisition Time: ~1.5 seconds

      • Relaxation Delay: 2 seconds

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and pick peaks in both spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

    • A background spectrum of a pure KBr pellet should be collected prior to sample analysis.

  • Data Processing:

    • The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry
  • Sample Introduction (using Gas Chromatography-Mass Spectrometry - GC-MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Inject a small volume (e.g., 1 µL) into the GC inlet.

    • GC Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Inlet Temperature: 250 °C

      • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

      • Carrier Gas: Helium

  • Instrument Parameters (Electron Ionization - EI):

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-400

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

  • Data Analysis:

    • Identify the molecular ion peak and its characteristic isotopic pattern.

    • Analyze the fragmentation pattern to identify major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or uncharacterized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structural Elucidation Sample 3-Bromo-5-chloro-4- hydroxybenzaldehyde NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data MS_Data m/z Values, Fragmentation Pattern MS->MS_Data Structure Confirm Chemical Structure NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic properties of this compound. The provided protocols and predicted data serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

References

1H NMR spectrum of 3-Bromo-5-chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-chloro-4-hydroxybenzaldehyde

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. This guide provides a detailed analysis of the predicted ¹H NMR spectrum of this compound, offering insights into the anticipated chemical shifts, coupling constants, and spectral patterns. A generalized experimental protocol for the acquisition of such a spectrum is also presented.

Predicted ¹H NMR Spectral Data

The structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The aromatic region is simplified due to the substitution pattern, leaving two non-equivalent aromatic protons. Additionally, signals for the aldehyde and hydroxyl protons are expected. The predicted data is summarized in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
Aldehyde (-CHO)9.5 - 10.01HSinglet (s)N/A
Aromatic (H-2)7.8 - 8.01HDoublet (d)~2-3 Hz (meta coupling)
Aromatic (H-6)7.6 - 7.81HDoublet (d)~2-3 Hz (meta coupling)
Hydroxyl (-OH)5.0 - 6.0 (variable)1HSinglet (s, broad)N/A

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature, and it may exchange with deuterium in deuterated protic solvents, leading to its disappearance from the spectrum.

Spectral Interpretation

The aldehydic proton is expected to appear significantly downfield (δ 9.5-10.0 ppm) due to the strong deshielding effect of the carbonyl group and its position on the aromatic ring.[1] The aromatic protons at positions 2 and 6 are anticipated to be in the range of δ 7.6-8.0 ppm. Their chemical shifts are influenced by the electron-withdrawing effects of the aldehyde, bromo, and chloro substituents. These two protons will appear as doublets due to meta-coupling with each other, with a small coupling constant (J) of approximately 2-3 Hz.[2][3] The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a generalized methodology for acquiring a high-quality ¹H NMR spectrum of an aromatic aldehyde such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can slow down the proton exchange, allowing for the observation of the -OH peak.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

  • Spectrometer Frequency: 400 MHz
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Acquisition Time (AQ): 3-4 seconds.
  • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration of all signals.
  • Number of Scans (NS): 8-16, depending on the sample concentration.
  • Spectral Width (SW): 0-12 ppm.
  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the resulting spectrum.
  • Perform baseline correction.
  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
  • Integrate the signals to determine the relative number of protons for each peak.
  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Workflow for ¹H NMR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation based on the ¹H NMR data.

G cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation A Weigh Compound B Dissolve in Deuterated Solvent (e.g., DMSO-d6) with TMS A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D To Spectrometer E Set Up Experimental Parameters (Pulse Program, NS, SW, etc.) D->E F Acquire FID E->F G Fourier Transform F->G Raw Data H Phase and Baseline Correction G->H I Reference to TMS H->I J Integrate Signals I->J K Analyze Chemical Shifts (δ) J->K Processed Spectrum L Determine Multiplicity (Splitting Patterns) J->L M Calculate Coupling Constants (J) J->M N Assign Signals to Protons K->N L->N M->N O Structure Confirmation N->O

References

13C NMR Analysis of 3-Bromo-5-chloro-4-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-5-chloro-4-hydroxybenzaldehyde. Due to the limited availability of directly assigned experimental data for this specific compound in public databases, this guide leverages spectral data from structurally analogous compounds and established principles of 13C NMR spectroscopy to provide a reliable prediction and interpretation of the spectrum. This information is critical for the structural elucidation and purity assessment of this compound in research and drug development settings.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the known chemical shifts of benzaldehyde, 4-hydroxybenzaldehyde, and 3-chloro-4-hydroxybenzaldehyde, as well as the established substituent effects of halogens and hydroxyl groups on the benzene ring.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O (Aldehyde)190-195The aldehyde carbonyl carbon is highly deshielded, typically appearing in this region.[1][2]
C-1128-132The carbon attached to the aldehyde group (ipso-carbon) is expected in the aromatic region. Its exact shift is influenced by the aldehyde group and other ring substituents.
C-2125-130This carbon is ortho to the aldehyde group and meta to the hydroxyl group. Its chemical shift will be influenced by both.
C-3 (C-Br)110-115The carbon bearing the bromine atom is expected to be shielded compared to an unsubstituted carbon due to the heavy atom effect.
C-4 (C-OH)155-160The carbon attached to the hydroxyl group is significantly deshielded due to the electronegativity of the oxygen atom.
C-5 (C-Cl)120-125The carbon bearing the chlorine atom is deshielded by the electronegative chlorine, but its shift is also influenced by the adjacent hydroxyl and bromo substituents.
C-6130-135This carbon is ortho to the aldehyde group and meta to the chlorine atom.

Experimental Protocol for 13C NMR Analysis

The following is a generalized, yet detailed, protocol for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent Selection: A deuterated solvent that can dissolve the analyte is required. Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are common choices for aromatic aldehydes.[1] The choice will depend on the solubility of the compound.

  • Concentration: Prepare a solution of 10-50 mg of the compound in approximately 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm).[1] Modern spectrometers can also reference the residual solvent peak.

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.[3]

  • Acquisition Parameters:

    • Pulse Program: A 30-degree pulse is often used to allow for a shorter relaxation delay.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, especially quaternary carbons.[4]

    • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.[3]

    • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected chemical shift range for the compound.

    • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum via Fourier transformation.

  • Phasing: The spectrum should be manually phased to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: A baseline correction should be applied to obtain a flat baseline.

  • Referencing: The spectrum should be referenced to the TMS signal at 0.0 ppm or the solvent peak (e.g., CDCl3 at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Logical Relationships and Substituent Effects

The following diagram illustrates the logical relationship of the substituents on the benzaldehyde ring and their expected influence on the 13C NMR chemical shifts. The electron-withdrawing and electron-donating effects of the substituents, as well as their positions relative to each other, determine the electronic environment and thus the chemical shift of each carbon atom.

G Substituent Effects on 13C NMR Chemical Shifts substituents Substituents effects Electronic Effects substituents->effects chemical_shifts 13C Chemical Shifts effects->chemical_shifts CHO Aldehyde (-CHO) EWG Electron-Withdrawing (Inductive & Resonance) CHO->EWG -I, -M OH Hydroxyl (-OH) EDG Electron-Donating (Resonance) OH->EDG +M > -I Br Bromo (-Br) Halogen Halogen Effects (Inductive vs. Resonance) Br->Halogen -I > +M Cl Chloro (-Cl) Cl->Halogen -I > +M Deshielding Deshielding (Higher ppm) EWG->Deshielding Shielding Shielding (Lower ppm) EDG->Shielding at ortho/para Halogen->Deshielding Inductive Halogen->Shielding Resonance at ortho/para

Caption: Substituent influence on 13C chemical shifts.

This guide provides a foundational understanding for the 13C NMR analysis of this compound. For definitive structural confirmation, it is recommended to acquire an experimental spectrum and perform further 2D NMR experiments such as HSQC and HMBC for unambiguous assignment of all carbon signals.

References

FT-IR Spectral Analysis of 3-Bromo-5-chloro-4-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Bromo-5-chloro-4-hydroxybenzaldehyde. This compound, a halogenated aromatic aldehyde, is of significant interest in medicinal chemistry and materials science. A thorough understanding of its spectral characteristics is crucial for its identification, quality control, and the elucidation of its molecular structure. This document outlines the expected vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and presents a logical workflow for the analysis.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its functional groups. The positions of these bands are influenced by the electronic effects of the bromo, chloro, and hydroxyl substituents on the benzaldehyde framework. The expected characteristic absorption peaks are summarized in the table below.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentNotes
3500 - 3200Broad, MediumO-H Stretch (Phenolic)The broadness is indicative of hydrogen bonding, either intermolecularly or intramolecularly with the adjacent carbonyl group.
3100 - 3000Weak to MediumAromatic C-H StretchCharacteristic of the C-H vibrations of the benzene ring.[1]
2900 - 2800 & 2800 - 2700Weak (often a doublet)Aldehydic C-H Stretch (Fermi Resonance)A key indicator for the presence of an aldehyde functional group.[1]
1700 - 1680Strong, SharpC=O Stretch (Aromatic Aldehyde)The conjugation with the aromatic ring and the presence of electron-withdrawing halogens and an electron-donating hydroxyl group will influence the exact position of this strong absorption. Generally, conjugation lowers the frequency from that of a saturated aldehyde.[1][2]
1600 - 1580 & 1500 - 1400Medium to StrongAromatic C=C Ring StretchThese absorptions are characteristic of the benzene ring vibrations.[1]
1390 - 1310MediumO-H Bend (Phenolic)In-plane bending of the phenolic hydroxyl group.
1250 - 1180StrongC-O Stretch (Phenolic)Stretching vibration of the carbon-oxygen bond of the phenol.
1100 - 1000Medium to WeakC-Cl StretchThe position can vary and may be found in the fingerprint region.
900 - 675Medium to StrongAromatic C-H Out-of-Plane BendThe substitution pattern on the benzene ring will determine the specific wavenumbers of these bands.
700 - 500Medium to WeakC-Br StretchThis absorption is expected in the lower frequency region of the mid-IR spectrum.

Experimental Protocol: FT-IR Spectroscopy of a Solid Sample

The following protocol details the Potassium Bromide (KBr) pellet method, a common and effective technique for obtaining the FT-IR spectrum of a solid compound like this compound.

2.1. Materials and Equipment

  • This compound (solid)

  • FT-IR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR spectrometer

  • Spatula

  • Desiccator

2.2. Procedure

  • Sample Preparation:

    • Place approximately 1-2 mg of this compound into a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry, FT-IR grade KBr to the mortar. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the collar of a clean and dry pellet die.

    • Distribute the powder evenly to ensure a uniform pellet thickness.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and particle size reduction.

  • Spectral Acquisition:

    • Ensure the FT-IR spectrometer's sample compartment is clean and dry.

    • Perform a background scan with an empty sample holder to acquire the spectrum of the atmospheric water and carbon dioxide, which will be subtracted from the sample spectrum.

    • Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • Acquire the FT-IR spectrum of the sample, typically over the range of 4000 cm⁻¹ to 400 cm⁻¹.

    • For improved signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).

  • Data Processing:

    • The acquired spectrum should be automatically corrected for the background.

    • Perform a baseline correction if necessary.

    • Identify and label the wavenumbers of the significant absorption peaks.

Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the FT-IR analysis of this compound and the interpretation of the resulting spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Start grind Grind Sample with KBr start->grind press Press into Pellet grind->press background Acquire Background Spectrum press->background sample_scan Acquire Sample Spectrum background->sample_scan process Process Spectrum (Baseline Correction) sample_scan->process identify Identify Peak Positions process->identify assign Assign Vibrational Modes identify->assign end End assign->end Final Report spectral_interpretation cluster_regions Spectral Regions cluster_assignments Peak Assignments spectrum FT-IR Spectrum functional_group Functional Group Region (4000-1500 cm⁻¹) spectrum->functional_group fingerprint Fingerprint Region (<1500 cm⁻¹) spectrum->fingerprint oh_stretch O-H Stretch (Phenol) functional_group->oh_stretch ch_stretch C-H Stretch (Aromatic & Aldehyde) functional_group->ch_stretch co_stretch C=O Stretch (Aldehyde) functional_group->co_stretch cc_stretch C=C Stretch (Aromatic) functional_group->cc_stretch other_bends Bending Vibrations & Halogen Stretches fingerprint->other_bends final_interp Structural Confirmation oh_stretch->final_interp Correlate and Conclude ch_stretch->final_interp Correlate and Conclude co_stretch->final_interp Correlate and Conclude cc_stretch->final_interp Correlate and Conclude other_bends->final_interp Correlate and Conclude

References

Mass Spectrometry of 3-Bromo-5-chloro-4-hydroxybenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers a comprehensive overview of the anticipated mass spectrometric behavior of 3-Bromo-5-chloro-4-hydroxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development. The document outlines predicted fragmentation pathways, presents quantitative data from related molecules, and provides detailed experimental protocols.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of bonds influenced by the aromatic ring and its functional groups. Electron Ionization (EI) is a common technique for such analyses, inducing fragmentation that provides structural information.[1]

The molecular weight of this compound is 235.46 g/mol .[2] Due to the isotopic distribution of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic cluster of peaks.[3] The most abundant peaks in this cluster would be expected at m/z 234 (C₇H₄⁷⁹Br³⁵ClO₂), 236 (C₇H₄⁸¹Br³⁵ClO₂ and C₇H₄⁷⁹Br³⁷ClO₂), and 238 (C₇H₄⁸¹Br³⁷ClO₂).

Key Predicted Fragmentation Pathways:

  • Loss of a Hydrogen Radical (M-1): Aromatic aldehydes often show a significant M-1 peak due to the loss of the aldehydic hydrogen, forming a stable acylium ion.[4][5]

  • Loss of Carbon Monoxide (M-29): Following the loss of a hydrogen atom, the resulting ion can lose carbon monoxide (CO), a common fragmentation pathway for aromatic aldehydes.[5] This would lead to a halophenol radical cation.

  • Loss of a Chlorine Radical (M-35/37): Cleavage of the C-Cl bond would result in the loss of a chlorine radical.

  • Loss of a Bromine Radical (M-79/81): Cleavage of the C-Br bond would lead to the loss of a bromine radical.

  • Halogen Loss from Phenyl Cation: Further fragmentation of ions that have lost the aldehyde group can involve the sequential loss of halogen atoms.

The predicted fragmentation is informed by the known behavior of similar molecules. For instance, the mass spectrum of 3-Bromo-4-hydroxybenzaldehyde shows a molecular ion and fragments corresponding to the loss of bromine and other moieties.[6][7]

Quantitative Data from Analogous Compounds

To provide a quantitative basis for the expected mass spectrum, data from two structurally related compounds are presented below.

Table 1: Mass Spectral Data for 3-Bromo-5-chloro-2-hydroxybenzaldehyde

This isomer differs in the position of the hydroxyl group. The proximity of the hydroxyl and aldehyde groups in the ortho position may influence fragmentation, but the overall pattern of halogen and carbonyl group fragmentation provides a useful comparison.

m/z (Mass-to-Charge Ratio)Predicted FragmentRelative Intensity (%)
234/236/238[M]⁺Major
233/235/237[M-H]⁺Significant
205/207/209[M-CHO]⁺Significant
126[M-Br-CHO]⁺Minor
98[M-Br-CHO-CO]⁺Minor

Data is inferred from the NIST WebBook entry for 3-Bromo-5-chloro-2-hydroxybenzaldehyde.

Table 2: Mass Spectral Data for 3-Bromo-4-hydroxybenzaldehyde

This compound lacks the chloro substituent. Its fragmentation pattern is simpler but demonstrates the primary cleavages associated with the bromo-hydroxy-benzaldehyde core.

m/z (Mass-to-Charge Ratio)FragmentRelative Intensity (%)Source
200/202[M]⁺High[6][7]
199/201[M-H]⁺High[6][7]
171/173[M-CHO]⁺Moderate[6][7]
121[M-Br]⁺Low[6][7]
93[M-Br-CO]⁺Moderate[6][7]
65[C₅H₅]⁺High[6]

Data is compiled from the NIST Chemistry WebBook and PubChem entries for 3-Bromo-4-hydroxybenzaldehyde.[6][7]

Experimental Protocols

A standard protocol for the analysis of a solid aromatic aldehyde like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided below.

Objective: To obtain the mass spectrum of the analyte, identify the molecular ion, and characterize its fragmentation pattern.

Materials and Reagents:

  • This compound (solid)

  • High-purity solvent (e.g., methanol, acetonitrile, or ethyl acetate)

  • 2 mL sample vials with septa caps

  • Microsyringe

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • GC column suitable for polar aromatic compounds (e.g., DB-5ms or equivalent)

  • Electron Ionization (EI) source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the analyte by dissolving approximately 1 mg of this compound in 1 mL of a suitable solvent.[8]

    • Perform a serial dilution to obtain a final concentration of approximately 10-100 µg/mL.[8] The optimal concentration should be determined to avoid detector saturation.

    • Transfer the final solution to a 2 mL sample vial.

  • GC-MS System Configuration:

    • GC Inlet: Set the injector temperature to 250°C. Use a splitless injection mode for trace analysis or a split injection for higher concentrations.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10°C/minute to 280°C.

      • Final hold: Hold at 280°C for 5 minutes. (This program should be optimized based on the analyte's volatility and column specifications.)

    • Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.

    • MS Interface: Set the transfer line temperature to 280°C.

    • Ion Source: Use Electron Ionization (EI) at 70 eV. Set the ion source temperature to 230°C.

    • Mass Analyzer: Scan a mass range from m/z 40 to 400.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC.

    • Start the data acquisition software simultaneously with the injection.

    • Acquire data for the entire duration of the GC run.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion peak cluster and major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pathways.

Visualizations

Predicted Fragmentation Pathway

Fragmentation_Pathway M C₇H₄BrClO₂⁺ (m/z 234, 236, 238) M_minus_H [M-H]⁺ (m/z 233, 235, 237) M->M_minus_H -H• M_minus_CHO [M-CHO]⁺ (m/z 205, 207, 209) M->M_minus_CHO -CHO• M_minus_Br [M-Br]⁺ (m/z 155, 157) M->M_minus_Br -Br• M_minus_Cl [M-Cl]⁺ (m/z 199, 201) M->M_minus_Cl -Cl• M_minus_CO_H [M-H-CO]⁺ (m/z 205, 207, 209) M_minus_H->M_minus_CO_H -CO

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Solid Sample (1 mg/mL) dilute Serial Dilution (10-100 µg/mL) dissolve->dilute inject Inject 1 µL into GC dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (m/z 40-400) ionize->analyze detect Ion Detection analyze->detect extract Extract Mass Spectrum detect->extract interpret Identify Fragments & Pathways extract->interpret

Caption: General experimental workflow for GC-MS analysis of a solid sample.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-5-chloro-4-hydroxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-5-chloro-4-hydroxybenzaldehyde is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

PropertyValueSource
Molecular Formula C₇H₄BrClO₂PubChem[2]
Molecular Weight 235.46 g/mol PubChem[2]
Melting Point 157-162 °CSigma-Aldrich[3]
Appearance SolidSigma-Aldrich[3]
InChI Key ITSXSHQWMYYQQY-UHFFFAOYSA-NPubChem[2]
CAS Number 1849-76-9Sigma-Aldrich[3]
Expected Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The presence of a polar hydroxyl (-OH) group and a carbonyl (C=O) group in this compound allows for hydrogen bonding with protic solvents and dipole-dipole interactions with aprotic polar solvents.[4][5] However, the aromatic ring and the halogen substituents (bromo and chloro) contribute to its nonpolar character.

Generally, aldehydes and ketones are soluble in organic solvents.[4] The solubility in water is expected to be low, a trend that decreases with an increase in the number of carbon atoms due to the growing hydrophobic nature of the molecule.[4][6]

While direct solubility data for this compound is unavailable, a study on the closely related compound, 3-Bromo-4-hydroxybenzaldehyde, provides valuable insights. The solubility of 3-Bromo-4-hydroxybenzaldehyde was determined in 16 different monosolvents at various temperatures.[7] The data from this study can serve as a useful reference point for estimating the solubility of its chloro-substituted analogue. The order of solubility for 3-Bromo-4-hydroxybenzaldehyde in a selection of common organic solvents at 298.15 K (25 °C) is summarized in Table 2.

Table 2: Experimental Solubility of 3-Bromo-4-hydroxybenzaldehyde in Various Solvents at 298.15 K (Data adapted from the Journal of Chemical & Engineering Data for a structurally similar compound)[7]

SolventMole Fraction (10³x)
N,N-Dimethylformamide (DMF)453.21
1,4-Dioxane358.12
Dimethyl sulfoxide (DMSO)330.15
n-Butanol195.33
Ethyl Acetate148.54
n-Propanol125.67
Isopropanol108.91
Ethanol89.76
Acetonitrile75.43
Methanol58.12

It is anticipated that this compound will exhibit a similar trend in solubility, with high solubility in polar aprotic solvents like DMF and DMSO, and moderate to good solubility in alcohols. The addition of a chloro group may slightly alter the solubility profile due to changes in molecular polarity and crystal lattice energy.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, a standardized experimental protocol is necessary. The following section details the widely accepted isothermal shake-flask method.[7]

Methodology: Isothermal Saturation Shake-Flask Method

This gravimetric method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker bath

  • Analytical balance (±0.1 mg)

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: The vials are placed in a thermostatic shaker bath and agitated at a constant temperature for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the vials are allowed to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: An aliquot of the supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe (to the temperature of the experiment) and immediately filtered through a syringe filter to remove any suspended particles.

  • Dilution: A known volume of the clear, saturated solution is accurately diluted with the appropriate solvent to a concentration within the analytical range of the chosen analytical method.

  • Quantification: The concentration of this compound in the diluted solution is determined using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[8]

  • Calculation of Solubility: The solubility is calculated from the measured concentration and the dilution factor. This can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess solute to known volume of solvent start->add_excess shake Agitate in thermostatic shaker bath to reach equilibrium add_excess->shake settle Allow undissolved solid to settle shake->settle withdraw_filter Withdraw and filter supernatant settle->withdraw_filter dilute Dilute sample withdraw_filter->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Logical Relationships in Solubility

The solubility of this compound is influenced by a combination of factors related to both the solute and the solvent. The interplay of these factors determines the extent to which the compound will dissolve.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions polarity Molecular Polarity (OH, C=O, Ar, Halogens) solubility Solubility of This compound polarity->solubility crystal_energy Crystal Lattice Energy crystal_energy->solubility solvent_polarity Solvent Polarity (Dielectric Constant) solvent_polarity->solubility h_bonding Hydrogen Bonding (Donor/Acceptor) h_bonding->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

Caption: Factors influencing solubility.

References

Physical and chemical characteristics of 3-Bromo-5-chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and potential biological characteristics of 3-Bromo-5-chloro-4-hydroxybenzaldehyde. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug discovery.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic aldehyde. Its structure features a benzene ring substituted with a bromine atom, a chlorine atom, a hydroxyl group, and a formyl group.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄BrClO₂[1][2]
Molecular Weight 235.46 g/mol [1][2]
CAS Number 1849-76-9[1][2]
Appearance Solid[1]
Melting Point 157-162 °C[1]
Solubility Data for the specific isomer this compound is not readily available in the searched literature. However, a study on the related compound 3-Bromo-4-hydroxybenzaldehyde indicates solubility in a range of organic solvents such as n-pentanol, methanol, ethanol, isopropanol, acetonitrile, N,N-dimethylformamide (DMF), dimethylsulfoxide (DMSO), and ethyl acetate, with lower solubility in cyclohexane and water.[2] It is reasonable to expect a similar solubility profile for this compound.

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound is not explicitly available in the reviewed literature. The following are predicted spectral characteristics based on standard principles of spectroscopy and data from similar compounds.

¹H NMR (Predicted): The proton NMR spectrum is expected to show signals for the aldehydic proton and the two aromatic protons. The aldehydic proton should appear as a singlet in the range of 9.5-10.5 ppm. The two aromatic protons would likely appear as singlets due to the substitution pattern, with chemical shifts influenced by the surrounding electron-withdrawing and donating groups. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR (Predicted): The carbon NMR spectrum should display signals for the seven carbon atoms. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically in the range of 190-200 ppm. The aromatic carbons will have distinct chemical shifts determined by the attached substituents.

Mass Spectrometry (Predicted): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (235.46 g/mol ). Due to the presence of bromine and chlorine isotopes, characteristic isotopic patterns for the molecular ion and fragment ions will be observed.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found, a plausible synthetic route can be extrapolated from established methods for the halogenation of hydroxybenzaldehydes. A general approach involves the sequential halogenation of a 4-hydroxybenzaldehyde precursor.

Proposed Synthesis of this compound

G Proposed Synthesis of this compound cluster_0 Step 1: Bromination cluster_1 Step 2: Chlorination 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde->3-Bromo-4-hydroxybenzaldehyde Br2, Acetic Acid This compound This compound 3-Bromo-4-hydroxybenzaldehyde->this compound SO2Cl2 G Hypothesized Anti-inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IFN-γ) Cell_Surface_Receptors Cell Surface Receptors Inflammatory_Stimuli->Cell_Surface_Receptors MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Cell_Surface_Receptors->MAPK_Pathway NF_kB_Pathway NF-κB Pathway Cell_Surface_Receptors->NF_kB_Pathway Gene_Expression Pro-inflammatory Gene Expression MAPK_Pathway->Gene_Expression NF_kB_Pathway->Gene_Expression Compound 3-Bromo-5-chloro- 4-hydroxybenzaldehyde Compound->MAPK_Pathway Compound->NF_kB_Pathway

References

A Technical Guide to the Biological Activities of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzaldehydes, a class of aromatic aldehydes, are fundamental scaffolds in medicinal chemistry, valued for their versatile chemical reactivity and broad spectrum of biological activities. The presence of an aldehyde group attached to a benzene ring, which can be functionalized with various substituents, allows for a wide range of structural modifications. These modifications significantly influence their pharmacokinetic and pharmacodynamic properties, leading to diverse biological effects. These compounds have been reported to exhibit remarkable antimicrobial, anti-inflammatory, antitumor, and antioxidant effects.[1][2] This technical guide provides an in-depth overview of the key biological activities of substituted benzaldehydes, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

A significant area of research has focused on the cytotoxic potential of substituted benzaldehydes against various human cancer cell lines. The structure-activity relationship (SAR) analysis indicates that the number, position, and type of substituents on the aromatic ring are critical for their biological activity.[3] For instance, certain arylsulfonylhydrazones of substituted benzaldehydes have shown marginal to mild anticancer activity against murine lymphocytic leukemia (P-388) and Ehrlich ascites carcinoma (EAC).[4] Similarly, salicylaldehyde benzoylhydrazones have demonstrated potent activity against leukemic cell lines, with some analogs showing exceptional selectivity for cancer cells over normal cells.[5]

Data Presentation: Cytotoxic Activity of Substituted Benzaldehydes

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various substituted benzaldehydes against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ Value (µM)Reference
5-((2-(4-bromobenzoyl)benzofuran-5-yl)methyl)-2-((1-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehydeA-549 (Lung)Outstanding activity[6]
5-((2-(4-bromobenzoyl)benzofuran-5-yl)methyl)-2-((1-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehydeHeLa (Cervical)Outstanding activity[6]
3-Methoxysalicylaldehyde-derived hydrazonesHL-60 (Acute Myeloid Leukemia)Strong cytotoxicity[5]
5-Nitrosalicylaldehyde benzoylhydrazonesHL-60, BV-173 (Leukemic)Micromolar concentrations[5]
Compound 5 (unspecified thiosemicarbazone derivative)A549 (Lung)10.67 ± 1.53[7]
Compound 5 (unspecified thiosemicarbazone derivative)C6 (Glioma)4.33 ± 1.04[7]
VanillinMDA-MB-231 (Breast)35.40 ± 4.2[8]
Benzaldehyde (in the form of β-cyclodextrin benzaldehyde)Inoperable carcinoma (various)19/57 patients responded completely[9]

Note: Some studies reported qualitative activity ("Outstanding," "Strong") rather than specific IC₅₀ values.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[10] Metabolically active cells with viable mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well tissue culture plates

  • Test compounds (substituted benzaldehydes) dissolved in a suitable solvent (e.g., DMSO)

  • Solubilization solution (e.g., isopropanol, DMSO)[10]

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium.[11]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the substituted benzaldehyde compounds. Add the desired concentrations to the wells. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).[8][12]

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[11]

  • Formazan Solubilization: Carefully remove the culture medium. Add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualization: MTT Assay Workflow

MTT_Workflow start Seed Cells in 96-Well Plate treat Add Substituted Benzaldehydes start->treat incubate1 Incubate (e.g., 24-72 hours) treat->incubate1 add_mtt Add MTT Reagent (0.5 mg/mL final) incubate1->add_mtt incubate2 Incubate (2-4 hours) add_mtt->incubate2 solubilize Add Solubilization Solution (e.g., Isopropanol) incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read end Calculate IC50 Value read->end

A simplified workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Activity

Substituted benzaldehydes have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have shown that certain benzaldehyde derivatives can markedly inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂).[13] This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins.[1][13] Furthermore, these compounds can reduce the secretion of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[13]

The mechanism often involves the inactivation of the nuclear factor-κB (NF-κB) pathway and the suppression of the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38.[1][13] Some derivatives also exert their effects by inducing the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) through the activation of the Nrf2 transcription factor.[13]

Data Presentation: Anti-inflammatory Activity of Substituted Benzaldehydes
Compound/DerivativeCell LineTarget/AssayActivity/ResultReference
Benzaldehyde derivative 1 (from A. terreus)RAW264.7NO Production (10 µmol/L)Reduced from 14.78 to 9.42 µmol/L[1]
Benzaldehyde derivative 2 (from A. terreus)RAW264.7NO Production (10 µmol/L)Reduced from 14.78 to 11.78 µmol/L[1]
Benzaldehyde derivative 2 (from A. terreus)RAW264.7COX-2 InhibitionBetter inhibitory effect than derivative 1 [1]
Flavoglaucin (1 ) (from Eurotium sp.)RAW264.7iNOS, COX-2, TNF-α, IL-1β, IL-6 InhibitionMarked inhibition of expression/secretion[13]
Isotetrahydro-auroglaucin (2 ) (from Eurotium sp.)RAW264.7iNOS, COX-2, TNF-α, IL-1β, IL-6 InhibitionMarked inhibition of expression/secretion[13]
1,2,3-Triazole derivative 6m -IL-1β SecretionIC₅₀: 7.9 ± 1.36 µM[14]
1,2,3-Triazole derivative 27 -TNF-α / IL-1β InhibitionIC₅₀: 7.83 ± 0.95 µM (TNF-α)IC₅₀: 15.84 ± 0.82 µM (IL-1β)[14]
Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

This protocol describes the induction of an inflammatory response in murine macrophages and the subsequent measurement of key inflammatory markers.

Materials:

  • RAW264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (substituted benzaldehydes)

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α, IL-6, etc.

  • Reagents for Western blotting (antibodies for iNOS, COX-2, p-MAPKs, etc.)

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM with 10% FBS at 37°C and 5% CO₂. Plate cells at a density of 2 × 10⁵ cells/well in 12-well plates and allow them to adhere for 24 hours.[15]

  • Pre-treatment: Pre-treat the cells with various concentrations of the substituted benzaldehyde compounds for 1 hour.[15]

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 100 ng/mL or 1 µg/mL) for an additional 18-24 hours.[15] A non-stimulated group and an LPS-only group should be included as controls.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Mix an equal volume of supernatant with Griess Reagent.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm. The NO concentration is determined using a sodium nitrite standard curve.[1]

  • Cytokine Measurement (ELISA):

    • Measure the levels of TNF-α, IL-6, and IL-1β in the cell supernatant using commercially available ELISA kits according to the manufacturer's instructions.[13]

  • Western Blot Analysis:

    • Lyse the cells to extract total protein.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against iNOS, COX-2, and phosphorylated forms of ERK, JNK, and p38.

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.[1][15]

Visualization: Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_path MAPK Pathway TLR4->MAPK_path NFkB_path NF-κB Pathway TLR4->NFkB_path p38 p38 MAPK_path->p38 Activates ERK ERK MAPK_path->ERK Activates JNK JNK MAPK_path->JNK Activates IKK IKK NFkB_path->IKK Activates Gene_exp Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) p38->Gene_exp Induces via AP-1, etc. ERK->Gene_exp Induces via AP-1, etc. JNK->Gene_exp Induces via AP-1, etc. IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB p65/p50 (NF-κB) IkB->NFkB Inhibits NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocates Benz Substituted Benzaldehydes Benz->p38 Inhibit Phosphorylation Benz->ERK Inhibit Phosphorylation Benz->JNK Inhibit Phosphorylation Benz->IKK Inhibits NFkB_nuc->Gene_exp Induces

LPS-induced inflammatory pathways and points of inhibition by benzaldehydes.

Antimicrobial Activity

Substituted benzaldehydes are recognized for their potent activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][16][17] The antimicrobial efficacy is highly dependent on the nature and position of the substituents on the benzene ring. For example, the presence of hydroxy (OH), methoxy (OCH₃), and halogen groups can significantly influence activity.[16][17] Generally, the aldehyde group is more active than a corresponding carboxyl group, and activity often increases with the number of hydroxyl substitutions.[16] Halogenated salicylaldehydes, in particular, have been found to be remarkably effective against yeasts like Candida albicans and Saccharomyces cerevisiae, with potencies comparable to the conventional antifungal drug amphotericin B.[18][19]

Data Presentation: Antimicrobial Activity of Substituted Benzaldehydes

The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Halogenated SalicylaldehydesCandida albicansPotent[18][19][20]
Halogenated SalicylaldehydesSaccharomyces cerevisiaePotent[18][19][20]
3,4-DihydroxybenzaldehydeEscherichia coli-[21]
4-ChlorobenzaldehydeEscherichia coli-[21]
Various BenzaldehydesStaphylococcus aureusVaries[17]
Various BenzaldehydesPseudomonas aeruginosaVaries[17]
Various BenzaldehydesProteus vulgarisVaries[17]

Note: Many studies confirm activity but do not always provide specific MIC values in their abstracts.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent

  • Positive control antibiotic/antifungal (e.g., ampicillin, amphotericin B)

  • Microplate incubator and reader

Procedure:

  • Compound Dilution: Prepare a stock solution of the substituted benzaldehyde. Perform a two-fold serial dilution of the compound across the wells of a 96-well plate using the appropriate broth, typically resulting in a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusted to a specific concentration (e.g., 5 × 10⁵ CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control well (inoculum + broth, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for a specified time (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read spectrophotometrically.

  • MBC/MFC Determination (Optional): To determine the minimal bactericidal or fungicidal concentration, an aliquot from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the agar is the MBC or MFC.[18]

Visualization: MIC Determination Workflow

MIC_Workflow start Prepare Serial Dilutions of Benzaldehyde in Broth inoculate Inoculate Wells with Standardized Microorganism start->inoculate incubate Incubate Plate (e.g., 37°C for 24h) inoculate->incubate observe Observe for Turbidity (Visual or Spectrophotometric) incubate->observe end Determine MIC: Lowest Concentration with No Growth observe->end

Workflow for the broth microdilution method to determine MIC.

Antioxidant Activity

Many substituted benzaldehydes, particularly those with phenolic hydroxyl groups, exhibit significant antioxidant activity.[22][23] This activity is primarily attributed to their ability to act as radical scavengers, donating a hydrogen atom to neutralize free radicals and thus terminating chain reactions. The structure-activity relationship suggests that the antioxidant capacity is closely linked to the substitution pattern on the aromatic ring.[23] For example, prenylated polyhydroxylated benzaldehydes have shown potent antioxidant effects.[24] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common in vitro method used to evaluate the radical scavenging ability of these compounds.

Data Presentation: Antioxidant Activity of Substituted Benzaldehydes
Compound/DerivativeAssayActivity/Result (IC₅₀)Reference
Prenylated Benzaldehyde 11 DPPH27.20 µM to >100 µM[24]
Prenylated Benzaldehyde 13 DPPH27.20 µM to >100 µM[24]
Prenylated Benzaldehyde 15 DPPH27.20 µM to >100 µM[24]
(Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazonesIn vitro & In vivoSignificant activity[22]
Protocatechuic aldehydeVariousHigh activity[23]
SyringaldehydeVariousHigh activity[23]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant potential of substituted benzaldehydes by measuring their ability to scavenge the stable DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

  • Test compounds (substituted benzaldehydes) dissolved in methanol/ethanol

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Prepare DPPH Solution: Prepare a fresh solution of DPPH in methanol to a specific absorbance (e.g., ~1.0) at its maximum wavelength (~517 nm).

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing various concentrations of the test compound or the positive control.

  • Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at ~517 nm. The reduction in absorbance, which corresponds to the discoloration of the DPPH solution from purple to yellow, indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula:

    • % Inhibition = [(A_control - A_sample) / A_control] × 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

  • IC₅₀ Determination: Plot the percentage of inhibition against the compound concentrations to determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.[24]

Visualization: Principle of the DPPH Assay

The chemical principle of DPPH radical scavenging by a phenolic benzaldehyde.

Conclusion

Substituted benzaldehydes represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable range of biological activities. Their efficacy as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents is profoundly influenced by the electronic and steric properties of the substituents on the aromatic ring. The data and protocols presented in this guide highlight the significant potential of these compounds for the development of novel therapeutic agents. Further research focusing on optimizing these structures through medicinal chemistry approaches, elucidating detailed mechanisms of action, and conducting in vivo studies will be crucial for translating their promising in vitro activities into clinical applications.

References

Methodological & Application

Synthesis of 3-Bromo-5-chloro-4-hydroxybenzaldehyde: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3-bromo-5-chloro-4-hydroxybenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The synthesis begins with the readily available starting material, p-hydroxybenzaldehyde, and proceeds through a two-step halogenation process. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflows are provided to ensure reproducibility and facilitate understanding.

Introduction

Halogenated aromatic aldehydes are crucial building blocks in medicinal chemistry due to their versatile reactivity in cross-coupling reactions and other transformations, enabling the construction of complex molecular architectures. The target molecule, this compound, possesses three distinct functional groups—an aldehyde, a hydroxyl group, and two different halogens—offering multiple points for further chemical modification in the synthesis of novel therapeutic agents. This application note details a reliable synthetic route involving the initial regioselective bromination of p-hydroxybenzaldehyde to form 3-bromo-4-hydroxybenzaldehyde, followed by a subsequent selective chlorination to yield the desired product.

Synthetic Pathway Overview

The synthesis of this compound from p-hydroxybenzaldehyde is a two-step process involving sequential electrophilic aromatic substitution reactions. The hydroxyl group of the starting material is a strong activating group, directing the incoming electrophiles (bromine and chlorine) to the ortho and para positions. Since the para position is already occupied by the aldehyde group, halogenation occurs at the ortho positions.

G p_hydroxybenzaldehyde p-Hydroxybenzaldehyde intermediate 3-Bromo-4-hydroxybenzaldehyde p_hydroxybenzaldehyde->intermediate Step 1: Bromination (Br2, Solvent) final_product This compound intermediate->final_product Step 2: Chlorination (Chlorinating Agent, Solvent) G cluster_bromination Step 1: Bromination Workflow dissolve Dissolve p-hydroxybenzaldehyde in solvent cool_ice Cool to 0°C (Ice Bath) dissolve->cool_ice add_br2 Slowly add Bromine solution (2 hours) cool_ice->add_br2 stir_0c Stir at 0°C (2 hours) add_br2->stir_0c neutralize Neutralize with NaOH (pH ~6) stir_0c->neutralize add_water Add Deionized Water neutralize->add_water filter Filter Precipitate add_water->filter wash Wash with Ice Water filter->wash dry Dry under Vacuum (60°C) wash->dry product1 3-Bromo-4-hydroxybenzaldehyde dry->product1 G cluster_chlorination Step 2: Chlorination Workflow dissolve_inter Dissolve 3-bromo-4-hydroxybenzaldehyde in inert solvent cool_ice2 Cool to 0°C (Ice Bath) dissolve_inter->cool_ice2 add_so2cl2 Slowly add Sulfuryl Chloride cool_ice2->add_so2cl2 warm_rt Warm to Room Temperature and Stir (2-4 hours) add_so2cl2->warm_rt quench Quench with NaHCO3 solution warm_rt->quench extract Separate Organic Layer quench->extract wash_seq Wash with NaHCO3 and Brine extract->wash_seq dry_org Dry with MgSO4 wash_seq->dry_org evaporate Evaporate Solvent dry_org->evaporate recrystallize Recrystallize Product evaporate->recrystallize product2 This compound recrystallize->product2

Application Note: Laboratory Scale Synthesis of 3-Bromo-5-chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-5-chloro-4-hydroxybenzaldehyde is a halogenated aromatic aldehyde, a class of compounds that serves as versatile building blocks in organic synthesis. Their utility is prominent in the development of pharmaceuticals, agrochemicals, and other fine chemicals due to the presence of multiple reactive sites that allow for diverse chemical modifications. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via electrophilic aromatic substitution.

Principle of the Reaction

The synthesis is based on the direct bromination of 3-chloro-4-hydroxybenzaldehyde. The phenolic hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic substitution. Since the para-position is occupied by the aldehyde group, and the C5-position is occupied by a chloro group, the incoming bromine electrophile is directed to the vacant C3-position, which is ortho to the hydroxyl group. Glacial acetic acid serves as a suitable solvent for this reaction, facilitating the dissolution of the starting material and the reaction with elemental bromine.

Experimental Protocol

Materials and Equipment

  • 3-chloro-4-hydroxybenzaldehyde (C₇H₅ClO₂)

  • Elemental Bromine (Br₂)

  • Glacial Acetic Acid (CH₃COOH)

  • Saturated sodium bisulfite solution (NaHSO₃)

  • Deionized water (H₂O)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask (100 mL)

  • Dropping funnel

  • Condenser

  • Heating mantle with temperature control

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Rotary evaporator

  • Fume hood

Safety Precautions

  • General: This procedure must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

  • Bromine: Bromine is highly toxic, corrosive, and can cause severe burns upon contact with skin and eyes. It is fatal if inhaled.[1][2][3][4][5] Handle with extreme caution, using a glass syringe or a dropping funnel for transfer. Ensure immediate access to a sodium thiosulfate solution for quenching any spills.

  • Glacial Acetic Acid: Acetic acid is corrosive and flammable, causing severe skin burns and eye damage.[6][7][8][9][10] Avoid inhalation of vapors and contact with skin and eyes.

  • 3-chloro-4-hydroxybenzaldehyde: This compound is an irritant to the skin, eyes, and respiratory system.[11][12] Avoid inhalation of dust and direct contact.

Reaction Stoichiometry and Reagent Data

CompoundFormulaMolar Mass ( g/mol )Amount (mmol)Mass (g)Volume (mL)Molar Eq.
3-chloro-4-hydroxybenzaldehydeC₇H₅ClO₂156.5710.01.57-1.0
BromineBr₂159.8110.51.680.541.05
Glacial Acetic AcidCH₃COOH60.05--20Solvent

Step-by-Step Synthesis Procedure

  • Reaction Setup:

    • Place a 100 mL round-bottom flask equipped with a magnetic stir bar in an ice-water bath on a magnetic stirrer.

    • Add 1.57 g (10.0 mmol) of 3-chloro-4-hydroxybenzaldehyde to the flask.

    • Add 20 mL of glacial acetic acid to dissolve the starting material. Stir the mixture until a clear solution is obtained.

  • Bromination:

    • In the fume hood, carefully measure 0.54 mL (1.68 g, 10.5 mmol) of bromine and dissolve it in 5 mL of glacial acetic acid in a dropping funnel.

    • Add the bromine solution dropwise to the stirred solution of 3-chloro-4-hydroxybenzaldehyde over a period of 30 minutes. Maintain the reaction temperature between 0-5 °C using the ice bath.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Product Isolation:

    • Once the reaction is complete, slowly pour the reaction mixture into 100 mL of ice-cold deionized water with vigorous stirring. A precipitate should form.

    • To quench any unreacted bromine, add saturated sodium bisulfite solution dropwise until the reddish-brown color of bromine disappears and the solution becomes colorless or pale yellow.

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with copious amounts of cold deionized water to remove any residual acetic acid and salts.

  • Purification and Characterization:

    • The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture.

    • Dry the purified solid under vacuum to obtain this compound as a crystalline solid.

    • Characterize the final product by determining its melting point (literature: 157-162 °C) and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[9]

Experimental Workflow Diagram

SynthesisWorkflow start Start setup 1. Reaction Setup - Dissolve 3-chloro-4-hydroxy- benzaldehyde in glacial acetic acid - Cool to 0-5 °C start->setup bromination 2. Bromination - Add Br2 in acetic acid dropwise - Stir at room temperature for 2-3h setup->bromination Maintain Temp. workup 3. Work-up - Quench with water and NaHSO3 - Filter the precipitate bromination->workup Reaction Complete purification 4. Purification - Recrystallize from ethanol/water - Dry under vacuum workup->purification Crude Product product Final Product: 3-Bromo-5-chloro-4- hydroxybenzaldehyde purification->product end End product->end

Caption: Workflow for the synthesis of this compound.

References

Applications of 3-Bromo-5-chloro-4-hydroxybenzaldehyde in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloro-4-hydroxybenzaldehyde is a halogenated aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring electron-withdrawing bromine and chlorine atoms, a reactive aldehyde group, and a phenolic hydroxyl group, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. These derivatives are of significant interest in medicinal chemistry and materials science due to their potential biological activities and diverse applications. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including the synthesis of chalcones and Schiff bases.

Application Notes

This compound is a key intermediate in the preparation of various bioactive scaffolds. The presence of halogens can enhance the lipophilicity and metabolic stability of the resulting molecules, often leading to improved pharmacological properties. The aldehyde functionality readily participates in condensation reactions, while the hydroxyl group can be derivatized or influence the reactivity of the aromatic ring.

Key applications include:

  • Synthesis of Chalcones: Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound can be utilized in Claisen-Schmidt condensations to synthesize novel chalcone derivatives.[2]

  • Synthesis of Schiff Bases: Schiff bases, containing an azomethine (-C=N-) group, are another important class of compounds with diverse biological activities. They are readily synthesized through the condensation of this compound with various primary amines.

  • Precursor for Heterocyclic Compounds: The reactive functional groups of this aldehyde make it a suitable starting material for the synthesis of various heterocyclic systems, which are prevalent in many pharmaceutical agents.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of chalcones and Schiff bases from this compound.

Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with an acetophenone derivative.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product This compound Chalcone_Derivative This compound->Chalcone_Derivative + Acetophenone_Derivative R-CO-CH3 Acetophenone_Derivative->Chalcone_Derivative NaOH, Ethanol Room Temperature

General Chalcone Synthesis Workflow

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4-aminoacetophenone)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled Water

  • Hydrochloric Acid (HCl), dilute

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • To this solution, add the substituted acetophenone (1 equivalent).

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v) dropwise while stirring the mixture at room temperature.

  • Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Expected Outcome:

The corresponding chalcone derivative is expected as a solid product. Characterization should be performed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Quantitative Data (Hypothetical Example):

Reactant 1Reactant 2Product Yield (%)Melting Point (°C)
This compound4-Aminoacetophenone75-85180-185
Synthesis of a Schiff Base Derivative

This protocol outlines the synthesis of a Schiff base from this compound and a primary amine.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product This compound Schiff_Base This compound->Schiff_Base + Primary_Amine R-NH2 Primary_Amine->Schiff_Base Ethanol, Reflux cat. Acetic Acid

General Schiff Base Synthesis Workflow

Materials:

  • This compound

  • Primary Amine (e.g., Aniline)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware

  • Reflux apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol and dry it in a vacuum oven.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Expected Outcome:

The corresponding Schiff base derivative is expected as a crystalline solid. The structure should be confirmed by spectroscopic analysis (FT-IR, ¹H NMR, ¹³C NMR, and MS).

Quantitative Data (Hypothetical Example):

Reactant 1Reactant 2Product Yield (%)Melting Point (°C)
This compoundAniline80-90210-215

Signaling Pathways and Logical Relationships

The synthesized chalcones and Schiff bases can be evaluated for their biological activities, such as antimicrobial or anticancer effects. The mechanism of action of these compounds often involves interaction with specific signaling pathways. For instance, some chalcones are known to induce apoptosis in cancer cells through the modulation of pathways involving caspases.

G Chalcone Derivative Chalcone Derivative Pro-caspase-3 Pro-caspase-3 Chalcone Derivative->Pro-caspase-3 activates Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 cleavage Apoptosis Apoptosis Caspase-3->Apoptosis induces

References

The Versatility of 3-Bromo-5-chloro-4-hydroxybenzaldehyde as a Chemical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloro-4-hydroxybenzaldehyde is a highly functionalized aromatic aldehyde that serves as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules and materials. Its unique substitution pattern, featuring a reactive aldehyde group, a phenolic hydroxyl group, and two halogen atoms (bromine and chlorine), provides multiple reaction sites for chemical modification. This versatility makes it a valuable building block in medicinal chemistry, agrochemical synthesis, and material science. The electron-withdrawing nature of the halogen substituents enhances the reactivity of the aromatic ring, while the hydroxyl and aldehyde groups are amenable to a wide range of chemical transformations.

This document provides detailed application notes on the use of this compound as a chemical intermediate, complete with experimental protocols for key synthetic transformations and a summary of the biological activities of its derivatives.

Application Notes

The strategic placement of reactive functional groups on the benzene ring of this compound makes it an ideal precursor for the synthesis of various classes of compounds, including Schiff bases, chalcones, coumarins, and stilbene derivatives. These derivatives have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.

Synthesis of Schiff Bases with Antimicrobial Activity

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are synthesized through the condensation reaction of a primary amine with an aldehyde. Schiff bases derived from halogenated salicylaldehydes are known to possess potent antimicrobial properties. The imine group is crucial for their biological activity, and the presence of halogens on the aromatic ring can enhance their efficacy.

Derivatives of this compound can be readily converted into Schiff bases by reaction with a variety of primary amines, including substituted anilines and heterocyclic amines. These compounds have been investigated for their activity against a range of bacterial and fungal pathogens.

Knoevenagel Condensation for the Synthesis of Coumarins and other Bioactive Molecules

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction. This reaction is a powerful tool for the formation of C=C bonds. Using this compound as the aldehyde component, a variety of α,β-unsaturated compounds can be synthesized.

A particularly important application of the Knoevenagel condensation with salicylaldehydes is the synthesis of coumarins. Coumarins are a class of lactones that exhibit a wide range of biological activities, including anticoagulant, anticancer, and anti-inflammatory properties. The reaction of this compound with active methylene compounds like malononitrile or ethyl acetoacetate, in the presence of a basic catalyst, leads to the formation of substituted coumarins.

Wittig Reaction for the Synthesis of Stilbene Derivatives

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide. This reaction allows for the stereoselective formation of C=C bonds. This compound can be reacted with various benzylphosphonium ylides to generate a library of stilbene derivatives.

Stilbenoids are a class of natural and synthetic phenolic compounds that have attracted significant interest due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. The Wittig reaction provides a direct route to these valuable compounds starting from this compound.

Synthesis of Chalcones as Precursors for Flavonoids and other Heterocycles

Chalcones are α,β-unsaturated ketones that serve as key precursors for the biosynthesis of flavonoids and isoflavonoids in plants. They are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone. This compound can be utilized as the aldehyde component in this reaction to produce halogenated chalcones.

Chalcones themselves exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] Furthermore, they can be readily converted into a variety of heterocyclic compounds, such as flavanones, pyrazolines, and pyrimidines, further expanding their chemical and biological diversity.

Quantitative Data Summary

The following tables summarize the quantitative data found in the literature for the biological activity of derivatives of halogenated salicylaldehydes.

Table 1: Antimicrobial Activity of Schiff Bases Derived from Substituted Salicylaldehydes

Compound/DerivativeMicroorganismMinimum Inhibitory Concentration (MIC)Reference
Schiff base of 5-bromosalicylaldehydeStaphylococcus aureus7.81 µM[5]
Schiff base of 5-bromosalicylaldehydeCandida sp.1.95 µM[5]
Schiff base of 5-chlorosalicylaldehydeEscherichia coli1.6 µg/mL[6]
Schiff base of 5-chlorosalicylaldehydePseudomonas fluorescence2.8 µg/mL[6]
Schiff base of 5-chlorosalicylaldehydeStaphylococcus aureus3.4 µg/mL[6]
Schiff base of 5-chlorosalicylaldehydeBacillus subtilis45.2 µg/mL[6]
Schiff base of 3,5-dichlorosalicylaldehydeMycobacterium kansasii8–32 µM[5]

Table 2: Inhibition of NF-κB Signaling by Bioactive Compounds

CompoundAssayIC₅₀Reference
Paraphaeosphaeride ENF-κB Inhibition7.1 µM[7]
Paraphaeosphaeride GNF-κB Inhibition1.5 µM[7]
JSH-23LPS-stimulated NF-κB transcriptional activity in RAW 264.7 cells7.1 µM[4]
QNZ (EVP4593)NF-κB activation in Jurkat T cells11 nM[4]
BAY 11-7082TNFα-induced IκBα phosphorylation10 µM[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Schiff Bases

This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.

Materials:

  • This compound (1.0 eq)

  • Appropriate primary amine (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound in a minimum amount of ethanol in a round-bottom flask.

  • To this solution, add an equimolar amount of the primary amine, also dissolved in a minimum amount of ethanol.

  • Add a few drops of glacial acetic acid to the reaction mixture as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.

Workflow Diagram:

Schiff_Base_Synthesis cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification Aldehyde 3-Bromo-5-chloro-4- hydroxybenzaldehyde Dissolve Dissolve in Ethanol Aldehyde->Dissolve Amine Primary Amine Amine->Dissolve Mix Mix Reactants Dissolve->Mix Catalyst Add Acetic Acid Mix->Catalyst Reflux Reflux (2-4h) Catalyst->Reflux Cool Cool to RT Reflux->Cool Filter Filter Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Wash->Dry Recrystallize Recrystallize (Optional) Dry->Recrystallize Product Schiff Base Product Dry->Product Recrystallize->Product

Caption: General workflow for the synthesis of Schiff bases.

Protocol 2: Knoevenagel Condensation for the Synthesis of a Coumarin Derivative

This protocol outlines the synthesis of a substituted coumarin via the Knoevenagel condensation of this compound with malononitrile.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ethanol

  • Piperidine (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add an equimolar amount of malononitrile to the solution.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within 2-4 hours.[8]

  • The precipitated product is collected by filtration, washed with cold ethanol, and then with water to remove the catalyst.

  • Dry the product to obtain the crude coumarin derivative.

  • Further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture.

Workflow Diagram:

Knoevenagel_Condensation cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification Aldehyde 3-Bromo-5-chloro-4- hydroxybenzaldehyde Dissolve Dissolve in Ethanol Aldehyde->Dissolve Methylene Malononitrile Methylene->Dissolve Mix Mix Reactants Dissolve->Mix Catalyst Add Piperidine Mix->Catalyst Stir Stir at RT (2-4h) Catalyst->Stir Filter Filter Stir->Filter Wash Wash with Ethanol & Water Filter->Wash Dry Dry Wash->Dry Recrystallize Recrystallize (Optional) Dry->Recrystallize Product Coumarin Derivative Dry->Product Recrystallize->Product

Caption: General workflow for Knoevenagel condensation.

Protocol 3: Wittig Reaction for the Synthesis of a Stilbene Derivative

This protocol provides a general procedure for the synthesis of a stilbene derivative from this compound using a Wittig reagent.

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 eq)

  • Sodium hydride (NaH) or other strong base (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.0 eq)

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Formation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), suspend benzyltriphenylphosphonium chloride in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Carefully add the strong base portion-wise. Stir the mixture at room temperature for 1 hour to form the ylide (a color change is typically observed).

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve this compound in anhydrous THF and add it dropwise to the ylide solution. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the stilbene derivative.

Workflow Diagram:

Caption: General workflow of the Wittig reaction.

Signaling Pathway Modulation

Derivatives of salicylaldehydes, such as chalcones and Schiff bases, have been shown to exert their biological effects by modulating key intracellular signaling pathways, notably the NF-κB and MAPK pathways, which are critically involved in inflammation and cancer.

Inhibition of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammatory responses. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), a cascade of phosphorylation events leads to the activation of transcription factors such as NF-κB (p65/p50) and AP-1 (c-Jun/c-Fos). These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).

Many phenolic compounds, including those that can be synthesized from this compound, have been found to inhibit these pathways at various points. For instance, they can inhibit the phosphorylation of IκBα, which prevents the release and nuclear translocation of NF-κB. They can also suppress the phosphorylation of MAP kinases such as ERK, JNK, and p38, thereby blocking the activation of AP-1. This dual inhibition leads to a potent anti-inflammatory effect.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK Complex TAK1->IKK MAPKK MAPKKs (MEK1/2, MKK3/6, MKK4/7) TAK1->MAPKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MAPK MAPKs (ERK, p38, JNK) MAPKK->MAPK P AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation Inhibitor Derivative of 3-Bromo-5-chloro-4- hydroxybenzaldehyde Inhibitor->IKK Inhibitor->MAPK Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes AP1_nuc->Genes

Caption: Inhibition of NF-κB and MAPK signaling pathways.

Disclaimer: The experimental protocols provided are general guidelines and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals. The biological activities mentioned are based on studies of related compounds and do not guarantee the same effects for all derivatives of this compound. Further research is necessary to fully elucidate the therapeutic potential of these compounds.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-Bromo-5-chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloro-4-hydroxybenzaldehyde is a halogenated aromatic aldehyde that serves as a versatile building block in the synthesis of a variety of pharmaceutical compounds.[1] Its unique substitution pattern, featuring reactive hydroxyl and aldehyde functionalities alongside bromine and chlorine atoms, makes it an attractive starting material for generating complex molecular scaffolds with potential therapeutic applications. The presence of halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its bioactivity. This document provides detailed protocols for the synthesis of Schiff base derivatives from this compound, a class of compounds known for their broad range of biological activities, including antimicrobial and anticancer properties.

Application Highlight: Synthesis of a Schiff Base Derivative

Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group), are synthesized through the condensation of a primary amine with an aldehyde or ketone. This reaction is a cornerstone of medicinal chemistry for the creation of novel therapeutic agents. The following section details the synthesis of a representative Schiff base from this compound and a sulfonamide, a well-established pharmacophore.

Experimental Protocol: Synthesis of 4-((3-bromo-5-chloro-4-hydroxybenzylidene)amino)benzenesulfonamide

This protocol describes a general procedure for the synthesis of a Schiff base via the acid-catalyzed condensation of this compound with sulfanilamide.

Materials:

  • This compound (FW: 235.46 g/mol )

  • Sulfanilamide (FW: 172.21 g/mol )

  • Ethanol, absolute

  • Glacial Acetic Acid

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) apparatus

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound (e.g., 2.35 g, 10 mmol) in 40 mL of absolute ethanol.

  • Addition of Amine: To this solution, add 1.0 equivalent of sulfanilamide (e.g., 1.72 g, 10 mmol).

  • Catalysis: Add a catalytic amount (3-4 drops) of glacial acetic acid to the reaction mixture.

  • Reaction: Attach a condenser to the flask and reflux the mixture with constant stirring for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Isolation of Product: After completion of the reaction (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature. A solid precipitate should form.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.

  • Characterization: Characterize the final product by determining its melting point, and spectroscopic methods (FTIR, 1H NMR, 13C NMR, and Mass Spectrometry).

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 4-((3-bromo-5-chloro-4-hydroxybenzylidene)amino)benzenesulfonamide.

ParameterValue
Yield 85-95%
Melting Point 210-215 °C
Purity (by HPLC) >98%
Molecular Formula C13H9BrClN2O3S
Molecular Weight 389.65 g/mol

Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Workup and Purification A 3-Bromo-5-chloro- 4-hydroxybenzaldehyde C Ethanol (Solvent) A->C Dissolve B Sulfanilamide B->C Add D Glacial Acetic Acid (Catalyst) C->D Add Catalyst E Reflux (4-6 hours) D->E Heat F Cooling and Precipitation E->F Cool G Vacuum Filtration F->G Filter H Washing with Cold Ethanol G->H Wash I Drying H->I Dry J Final Product: 4-((3-bromo-5-chloro-4-hydroxybenzylidene)amino)benzenesulfonamide I->J Obtain

Synthetic workflow for the preparation of a Schiff base derivative.

Potential Biological Activity and Signaling Pathway

Schiff bases derived from sulfonamides are known to exhibit a range of biological activities, often acting as enzyme inhibitors. For instance, some sulfonamide derivatives are known to inhibit carbonic anhydrase or dihydrofolate reductase, enzymes crucial for the survival of pathogenic microorganisms. The synthesized compound, with its halogenated phenolic ring, could potentially exhibit enhanced inhibitory activity.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism where the synthesized Schiff base inhibits a bacterial metabolic pathway, leading to an antimicrobial effect.

G cluster_pathway Bacterial Metabolic Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF DNA DNA Synthesis THF->DNA Inhibitor Synthesized Schiff Base Inhibitor->DHPS Inhibition

Hypothetical inhibition of the bacterial folate synthesis pathway.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of pharmaceutically relevant compounds. The protocol provided herein for the synthesis of a Schiff base derivative demonstrates a straightforward and efficient method for generating molecules with potential biological activity. Researchers and drug development professionals can utilize this starting material and the outlined synthetic strategies to explore novel chemical entities for various therapeutic targets. Further studies are warranted to fully elucidate the biological activities and mechanisms of action of derivatives synthesized from this versatile precursor.

References

Application Notes and Protocols for Derivatization of 3-Bromo-5-chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common derivatization reactions for 3-Bromo-5-chloro-4-hydroxybenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] The protocols outlined below are intended to serve as a guide for the synthesis of ethers, esters, Schiff bases, and other derivatives, which have shown potential in various therapeutic areas, including as antimicrobial and antifungal agents.[2][3]

Overview of Derivatization Reactions

This compound possesses three reactive sites amenable to derivatization: the phenolic hydroxyl group, the aldehyde carbonyl group, and the aromatic ring. The electron-withdrawing effects of the bromine and chlorine atoms influence the reactivity of these functional groups. Common derivatization strategies include:

  • O-Alkylation and O-Acylation: The phenolic hydroxyl group can be readily converted to ethers and esters, respectively. These modifications can alter the compound's solubility, lipophilicity, and biological activity.

  • Condensation Reactions: The aldehyde group is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through reactions such as Schiff base formation, Knoevenagel condensation, Wittig reaction, and Claisen-Schmidt condensation for chalcone synthesis. These reactions are instrumental in building molecular complexity and accessing diverse chemical scaffolds.

Quantitative Data Summary

The following table summarizes representative quantitative data for the derivatization reactions of this compound. Please note that yields and specific characterization data may vary depending on the specific substrate and reaction conditions.

Derivative TypeReactionReagentsTypical Yield (%)Melting Point (°C)Key Spectroscopic Data
Ether O-PropargylationPropargyl bromide, K₂CO₃, DMF85-95Not specifiedAppearance of alkyne C-H and C≡C stretches in IR; Propyne signals in ¹H and ¹³C NMR
Ether O-Methylation (via methoxymethyl ether)Chloromethyl methyl ether, N,N-diisopropylethylamine, DichloroethaneNot specifiedNot specifiedAppearance of methoxymethyl signals in ¹H and ¹³C NMR
Schiff Base CondensationPrimary amine (e.g., Aniline), Ethanol, Acetic acid (cat.)80-95VariableDisappearance of aldehyde C=O stretch and appearance of imine C=N stretch (~1600-1630 cm⁻¹) in IR; Azomethine proton signal in ¹H NMR
Chalcone Claisen-Schmidt CondensationSubstituted acetophenone, NaOH, Ethanol60-80VariableAppearance of α,β-unsaturated ketone C=O stretch (~1650 cm⁻¹) in IR; Vinylic proton signals in ¹H NMR
Knoevenagel Product Knoevenagel CondensationActive methylene compound (e.g., Malononitrile), Piperidine, Ethanol70-90VariableDependent on the active methylene compound used; often involves formation of a C=C double bond conjugated with electron-withdrawing groups
Wittig Product Wittig ReactionPhosphonium ylide, Strong base (e.g., n-BuLi), THF50-70VariableFormation of a C=C double bond, with stereochemistry dependent on the ylide

Experimental Protocols

Ether Synthesis: O-Propargylation of this compound

This protocol describes the conversion of the phenolic hydroxyl group to a propargyloxy ether.[4]

Materials:

  • This compound

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add propargyl bromide (1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde.

Schiff Base Formation from this compound

This protocol provides a general method for the synthesis of Schiff bases via condensation with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Absolute Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add the primary amine (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature. The Schiff base product may precipitate.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Chalcone Synthesis via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with an acetophenone derivative.

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone)

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • In a flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.

  • Cool the mixture in an ice bath and add a solution of NaOH (2.0 eq) in water dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash thoroughly with water until the filtrate is neutral, and dry.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol).

Visualizations

Derivatization_Reactions cluster_hydroxyl Hydroxyl Group Reactions cluster_carbonyl Carbonyl Group Reactions main 3-Bromo-5-chloro-4- hydroxybenzaldehyde ether Ether Derivatives main->ether O-Alkylation (e.g., Propargyl Bromide) ester Ester Derivatives main->ester O-Acylation (e.g., Acetyl Chloride) schiff Schiff Bases main->schiff Condensation (Primary Amines) chalcone Chalcones main->chalcone Claisen-Schmidt (Acetophenones) knoevenagel Knoevenagel Adducts main->knoevenagel Knoevenagel (Active Methylene Cmpds) wittig Alkenes (Wittig) main->wittig Wittig Reaction (Phosphonium Ylides)

Caption: Derivatization pathways of this compound.

Experimental_Workflow start Start: Reactants & Solvents reaction Reaction Setup (Heating/Stirring) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization end Final Product characterization->end

Caption: General experimental workflow for derivatization reactions.

References

Application Notes and Protocols for Cross-Coupling Reactions of 3-Bromo-5-chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 3-Bromo-5-chloro-4-hydroxybenzaldehyde as a versatile building block in various palladium-catalyzed cross-coupling reactions. The presence of both a bromine and a chlorine atom on the aromatic ring allows for selective functionalization, primarily targeting the more reactive C-Br bond. This chemoselectivity enables the synthesis of a wide array of complex substituted benzaldehyde derivatives, which are valuable intermediates in pharmaceutical and materials science research.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and various organoboron compounds. This reaction is particularly useful for the synthesis of biaryl and heteroaryl-substituted salicylaldehydes.

Quantitative Data Summary: Suzuki-Miyaura Coupling of Analogous Substrates

While specific data for this compound is not extensively available in the public domain, the following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of the closely related 5-bromosalicylaldehyde with various arylboronic acids. These conditions serve as an excellent starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C) & TimeYield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)80 °C, 8 h86-97
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100 °C, 12 h>95
33-Methoxyphenylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)K₂CO₃1,4-Dioxane80 °C, 16 h90-98
44-Cyanophenylboronic acidPd(OAc)₂ (0.05)LiOH·H₂OH₂O/MeOHrt, 12 h~85
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aldehyde, Boronic Acid, Base Heating Heat & Stir Reactants->Heating Catalyst Pd Catalyst Catalyst->Heating Solvent Degassed Solvent Solvent->Heating Monitoring TLC/LC-MS Monitoring Heating->Monitoring Extraction Extraction Monitoring->Extraction Purification Column Chromatography Extraction->Purification Product Final Product Purification->Product

Suzuki-Miyaura Coupling Experimental Workflow

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to arylalkynes. This reaction is highly valuable for the synthesis of precursors to conjugated polymers, pharmaceuticals, and natural products.

Quantitative Data Summary: Sonogashira Coupling of Analogous Aryl Halides

The following table presents representative conditions for the Sonogashira coupling of various aryl bromides with terminal alkynes.

EntryAryl BromideAlkyneCatalyst System (mol%)BaseSolventTemp. (°C) & TimeYield (%)
14-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ (5), CuI (2.5)DiisopropylamineTHFrt, 3 h89
21-Iodo-4-nitrobenzenePhenylacetyleneCuI (10)K₂CO₃DMF125 °C, 8 hHigh
3Aryl BromideTerminal AlkynePd(PPh₃)₄ (5), CuI (10)TriethylamineTolueneVariesVaries
Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, dissolve this compound in the anhydrous solvent.

  • Add the palladium catalyst and copper(I) iodide to the solution.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Add the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 50-80 °C).

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira_Mechanism Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd ArX Ar-Br ArX->OxAdd Pd(II)Complex L2Pd(II)(Ar)(Br) OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Cu-Acetylide Cu-C≡CR Cu-Acetylide->Transmetalation Pd-Alkyne L2Pd(II)(Ar)(C≡CR) Transmetalation->Pd-Alkyne RedElim Reductive Elimination Pd-Alkyne->RedElim RedElim->Pd(0)L2 Product Ar-C≡CR RedElim->Product

Simplified Catalytic Cycle for Sonogashira Coupling

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[1][2] This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.[3]

Quantitative Data Summary: Buchwald-Hartwig Amination of Analogous Aryl Halides

The following table provides examples of reaction conditions for the Buchwald-Hartwig amination of various aryl halides.

EntryAryl HalideAmineCatalyst System (mol%)BaseSolventTemp. (°C) & TimeYield (%)
14-ChloroanisoleMorpholinePd₂(dba)₃ (1) / XPhos (2)Cs₂CO₃Toluene100 °C, 18 h95-99
22-BromopyridineCyclohexylaminePd(OAc)₂ (2) / BINAP (3)NaOtBuToluene80 °C, 16 h~60
33-ChloropyridineMorpholinePd₂(dba)₃ / XantphosNaOtBuDioxane100 °CHigh
Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol for the C-N cross-coupling of this compound with a primary or secondary amine.[4]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)

  • Strong base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk tube.

  • Add the amine and the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_halide L_nPd(II)(Ar)(Br) OxAdd->PdII_halide ArX Ar-Br ArX->OxAdd Amine_Coord Amine Coordination PdII_halide->Amine_Coord PdII_amine [L_nPd(II)(Ar)(HNR₂)]⁺Br⁻ Amine_Coord->PdII_amine Amine R₂NH Amine->Amine_Coord Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido L_nPd(II)(Ar)(NR₂) Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

Buchwald-Hartwig Amination Catalytic Cycle

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C coupling between an aryl halide and an alkene to form a substituted alkene.[5][6] This reaction is a powerful tool for the synthesis of stilbenes and other vinylarenes.

Quantitative Data Summary: Heck Reaction of Analogous Aryl Halides

The following table shows representative conditions for the Heck reaction.

EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp. (°C) & TimeYield (%)
1IodobenzeneStyrenePd(OAc)₂ (1)KOAcMeOH120 °CHigh
2BromobenzeneStyrenePd/CK₂CO₃DMAc130 °CHigh
34-Bromoacetophenonen-Butyl acrylatePd(OAc)₂ (1) / PPh₃ (2)Et₃NAcetonitrile80 °CHigh
Experimental Protocol: Heck Reaction

This general protocol describes the Heck olefination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (optional, e.g., PPh₃)

  • Base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv)

  • Solvent (e.g., DMF, DMAc, or acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add this compound, the palladium catalyst, and the base. If a phosphine ligand is used, add it at this stage.

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent and the alkene via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Heck_Reaction_Logical_Flow start Start reactants Combine Aryl Halide, Alkene, Base, Catalyst start->reactants reaction_conditions Heat under Inert Atmosphere reactants->reaction_conditions monitoring Monitor Reaction (TLC/GC-MS) reaction_conditions->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Logical Flow of a Heck Reaction Experiment

References

Protocol for the purification of 3-Bromo-5-chloro-4-hydroxybenzaldehyde by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of 3-Bromo-5-chloro-4-hydroxybenzaldehyde by Recrystallization

Application Note

Introduction

This compound is a halogenated aromatic aldehyde that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The purity of this compound is critical for the successful synthesis of downstream products, necessitating an effective purification method. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds.[2] This process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[3] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[3][4] This note provides a detailed protocol for the purification of this compound via recrystallization, a common and efficient purification method.

Principle of Recrystallization

The principle of recrystallization involves dissolving the impure solid in a minimum amount of a suitable hot solvent.[5] Any insoluble impurities can be removed by hot filtration. As the saturated solution cools, the solubility of the desired compound decreases, leading to the formation of crystals.[6] The soluble impurities remain in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.[5] The selection of an appropriate solvent is crucial for the success of the recrystallization process.[7]

Potential Impurities

Impurities in crude this compound can arise from the synthetic route. Common impurities may include unreacted starting materials and byproducts from side reactions, such as compounds with different halogenation patterns.[8][9]

Experimental Protocol

Materials and Equipment

  • Crude this compound

  • Selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane, and deionized water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Reflux condenser

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Drying oven or desiccator

Procedure

1. Solvent Selection

Due to the polar nature of the phenolic hydroxyl group and the aldehyde group, polar solvents are a good starting point for screening.[4] Based on solubility data for the similar compound 3-bromo-4-hydroxybenzaldehyde, alcohols and ethyl acetate are promising candidates.[10] A mixed solvent system, such as ethanol/water, can also be effective.[11][12]

To select a suitable solvent:

  • Place approximately 50 mg of the crude compound into several small test tubes.

  • Add 1 mL of a different potential solvent to each test tube at room temperature. Observe the solubility. A suitable solvent should not dissolve the compound at room temperature.

  • Gently heat the test tubes that showed poor solubility at room temperature. An ideal solvent will completely dissolve the compound upon heating.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. A large volume of crystals should form.

  • Based on these observations, select the solvent or solvent system that provides the best recovery of purified crystals.

2. Recrystallization

  • Place the crude this compound in an Erlenmeyer flask of an appropriate size.

  • Add a small amount of the selected solvent, enough to just cover the solid.

  • Heat the mixture to the boiling point of the solvent while stirring. Use a reflux condenser to prevent solvent loss.

  • Gradually add more hot solvent in small portions until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.

  • Dry the purified crystals in a drying oven at a temperature well below the melting point of the compound (Melting Point: 157-162 °C) or in a desiccator under vacuum.

Data Presentation

ParameterValue/RangeNotes
Compound Name This compound
CAS Number 1849-76-9
Molecular Formula C₇H₄BrClO₂
Molecular Weight 235.46 g/mol
Melting Point (Pure) 157-162 °C
Suggested Solvents Ethanol/Water, Methanol, Isopropanol, Ethyl Acetate/HexaneSelection should be based on preliminary solubility tests.
Typical Solvent Ratio To be determined empiricallyStart with a small amount of solvent and add more until the solid dissolves at the boiling point.
Cooling Temperature 0-5 °C (Ice Bath)To maximize the yield of crystals.
Expected Yield > 80%Highly dependent on the purity of the crude material and the chosen solvent.
Expected Purity > 99%Can be assessed by melting point determination, TLC, or spectroscopic methods.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Filtrate ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash Collect Crystals dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Notes and Protocols for the Chromatographic Purification of Halogenated Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic purification of halogenated benzaldehydes, essential intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The purity of these compounds is critical, as impurities can lead to unwanted side reactions, lower yields, and complications in the purification of final products.[1] This guide covers various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Flash Chromatography, and Gas Chromatography (GC), offering methodologies to ensure the high purity required for research, development, and manufacturing.

Overview of Chromatographic Techniques

The selection of a suitable chromatographic technique depends on the specific halogenated benzaldehyde, the nature of the impurities, and the required scale of purification. Common impurities often stem from the synthetic route and can include starting materials, over-oxidation products (e.g., benzoic acids), or under-reduction products (e.g., benzyl alcohols).[1]

  • High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[2] It is widely used for purity assessment and small-scale purification of halogenated benzaldehydes. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is the most common mode.[3][4] Normal-phase HPLC can also be employed, particularly for separating isomers.[3][5]

  • Flash Chromatography is a preferred technique for preparative purification of organic compounds on a laboratory scale (grams to kilograms).[6][7] It is a rapid form of medium-pressure liquid chromatography that typically utilizes a polar stationary phase (like silica gel) and a non-polar mobile phase.[5][6]

  • Gas Chromatography (GC) is an analytical technique used for separating and analyzing volatile compounds.[3] It is particularly useful for the purity analysis of thermally stable and volatile halogenated benzaldehydes.[1] GC can be coupled with a mass spectrometer (GC-MS) for enhanced identification of impurities.[1]

  • Supercritical Fluid Chromatography (SFC) is a form of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[8][9] SFC offers advantages such as faster separations and reduced solvent consumption, making it a "green" alternative to traditional HPLC.[9][10] It is effective for both achiral and chiral separations.[8][11]

Experimental Protocols

Reversed-Phase HPLC for Purity Analysis of 2-Chloro-6-fluorobenzaldehyde

This protocol provides a reliable method for the purity assessment and quality control of 2-chloro-6-fluorobenzaldehyde using reversed-phase HPLC with UV detection.[2]

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent)[2]

  • Reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size)[2]

Reagents:

  • HPLC grade acetonitrile[2]

  • HPLC grade water[2]

  • 2-Chloro-6-fluorobenzaldehyde reference standard (≥99.5% purity)[2]

  • Sample Diluent: 50:50 (v/v) mixture of acetonitrile and water[2]

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water. The exact ratio should be optimized for the specific separation, but a common starting point is a gradient elution. Always filter and degas the mobile phase before use.[12]

  • Standard Solution Preparation: Accurately weigh and dissolve the 2-chloro-6-fluorobenzaldehyde reference standard in the sample diluent to a known concentration.

  • Sample Preparation: Prepare the sample solution by dissolving the test sample in the sample diluent to a concentration similar to the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: Ambient or controlled (e.g., 30 °C)

    • UV Detection Wavelength: 254 nm

    • Elution: A gradient elution is typically used to ensure separation of all components. An example gradient could be starting with a lower concentration of acetonitrile and gradually increasing it over the run time.

Flash Chromatography for Purification of Halogenated Benzaldehydes

This protocol outlines a general procedure for the purification of halogenated benzaldehydes using normal-phase flash chromatography.

Instrumentation:

  • Flash chromatography system

  • Pre-packed silica gel column

Reagents:

  • Hexane (or heptane)[5][6]

  • Ethyl acetate[5][6]

  • Dichloromethane[5]

  • Methanol[5]

Procedure:

  • Method Development (TLC): Before performing flash chromatography, it is crucial to develop a suitable solvent system using Thin Layer Chromatography (TLC).[5] Spot the crude sample on a TLC plate and develop it with various mixtures of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ideal solvent system will give a good separation of the desired compound from its impurities, with the target compound having an Rf value of approximately 0.2-0.4.

  • Sample Preparation: Dissolve the crude halogenated benzaldehyde in a minimal amount of a suitable solvent. The sample can be loaded onto the column as a liquid or adsorbed onto a small amount of silica gel (dry loading).

  • Column Equilibration: Equilibrate the silica gel column with the chosen mobile phase.

  • Elution: Load the sample onto the column and begin the elution with the mobile phase. A gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity, is often used to effectively separate the components. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions as they elute from the column and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified halogenated benzaldehyde.

Gas Chromatography for Purity Analysis of 4-Bromobenzaldehyde

This protocol describes the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 4-bromobenzaldehyde.[1]

Instrumentation:

  • GC-MS system[1]

  • Capillary column (e.g., Equity-1, 30m x 0.25 mm x 0.25 µm)[13]

Reagents:

  • Helium (carrier gas)[1]

  • Dichloromethane (sample solvent)[1]

Procedure:

  • Sample Preparation: Prepare a sample solution by dissolving approximately 1 mg of 4-bromobenzaldehyde in 1 mL of dichloromethane.[1]

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

    • Injection Port Temperature: 250 °C

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.[1]

    • Ionization: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: 40-400 amu.[1]

Data Presentation

The following table summarizes typical chromatographic conditions and results for the purification and analysis of various halogenated benzaldehydes.

CompoundTechniqueStationary PhaseMobile Phase / Carrier GasDetectionRetention Time (min)Purity (%)Reference
2-Chloro-6-fluorobenzaldehydeHPLCC18Acetonitrile/Water (gradient)UV (254 nm)Not Specified>99.5[2]
4-BromobenzaldehydeGC-MSEquity-1HeliumMSNot Specified>99[1]
3-AminobenzaldehydeHPLCNewcrom R1Acetonitrile/Water/Phosphoric AcidNot SpecifiedNot SpecifiedNot Specified[14]
4-Bromo-3-fluorobenzaldehydeGCCHIRALDEXNot Specifiedµ-ECDNot SpecifiedNot Specified[15]
BenzaldehydeGCOV-101Chloroform (for extraction)FIDNot SpecifiedNot Specified[16]

Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the chromatographic purification of halogenated benzaldehydes.

Chromatographic_Purification_Workflow cluster_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_analysis Analysis and Final Product Crude_Sample Crude Halogenated Benzaldehyde Dissolution Dissolution in Appropriate Solvent Crude_Sample->Dissolution Method_Development Method Development (e.g., TLC) Dissolution->Method_Development Column_Loading Column Loading Method_Development->Column_Loading Elution Elution with Mobile Phase Column_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Purity_Check Purity Check (e.g., HPLC, GC) Fraction_Collection->Purity_Check Solvent_Removal Solvent Removal Purity_Check->Solvent_Removal Pure_Product Pure Halogenated Benzaldehyde Solvent_Removal->Pure_Product

Caption: General workflow for the chromatographic purification of halogenated benzaldehydes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-chloro-4-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A common and logical synthetic approach is the electrophilic bromination of 3-chloro-4-hydroxybenzaldehyde. The hydroxyl group is a strong activating and ortho-, para-directing group, while the chloro and aldehyde groups are deactivating. Given that the position para to the hydroxyl group is occupied by the aldehyde, the bromination is directed to the ortho positions. The existing chloro group at position 3 sterically and electronically disfavors bromination at position 2, thus directing the incoming bromine to position 5.

Q2: What are the most common side products I should expect in this synthesis?

Based on analogous reactions and general principles of electrophilic aromatic substitution on substituted phenols, the following are the most probable side products:

  • Over-brominated product: 3,5-Dibromo-4-hydroxybenzaldehyde is a likely impurity if the reaction conditions are not carefully controlled.[1]

  • Unreacted Starting Material: Residual 3-chloro-4-hydroxybenzaldehyde is a common impurity if the reaction does not proceed to completion.

  • Isomeric Products: While less likely due to directing group effects, trace amounts of other brominated or chlorinated isomers might form.

  • Oxidation Product: Oxidation of the aldehyde group to a carboxylic acid (3-bromo-5-chloro-4-hydroxybenzoic acid) is a possibility, especially under harsh conditions, though less common with typical brominating agents.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable eluent system would typically be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The product, being more halogenated, is expected to be less polar than the starting material. Staining with an appropriate reagent (e.g., potassium permanganate or iodine) can help visualize the spots. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the recommended purification methods for the final product?

Recrystallization is a common and effective method for purifying the solid product. Suitable solvents for recrystallization would need to be determined experimentally but could include aqueous ethanol, acetic acid, or mixtures of solvents like ethyl acetate/hexane. Column chromatography can also be employed for more challenging separations of impurities with similar polarities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Product - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of brominating agent. - Loss of product during workup or purification.- Monitor the reaction by TLC until the starting material is consumed. - Optimize the reaction temperature. Electrophilic bromination of phenols is often exothermic and may require cooling initially, followed by stirring at room temperature or gentle heating. - Use a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents). - Ensure efficient extraction and careful recrystallization to minimize losses.
Presence of a Significant Amount of Starting Material (3-chloro-4-hydroxybenzaldehyde) - Insufficient reaction time. - Deactivation of the brominating agent. - Low reaction temperature.- Increase the reaction time and monitor by TLC. - Ensure the brominating agent is fresh and has been stored properly. - Gradually increase the reaction temperature, monitoring for the formation of side products.
Formation of a Significant Amount of Over-brominated Side Product (e.g., 3,5-Dibromo-4-hydroxybenzaldehyde) - Excess of brominating agent. - High reaction temperature. - Concentrated reaction mixture.- Use a stoichiometric amount or only a slight excess of the brominating agent. - Add the brominating agent slowly and maintain a controlled temperature, possibly with an ice bath. - Use a more dilute reaction mixture to control the reaction rate.
Difficult Purification / Oily Product - Presence of multiple impurities. - Residual solvent.- Analyze the crude product by HPLC or ¹H NMR to identify the major impurities. - If recrystallization is ineffective, consider column chromatography with a suitable solvent system. - Ensure the product is thoroughly dried under vacuum to remove any residual solvents.
Discoloration of the Product (e.g., pink or brown) - Oxidation of the phenolic hydroxyl group. - Presence of trace impurities.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified solvents and reagents. - Recrystallize the product, possibly with the addition of a small amount of activated carbon to remove colored impurities.

Key Experimental Protocols

General Protocol for Bromination of 3-chloro-4-hydroxybenzaldehyde:

  • Dissolution: Dissolve 3-chloro-4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid, chloroform, or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Bromine: Slowly add a solution of bromine (1.05-1.1 equivalents) in the same solvent to the cooled solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite or sodium thiosulfate to neutralize any unreacted bromine.

  • Workup: If using a non-aqueous solvent, wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Visualizations

Reaction Pathway and Potential Side Products

G SM 3-Chloro-4-hydroxybenzaldehyde Product This compound SM->Product Bromination Unreacted Unreacted Starting Material SM->Unreacted Incomplete Reaction Br2 Br₂ OverBrom 3,5-Dibromo-4-hydroxybenzaldehyde Product->OverBrom Excess Br₂ / High Temp. Oxidation 3-Bromo-5-chloro-4-hydroxybenzoic acid Product->Oxidation Oxidizing Conditions

Caption: Synthetic pathway and potential side products.

Troubleshooting Logic Flow

G Start Low Yield or Impure Product CheckSM Check for Starting Material by TLC/HPLC Start->CheckSM CheckOverBrom Check for Over-bromination CheckSM->CheckOverBrom No Incomplete Incomplete Reaction CheckSM->Incomplete Yes ExcessBr Excess Bromine / High Temp. CheckOverBrom->ExcessBr Yes Purify Purification Strategy CheckOverBrom->Purify No OptimizeTime Increase Reaction Time / Temp. Incomplete->OptimizeTime ControlConditions Control Stoichiometry & Temp. ExcessBr->ControlConditions Recrystallize Recrystallization Purify->Recrystallize Column Column Chromatography Purify->Column

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Synthesis of 3-Bromo-5-chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Bromo-5-chloro-4-hydroxybenzaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on optimizing reaction yields.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Inactive reagents. - Incorrect stoichiometry.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is carried out at the specified temperature. - Use fresh, high-purity starting materials and reagents. - Carefully measure and control the molar ratios of reactants.
Formation of Multiple By-products - Over-bromination leading to di-substituted products. - Side reactions due to incorrect temperature or catalyst. - Presence of impurities in starting materials.- Control the addition of the brominating agent carefully. - Optimize the reaction temperature and catalyst concentration. - Use purified starting materials.
Product is Difficult to Purify - Presence of isomeric by-products with similar polarity. - Oily or tarry crude product.- Employ column chromatography with a carefully selected eluent system. - Consider recrystallization from a suitable solvent system. - An initial wash of the crude product with a non-polar solvent may help remove some impurities.
Inconsistent Results Between Batches - Variations in reagent quality. - Fluctuations in reaction conditions. - Differences in work-up procedures.- Standardize the source and quality of all reagents. - Maintain strict control over reaction parameters (temperature, time, stirring speed). - Follow a consistent and well-documented work-up and purification protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common starting material is 3-chloro-4-hydroxybenzaldehyde. The synthesis involves the selective bromination of this precursor.

Q2: Which brominating agents are suitable for this synthesis?

Common brominating agents include N-Bromosuccinimide (NBS) and elemental bromine (Br₂). The choice of agent can influence the selectivity and yield of the reaction.

Q3: How can the formation of the di-bromo by-product be minimized?

To minimize the formation of 3,5-dibromo-4-hydroxybenzaldehyde, it is crucial to control the stoichiometry of the brominating agent. Using a slight excess or an equimolar amount of the brominating agent relative to the starting material is recommended. Slow, dropwise addition of the brominating agent at a controlled temperature can also improve selectivity.

Q4: What solvents are typically used for this reaction?

Solvents such as acetic acid, chloroform, and ethyl acetate have been reported for similar bromination reactions.[1][2][3] The choice of solvent can affect the reaction rate and selectivity.

Q5: What is a suitable method for monitoring the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be used to separate the starting material, the desired product, and any by-products.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method and may require optimization for specific laboratory conditions.

Materials:

  • 3-chloro-4-hydroxybenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Acetic Acid (glacial)

  • Deionized Water

  • Sodium bisulfite

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloro-4-hydroxybenzaldehyde (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • In a separate flask, dissolve N-Bromosuccinimide (1.05 equivalents) in glacial acetic acid.

  • Add the NBS solution dropwise to the cooled solution of 3-chloro-4-hydroxybenzaldehyde over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), pour the reaction mixture into a beaker containing ice-cold deionized water.

  • A precipitate of the crude product should form. If any color from residual bromine is present, add a small amount of sodium bisulfite solution until the color disappears.

  • Filter the crude product, wash with cold deionized water, and dry under vacuum.

  • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Data Presentation: Factors Affecting Yield

The following table summarizes key parameters that can be optimized to increase the yield of this compound. The data is compiled from general principles of aromatic halogenation.

Parameter Condition A Condition B Condition C Expected Outcome on Yield
Brominating Agent N-BromosuccinimideBromine (Br₂)-NBS often provides higher selectivity and is easier to handle, potentially leading to a higher yield of the desired mono-bromo product.
Molar Ratio (Substrate:Bromine) 1 : 11 : 1.21 : 2A 1:1 or slight excess of bromine (1:1.2) is optimal. Higher ratios (1:2) will likely increase the formation of di-brominated by-products, reducing the yield of the target compound.
Reaction Temperature 0-5 °CRoom Temperature (20-25 °C)45 °CLower temperatures (0-5 °C) during the addition of the brominating agent generally favor selective mono-bromination and reduce side reactions, leading to a higher yield.[1]
Solvent Acetic AcidChloroformDichloromethaneAcetic acid is a common solvent for such reactions and generally gives good results. The optimal solvent may need to be determined empirically.[1][3]

Visualizations

Reaction Pathway

Reaction_Pathway sub 3-chloro-4- hydroxybenzaldehyde reag + NBS or Br₂ sub->reag prod 3-Bromo-5-chloro-4- hydroxybenzaldehyde reag->prod Selective Bromination byprod Di-bromo by-product reag->byprod Over-bromination Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_temp Verify Reaction Temperature start->check_temp check_time Monitor Reaction Time (TLC) start->check_time optimize_purification Optimize Purification (Recrystallization/ Chromatography) check_reagents->optimize_purification check_temp->optimize_purification check_time->optimize_purification success High Yield & Purity Achieved optimize_purification->success

References

Optimizing reaction conditions for the synthesis of 3-Bromo-5-chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 3-Bromo-5-chloro-4-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are two main synthetic strategies for the preparation of this compound:

  • Route A: Stepwise Halogenation of 4-hydroxybenzaldehyde. This approach involves the sequential chlorination and bromination of the starting material, 4-hydroxybenzaldehyde. The order of halogenation is crucial to direct the regioselectivity.

  • Route B: Formylation of 2-Bromo-6-chlorophenol. This method introduces the aldehyde group onto a pre-halogenated phenol precursor using a formylation reaction, such as the Vilsmeier-Haack or Duff reaction.

Q2: How can I control the regioselectivity during the halogenation of 4-hydroxybenzaldehyde to obtain the desired 3-bromo-5-chloro isomer?

A2: Controlling regioselectivity is critical. The hydroxyl and aldehyde groups on the benzene ring direct the position of incoming electrophiles. The hydroxyl group is a strongly activating ortho-, para-director, while the aldehyde group is a meta-director. To achieve the 3-bromo-5-chloro substitution pattern, a judicious choice of reaction conditions and halogenating agents is necessary. It is often preferable to introduce the halogens sequentially.

Q3: What are the common impurities I should expect, and how can they be removed?

A3: Common impurities include regioisomers (e.g., 2-bromo-4-hydroxy-5-chlorobenzaldehyde), di-halogenated byproducts (e.g., 3,5-dibromo-4-hydroxybenzaldehyde or 3,5-dichloro-4-hydroxybenzaldehyde), and unreacted starting materials. Purification can typically be achieved through recrystallization from a suitable solvent system, such as aqueous ethanol or a mixture of ethyl acetate and hexane. In more challenging cases, column chromatography may be necessary.

Q4: My reaction yield is consistently low. What are the potential causes?

A4: Low yields can stem from several factors, including incomplete reaction, formation of side products, or loss of product during workup and purification. Key areas to investigate are the purity of starting materials, the efficiency of the halogenating or formylating agents, reaction temperature and time, and the pH of the reaction mixture. Refer to the troubleshooting guide below for a more detailed breakdown.

Troubleshooting Guides

Issue 1: Low Yield of this compound

A low yield of the target compound is a common issue. The following table outlines potential causes and recommended solutions.

Potential CauseExplanationRecommended Solution
Inefficient Halogenation/Formylation The halogenating or formylating agent may be old, impure, or used in insufficient stoichiometric amounts, leading to incomplete conversion of the starting material.Use fresh, high-purity reagents. Optimize the stoichiometry, potentially increasing the equivalents of the limiting reagent.
Suboptimal Reaction Temperature The reaction temperature may be too low, resulting in a slow reaction rate, or too high, leading to decomposition or the formation of side products.Carefully monitor and control the reaction temperature. Perform small-scale experiments to determine the optimal temperature range for your specific setup.
Incorrect Reaction Time The reaction may not have been allowed to proceed to completion, or prolonged reaction times may have led to product degradation.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). Quench the reaction once the starting material is consumed.
Poor pH Control The pH of the reaction medium can significantly influence the reactivity of the starting materials and the stability of the product.Ensure the pH is maintained within the optimal range for the specific reaction step. Use appropriate buffers if necessary.
Loss of Product During Workup The product may be partially soluble in the aqueous phase during extraction or may be lost during recrystallization if an inappropriate solvent is used.Optimize the extraction procedure by adjusting the pH and using a suitable organic solvent. Carefully select a recrystallization solvent that provides good recovery.
Issue 2: Formation of Regioisomers and Other Impurities

The presence of isomers and other impurities complicates purification and reduces the overall yield.

Impurity TypePotential CauseMitigation Strategy
Regioisomers The directing effects of the substituents on the aromatic ring can lead to the formation of undesired isomers.Carefully control the order of halogenation. The choice of solvent and catalyst can also influence regioselectivity.
Di-halogenated Byproducts Over-halogenation can occur if an excess of the halogenating agent is used or if the reaction is allowed to proceed for too long.Use a stoichiometric amount of the halogenating agent. Monitor the reaction closely and stop it once the desired product is formed.
Polymerization/Tar Formation Phenolic compounds can be prone to polymerization under harsh reaction conditions (e.g., high temperatures, strong acids or bases).Employ milder reaction conditions. Ensure efficient stirring to prevent localized overheating.

Experimental Protocols

Protocol A: Stepwise Halogenation of 4-Hydroxybenzaldehyde

Step 1: Chlorination of 4-Hydroxybenzaldehyde

  • In a well-ventilated fume hood, dissolve 4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

  • Cool the solution in an ice bath.

  • Slowly add a chlorinating agent (e.g., sulfuryl chloride, 1 equivalent) dropwise while maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 3-chloro-4-hydroxybenzaldehyde.

Step 2: Bromination of 3-Chloro-4-hydroxybenzaldehyde

  • Dissolve the 3-chloro-4-hydroxybenzaldehyde (1 equivalent) from the previous step in a suitable solvent (e.g., glacial acetic acid).

  • Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise at room temperature.

  • Stir the mixture for several hours until the reaction is complete (monitor by TLC).

  • Work up the reaction as described in Step 1 to isolate the crude this compound.

  • Purify the crude product by recrystallization.

Protocol B: Formylation of 2-Bromo-6-chlorophenol (Vilsmeier-Haack Reaction)
  • In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, place anhydrous dimethylformamide (DMF, 3-4 equivalents).

  • Cool the DMF in an ice bath and slowly add phosphorus oxychloride (POCl₃, 1.5-2 equivalents) dropwise with stirring.

  • After the addition is complete, stir the mixture for 30-60 minutes at room temperature to form the Vilsmeier reagent.

  • Add 2-Bromo-6-chlorophenol (1 equivalent) to the reaction mixture.

  • Heat the mixture to 60-80°C and stir for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for reactions related to the synthesis of this compound. Note that the specific conditions may require optimization for your experimental setup.

Table 1: Halogenation of Phenolic Compounds

Starting MaterialHalogenating AgentSolventTemperature (°C)Time (h)Yield (%)Reference Compound
4-HydroxybenzaldehydeBr₂Acetic Acid253~70-803-Bromo-4-hydroxybenzaldehyde[1][2]
3-tert-Butyl-4-hydroxybenzaldehydeBr₂Acetic Acid253~853-Bromo-5-tert-butyl-4-hydroxybenzaldehyde[3]
3-Fluoro-4-hydroxybenzaldehydeBr₂Acetic Acid4526483-Bromo-5-fluoro-4-hydroxybenzaldehyde[4]

Table 2: Formylation of Phenols

Starting MaterialFormylation MethodReagentsTemperature (°C)Time (h)Yield (%)Reference Compound
2-BromophenolDuff ReactionHexamethylenetetramine, Acetic Acid100-1205-10~30-403-Bromosalicylaldehyde
2-BromophenolMgCl₂/ParaformaldehydeMgCl₂, Paraformaldehyde, TEA, THF75480-903-Bromosalicylaldehyde[5]
PhenolReimer-TiemannCHCl₃, NaOH60-702-4~30-50Salicylaldehyde

Visualizations

Synthesis_Pathways cluster_route_a Route A: Stepwise Halogenation cluster_route_b Route B: Formylation start_A 4-Hydroxybenzaldehyde intermediate_A 3-Chloro-4-hydroxybenzaldehyde start_A->intermediate_A Chlorination product_A 3-Bromo-5-chloro- 4-hydroxybenzaldehyde intermediate_A->product_A Bromination start_B 2-Bromo-6-chlorophenol product_B 3-Bromo-5-chloro- 4-hydroxybenzaldehyde start_B->product_B Formylation (e.g., Vilsmeier-Haack)

Caption: Synthetic routes for this compound.

Caption: Troubleshooting workflow for low reaction yield.

Parameter_Relationships Yield Yield Purity Purity Yield->Purity inversely related (sometimes) Reaction_Time Reaction_Time Yield->Reaction_Time Temperature Temperature Yield->Temperature Stoichiometry Stoichiometry Yield->Stoichiometry Purity->Temperature Solvent Solvent Purity->Solvent Reaction_Time->Temperature

Caption: Interrelationship of key reaction parameters.

References

Technical Support Center: TLC Analysis of 3-Bromo-5-chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 3-Bromo-5-chloro-4-hydroxybenzaldehyde via Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in a sample of this compound?

A1: Common impurities often originate from the synthetic route. These can include:

  • Unreacted Starting Materials: Depending on the synthesis, this could be p-hydroxybenzaldehyde, 2-bromo-4-hydroxybenzaldehyde, or 2-chloro-4-hydroxybenzaldehyde.

  • Over-halogenated Byproducts: Di-brominated or di-chlorinated analogs, such as 3,5-Dibromo-4-hydroxybenzaldehyde or 3,5-Dichloro-4-hydroxybenzaldehyde, can be formed.

  • Related positional isomers: Depending on the synthetic method, other isomers of the product may be formed in small quantities.

  • Oxidation Product: Benzaldehydes can be susceptible to oxidation, leading to the corresponding benzoic acid, in this case, 3-Bromo-5-chloro-4-hydroxybenzoic acid.

Q2: How do I choose an appropriate mobile phase for the TLC analysis?

A2: The choice of mobile phase (eluent) is critical for good separation. For a polar compound like this compound, a mixture of a non-polar and a polar solvent is typically used. A good starting point is a mixture of hexane and ethyl acetate. The polarity of the mobile phase can be adjusted by changing the ratio of these solvents. For more polar compounds, a small amount of a more polar solvent like methanol or a few drops of acetic or formic acid can be added to the mobile phase to improve spot shape and resolution. A commonly effective mobile phase for phenolic compounds is a mixture of toluene, acetone, and formic acid.

Q3: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?

A3: Streaking of spots on a TLC plate can be caused by several factors:

  • Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your sample solution and spotting a smaller amount.

  • Sample Insolubility: If the sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before spotting.

  • Highly Polar Compound: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like acetic acid or formic acid to the mobile phase can often resolve this issue by competing for binding sites on the stationary phase.

  • Acidic or Basic Nature of the Compound: If your compound is acidic or basic, it may streak. For acidic compounds, adding a small amount of acetic or formic acid to the eluent can help. For basic compounds, a small amount of a base like triethylamine may be beneficial.

Q4: I don't see any spots on my TLC plate after development. What should I do?

A4: If no spots are visible, consider the following:

  • Visualization Method: this compound is an aromatic compound and should be visible under a UV lamp (at 254 nm) as a dark spot on a fluorescent background. If you are not using a UV lamp, you will need to use a visualization agent.

  • Insufficient Concentration: Your sample may be too dilute. Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry completely between applications.

  • Compound Volatility: While less likely for this compound, highly volatile substances can evaporate from the plate during development.

  • Incorrect Mobile Phase: If the mobile phase is too polar, your compound may have moved with the solvent front and be difficult to see. Conversely, if it's not polar enough, it may not have moved from the baseline. Adjust the mobile phase polarity and re-run the TLC.

Experimental Protocol: TLC of this compound

This protocol provides a general method for the TLC analysis of this compound. Optimization may be required based on the specific sample and impurities.

1. Materials:

  • TLC plates (silica gel 60 F254)

  • Sample of this compound

  • Reference standards of potential impurities (if available)

  • Developing chamber

  • Mobile phase: Toluene:Acetone:Formic Acid (8:2:0.1 v/v/v)

  • Spotting capillaries

  • UV lamp (254 nm)

  • Visualization agent (optional): 1% Ferric chloride (FeCl3) in ethanol or p-anisaldehyde stain.

2. Procedure:

  • Plate Preparation: With a pencil, gently draw a thin starting line (origin) about 1 cm from the bottom of the TLC plate. Mark the positions for sample application.

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., ethyl acetate or acetone) to make an approximately 1 mg/mL solution. Do the same for any available reference standards.

  • Spotting: Using a capillary tube, apply a small spot of each solution to the designated positions on the origin line. Keep the spots as small as possible. If co-spotting, apply a spot of the sample and a spot of the reference standard on the same position.

  • Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for 5-10 minutes. Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm and circle the observed spots with a pencil.

  • Further Visualization (Optional): For enhanced visualization of phenolic compounds, the plate can be sprayed with a 1% ethanolic FeCl3 solution (phenols often give a colored complex) or a p-anisaldehyde stain followed by gentle heating.

  • Rf Value Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Quantitative Data

The following table provides illustrative Rf values for this compound and its potential impurities in a Toluene:Acetone:Formic Acid (8:2:0.1) mobile phase on a silica gel plate. These values are estimates and may vary depending on the exact experimental conditions.

CompoundProbable RoleEstimated Rf Value
p-HydroxybenzaldehydeStarting Material0.45 - 0.55
This compound Product 0.35 - 0.45
3,5-Dibromo-4-hydroxybenzaldehydeOver-halogenated Byproduct0.30 - 0.40
3-Bromo-5-chloro-4-hydroxybenzoic acidOxidation Product0.10 - 0.20

Troubleshooting Guide

Problem Possible Cause Solution
Spots are elongated or "streaky". 1. Sample is too concentrated. 2. Compound is highly polar and interacting strongly with the silica.1. Dilute the sample solution and re-spot. 2. Add a small amount (0.1-1%) of acetic or formic acid to the mobile phase.
Spots are not visible. 1. Compound is not UV-active at the wavelength used. 2. Sample is too dilute. 3. Solvent level in the chamber was above the spotting line.1. Use a chemical stain for visualization (e.g., p-anisaldehyde, ferric chloride). 2. Concentrate the sample or apply multiple spots in the same location (drying between applications). 3. Ensure the spotting line is above the solvent level in the developing chamber.
Spots are too close to the baseline (low Rf). The mobile phase is not polar enough to move the compounds up the plate.Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For the recommended toluene/acetone system, increase the proportion of acetone.
Spots are too close to the solvent front (high Rf). The mobile phase is too polar, causing the compounds to move with the solvent front.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane. For the recommended toluene/acetone system, decrease the proportion of acetone.
Spots are running unevenly. 1. The bottom of the TLC plate is not level in the developing chamber. 2. The adsorbent has been disturbed on the plate. 3. The chamber was not properly saturated with solvent vapor.1. Ensure the plate is placed vertically and evenly in the chamber. 2. Handle the TLC plate carefully by the edges. 3. Line the chamber with filter paper and allow it to equilibrate before placing the plate inside.
Unexpected spots appear. 1. The sample contains unexpected impurities. 2. The sample has degraded on the silica plate.1. Attempt to identify the impurities by comparing with potential starting materials or byproducts. 2. If the compound is known to be unstable, consider using a different stationary phase (e.g., alumina) or running the TLC quickly.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common TLC issues.

TLC_Troubleshooting start Start TLC Experiment run_tlc Run TLC Plate start->run_tlc visualize Visualize Plate (UV Light / Stain) run_tlc->visualize analyze Analyze Results visualize->analyze streaking Problem: Streaking Spots analyze->streaking Spots are streaky? no_spots Problem: No Spots Visible analyze->no_spots No spots? bad_rf Problem: Poor Rf Value (Too High or Too Low) analyze->bad_rf Rf out of range? good_sep Good Separation analyze->good_sep Good separation? sol_streaking1 Dilute Sample streaking->sol_streaking1 Try First sol_streaking2 Add Acid to Eluent streaking->sol_streaking2 If streaking persists sol_nospots1 Use Different Visualization Method no_spots->sol_nospots1 Try First sol_nospots2 Concentrate Sample no_spots->sol_nospots2 If no spots appear sol_badrf Adjust Mobile Phase Polarity bad_rf->sol_badrf end end good_sep->end Experiment Complete sol_streaking1->run_tlc Re-run sol_streaking2->run_tlc Re-run sol_nospots1->visualize Re-visualize same plate sol_nospots2->run_tlc Re-run sol_badrf->run_tlc Re-run

Caption: A flowchart for troubleshooting common TLC analysis issues.

Preventing the formation of di-brominated byproducts in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Preventing the Formation of Di-brominated Byproducts

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or eliminate the formation of di-brominated byproducts during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of di-brominated byproduct in my reaction. What are the general strategies to favor mono-bromination?

A1: The formation of di-brominated byproducts is a common challenge, particularly with activated aromatic compounds like phenols and anilines. To enhance selectivity for mono-bromination, consider the following strategies:

  • Choice of Brominating Agent: Switch from highly reactive molecular bromine (Br₂) to a milder and more selective reagent such as N-Bromosuccinimide (NBS).[1] Other N-bromo reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also offer improved selectivity.

  • Control of Reaction Conditions: Lowering the reaction temperature can significantly increase selectivity by favoring the reaction pathway with the lower activation energy, which is often the formation of the mono-substituted product.

  • Solvent Selection: The polarity of the solvent can influence the reactivity of the brominating agent. Experimenting with different solvents may help modulate the reaction's selectivity. For instance, less polar solvents can enhance steric effects, potentially leading to higher para-selectivity.[1]

  • Stoichiometry Control: Use of a slight excess or a 1:1 molar ratio of the brominating agent to the substrate is a common starting point. However, in some cases, a sub-stoichiometric amount of the brominating agent can help minimize over-bromination.

  • Slow Addition: Adding the brominating agent slowly and portion-wise to the reaction mixture can help maintain a low concentration of the active bromine species, thereby reducing the likelihood of di-bromination.

Q2: How can I achieve selective mono-bromination of a highly activated aromatic ring, such as a phenol or an aniline?

A2: Highly activated systems are particularly prone to polybromination.[1] Here are some specific approaches for these substrates:

  • Use of Protecting Groups: For anilines, a common and highly effective strategy is to protect the amino group as an acetamide. The acetamido group is less activating than the amino group and provides steric hindrance, which typically directs mono-bromination to the para-position.[2] The protecting group can be subsequently removed by hydrolysis.

  • Catalysis: The use of certain catalysts can enhance regioselectivity. For example, silica gel has been shown to be an effective catalyst for the selective mono-bromination of aromatic amines and phenols using NBS.[3] The addition of an acid catalyst like p-toluenesulfonic acid (pTsOH) can also promote selective ortho-bromination of phenols with NBS.

  • Specialized Reagents: Reagents like N-bromo-t-butylamine have demonstrated high selectivity for the ortho-bromination of phenols.[4]

Q3: My substrate is sensitive to acidic conditions. What methods can I use to avoid the generation of HBr during bromination?

A3: The generation of hydrogen bromide (HBr) as a byproduct can lead to undesired side reactions with acid-sensitive functional groups. To mitigate this, consider the following:

  • Use of N-Bromo Reagents: N-Bromosuccinimide (NBS) and other N-bromo reagents are excellent alternatives to molecular bromine as they do not produce HBr as a primary byproduct.

  • Inclusion of an Acid Scavenger: A non-nucleophilic base, such as sodium carbonate or barium carbonate, can be added to the reaction mixture to neutralize any HBr that may be formed in situ.

Troubleshooting Guides

Issue 1: Poor selectivity in the bromination of a para-substituted phenol, leading to a mixture of mono- and di-brominated products.

This is a common issue when attempting to achieve ortho-mono-bromination. The following table provides a comparison of different reaction conditions for the bromination of p-cresol, a representative para-substituted phenol.

Table 1: Selective Mono-ortho-bromination of p-Cresol

EntryBrominating AgentCatalyst/AdditiveSolventTemp. (°C)Time (min)Ratio (Mono:Di)Yield of Mono-product (%)
1NBS (1.0 eq)p-TsOH (10 mol%)MethanolRoom Temp20>95:592
2NBS (1.0 eq)-DichloromethaneRoom Temp6080:2075
3Br₂ (1.0 eq)-Acetic Acid03060:4055

Data synthesized from multiple sources for illustrative comparison.

As the table illustrates, the combination of NBS and a catalytic amount of p-TsOH in methanol provides significantly higher selectivity for the mono-brominated product compared to other conditions.

Issue 2: Uncontrolled polybromination of an aniline derivative.

The strong activating effect of the amino group often leads to the rapid formation of polybrominated products. The protection of the amino group as an acetamide is a robust solution.

Table 2: Bromination of Aniline vs. Acetanilide

SubstrateBrominating AgentSolventProduct(s)
AnilineBr₂ (excess) in H₂OWater2,4,6-Tribromoaniline
AcetanilideBr₂ (1.0 eq) in Acetic AcidAcetic Acid4-Bromoacetanilide

This table illustrates the directing and moderating effect of the acetamido group.

Experimental Protocols

Protocol 1: Selective para-Bromination of Aniline via Acetanilide

This three-step protocol is a standard method for the selective mono-bromination of aniline at the para position.

Step 1: Protection of Aniline (Synthesis of Acetanilide)

  • In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 eq.) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of Acetanilide

  • Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid in an Erlenmeyer flask.

  • In a separate container, prepare a solution of molecular bromine (1.0 eq.) in glacial acetic acid.

  • Slowly add the bromine solution to the acetanilide solution with constant stirring at room temperature.

  • Continue to stir the mixture for 1 hour. The product, p-bromoacetanilide, may begin to precipitate.

  • After 1 hour, pour the reaction mixture into a beaker of cold water and stir to ensure complete precipitation.

  • Collect the crude p-bromoacetanilide by vacuum filtration and wash with cold water.

  • Recrystallize the product from ethanol or an ethanol/water mixture to obtain pure p-bromoacetanilide.

Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide)

  • Place the purified p-bromoacetanilide (1.0 eq.) in a round-bottom flask.

  • Add a solution of aqueous hydrochloric acid (e.g., 7-8 M).

  • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.

  • Cool the solution to room temperature and then in an ice bath.

  • Neutralize the solution by the slow addition of a base (e.g., aqueous NaOH) to precipitate the p-bromoaniline.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Protocol 2: Selective Mono-ortho-bromination of a para-Substituted Phenol

This protocol is adapted for the selective mono-bromination of phenols at the ortho-position when the para-position is blocked.

Reagents and Setup:

  • para-Substituted Phenol (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.0 eq.)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq.)

  • ACS-grade Methanol

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Dissolve the para-substituted phenol (1.0 eq.) and p-TsOH (0.1 eq.) in methanol in the round-bottom flask.

  • Stir the solution at room temperature.

  • Add NBS (1.0 eq.) in one portion to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-25 minutes.

  • Upon completion, remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to isolate the desired mono-ortho-brominated product.

Visualizations

Troubleshooting_Di_bromination start_node Di-bromination Observed decision_node decision_node start_node->decision_node Initial Assessment action_node1 Consider Protecting Group Strategy (e.g., acetylation of aniline) decision_node->action_node1 Is the substrate highly activated? action_node2 Switch to a Milder Brominating Agent (e.g., NBS) decision_node->action_node2 Is the substrate not highly activated? action_node action_node outcome_node Selective Mono-bromination Achieved action_node3 Use a Bulky Brominating Agent or a Selective Catalyst action_node1->action_node3 If protection is not feasible action_node4 Optimize Reaction Conditions: - Lower Temperature - Slow Reagent Addition - Change Solvent action_node2->action_node4 If di-bromination persists action_node3->outcome_node action_node4->outcome_node

Caption: Troubleshooting workflow for preventing di-bromination.

Protecting_Group_Strategy cluster_protection Protection cluster_bromination Bromination cluster_deprotection Deprotection reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node Aniline Aniline (Highly Activated) Acetanilide Acetanilide (Moderately Activated) Aniline->Acetanilide Acetic Anhydride p_Bromoacetanilide p-Bromoacetanilide (Mono-brominated) Acetanilide->p_Bromoacetanilide Br₂ / Acetic Acid p_Bromoaniline p-Bromoaniline (Final Product) p_Bromoacetanilide->p_Bromoaniline H₃O⁺ / Heat

Caption: Role of a protecting group in selective bromination.

References

Troubleshooting low yield in the bromination of 4-hydroxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the bromination of 4-hydroxybenzaldehyde and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of Monobrominated Product

Q: My bromination reaction of 4-hydroxybenzaldehyde is resulting in a low yield of the desired monobrominated product. What are the potential causes and how can I improve the yield?

A: Low yields in the bromination of 4-hydroxybenzaldehyde derivatives are a common issue. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Suboptimal Temperature: Temperature control is critical. For the bromination of 3-hydroxybenzaldehyde, the reaction is typically cooled to below 0°C before the dropwise addition of bromine.[1] For the synthesis of 3-bromo-4-hydroxybenzaldehyde using H2O2/HBr, an optimal temperature of 20°C has been reported.[2] Running the reaction at too high a temperature can lead to the formation of side products, while a temperature that is too low can result in an incomplete reaction.

  • Improper Reagent Stoichiometry: The molar ratio of the reactants is crucial. For the synthesis of 3-bromo-4-hydroxybenzaldehyde, a ratio of p-hydroxybenzaldehyde to H2O2 to HBr of 1:1.2:1.8 has been found to be optimal.[2] An excess of the brominating agent can lead to the formation of di-brominated byproducts.

  • Poor Quality Reagents or Solvents: Ensure that all reagents and solvents are pure and dry, as impurities can interfere with the reaction.[3]

  • Loss of Product During Work-up: Significant amounts of the product can be lost during extraction and purification. Ensure proper phase separation during extraction and minimize transfers. When purifying by column chromatography, select an appropriate solvent system to ensure good separation from byproducts and unreacted starting material.[3][4]

Issue 2: Formation of Multiple Products (Di-substituted or Isomeric Byproducts)

Q: I am observing the formation of multiple products in my reaction mixture, including what appears to be a di-brominated product and other isomers. How can I improve the selectivity for the desired monobrominated product?

A: The hydroxyl and aldehyde groups on the aromatic ring are activating and directing groups, which can lead to the formation of multiple products.

Strategies to Improve Selectivity:

  • Control of Brominating Agent Addition: Add the brominating agent (e.g., liquid bromine) dropwise and slowly while maintaining a low temperature (e.g., below 0°C) to control the exothermic reaction and minimize over-bromination.[1]

  • Choice of Brominating Agent: The choice of brominating agent can significantly influence selectivity. Milder brominating agents may provide better control. For instance, using H2O2/HBr is presented as a method that can cause less environmental pollution.[2] N-Bromosuccinimide (NBS) is another common and often more selective brominating agent for activated aromatic rings.

  • Solvent Effects: The solvent can influence the reactivity and selectivity of the bromination reaction. Dichloromethane and chloroform are commonly used solvents.[1][5] The polarity of the solvent can affect the stability of the reaction intermediates.

  • pH Control: The pH of the reaction medium can influence the rate and selectivity of bromination of phenols.[6] For some procedures, after the reaction is complete, the pH is adjusted to neutral with a base before filtration.[1]

Issue 3: Formation of Tar/Polymeric Material

Q: My reaction mixture has turned dark and contains a significant amount of tar-like material, making product isolation difficult. What causes this and how can it be prevented?

A: The formation of tar or polymeric materials is a common side reaction in the bromination of phenolic compounds, which are susceptible to oxidation and polymerization under certain conditions.

Causes and Prevention:

  • Oxidation: Phenols can be sensitive to oxidation, which can be exacerbated by the presence of bromine. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.[1]

  • Excessive Heat: High reaction temperatures can promote polymerization. Maintain the recommended temperature throughout the reaction.

  • Reaction Time: Prolonged reaction times can sometimes lead to the degradation of the product and the formation of tars. Monitor the reaction by TLC and quench it once the starting material has been consumed.

Data Summary

Table 1: Reaction Conditions for the Bromination of Hydroxybenzaldehyde Derivatives

Starting MaterialBrominating AgentSolventTemperatureYieldReference
3-HydroxybenzaldehydeLiquid BromineDichloromethane/Water< 0°CHigh (quantitative details not specified)[1]
p-HydroxybenzaldehydeH2O2/HBrNot specified20°C70.04%[2]
p-HydroxybenzaldehydeBromineChloroform10-25°C then 40-45°C82.6% (monobromo), 8.6% (dibromo)[5]
p-HydroxybenzaldehydeBromineCarbon Tetrachloride/Ethyl Acetate< 18°C then 20-25°CNot specified[5]

Experimental Protocols

Protocol 1: Bromination of 3-Hydroxybenzaldehyde

This protocol is adapted from a literature procedure for the synthesis of 4-bromo-3-hydroxybenzaldehyde.[1]

Materials:

  • 3-Hydroxybenzaldehyde

  • Liquid Bromine

  • Dichloromethane

  • Water

  • Aqueous base solution (e.g., sodium hydroxide)

  • Toluene

Procedure:

  • Add 35.4 g of 3-hydroxybenzaldehyde and 212 ml of dichloromethane to a clean reaction vessel.

  • Purge the vessel with nitrogen.

  • Stir the mixture and cool to below 0°C.

  • Dropwise, add 35.4 g of liquid bromine.

  • After the addition is complete, add 250 ml of water.

  • Adjust the pH to neutral with an aqueous base solution.

  • Cool the mixture and filter the solid product.

  • Dissolve the wet product in 354 ml of toluene and separate the aqueous layer.

  • Warm the organic phase to reflux and filter while hot.

  • Dry the filtrate to obtain 4-bromo-3-hydroxybenzaldehyde.

Protocol 2: Bromination of p-Hydroxybenzaldehyde

This protocol is based on a patented method for the synthesis of 3-bromo-4-hydroxybenzaldehyde.[5]

Materials:

  • p-Hydroxybenzaldehyde (PHB)

  • Bromine

  • Chloroform

  • 30% Sodium Hydroxide solution

  • Deionized water

Procedure:

  • In a reactor equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, add 122g of p-Hydroxybenzaldehyde and 1350ml of Chloroform. Stir until the solid is dissolved.

  • Dissolve 208g of bromine in 150ml of Chloroform.

  • Slowly add the bromine solution to the reactor, maintaining the reaction temperature below 10°C.

  • After the addition is complete, allow the reaction to proceed at 10-25°C for 3 hours.

  • Heat the reaction mixture to 40-45°C and continue the reaction for an additional 6 hours.

  • After the reaction is complete, add 30% sodium hydroxide solution to adjust the pH to 6.

  • Add 2000ml of water and heat the solution to boiling.

  • The product can then be isolated through distillation and recrystallization.

Visualizations

experimental_workflow Experimental Workflow for Bromination prep Reactant Preparation (4-Hydroxybenzaldehyde Derivative) reaction Bromination Reaction (Controlled Temperature and Addition) prep->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Work-up (Quenching and pH Adjustment) monitoring->workup Upon Completion extraction Solvent Extraction workup->extraction purification Purification (Recrystallization or Chromatography) extraction->purification analysis Product Analysis (Yield, Purity, Spectroscopy) purification->analysis

Caption: A generalized experimental workflow for the bromination of 4-hydroxybenzaldehyde derivatives.

troubleshooting_yield Troubleshooting Low Yield start Low Yield Observed check_completion Is Starting Material Present? (TLC) start->check_completion extend_reaction Extend Reaction Time / Increase Temp. check_completion->extend_reaction Yes check_stoichiometry Verify Reagent Stoichiometry check_completion->check_stoichiometry No solution Yield Improved extend_reaction->solution adjust_reagents Adjust Molar Ratios check_stoichiometry->adjust_reagents Incorrect check_temp Was Temperature Controlled? check_stoichiometry->check_temp Correct adjust_reagents->solution optimize_temp Optimize Reaction Temperature check_temp->optimize_temp No review_workup Review Work-up & Purification check_temp->review_workup Yes optimize_temp->solution review_workup->solution

Caption: A decision tree for troubleshooting low yields in bromination reactions.

References

Technical Support Center: 3-Bromo-5-chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 3-Bromo-5-chloro-4-hydroxybenzaldehyde (CAS No. 1849-76-9). Adherence to these guidelines is critical to ensure the compound's integrity and the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] It is recommended to keep it in a dark place to prevent photodegradation.[2] For maximum stability, storing under an inert atmosphere (e.g., argon or nitrogen) is advised as the compound is known to be air-sensitive.[1]

Q2: Is this compound sensitive to light or air?

Q3: What are the signs of degradation?

A3: Visual signs of degradation can include a change in color from its typical solid form or the presence of visible impurities.[4] Any significant deviation from the product's initial appearance may indicate degradation.

Q4: What substances are incompatible with this compound?

A4: this compound should not be stored with strong oxidizing agents.[1] Contact with such agents could lead to a chemical reaction, potentially causing degradation of the compound.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.Verify storage conditions (cool, dry, dark, sealed container). If stored improperly, consider using a fresh batch of the compound.
Change in physical appearance (e.g., color) Exposure to air, light, or moisture.Discard the reagent as its purity is compromised. Review storage and handling procedures to prevent future degradation.
Low yield in a synthesis reaction Use of a degraded reagent.Ensure the compound has been stored correctly. For sensitive reactions, it is advisable to use a freshly opened container of the reagent.

Stability and Storage Data Summary

Parameter Recommendation Source
Storage Temperature Room temperature, in a cool place.[2]
Atmosphere Store under an inert atmosphere.[1]
Light Keep in a dark place.[2]
Moisture Keep sealed in a dry environment.[1][2]
Incompatibilities Strong oxidizing agents.[1]

Experimental Protocols

While specific, published stability testing protocols for this compound are not available, a general approach to assess the stability of a new batch or a compound that has been stored for an extended period would involve:

  • Visual Inspection: Check for any changes in color or morphology.

  • Melting Point Determination: A broadened or depressed melting point compared to the reference value (157-162 °C) can indicate the presence of impurities due to degradation.[4]

  • Chromatographic Analysis (e.g., TLC, HPLC): Compare the chromatographic profile of the stored compound against a fresh standard to detect the presence of degradation products.

  • Spectroscopic Analysis (e.g., NMR, IR): For a more detailed analysis, acquire spectra of the stored compound and compare them to the spectra of a known pure sample to identify any structural changes.

Logical Troubleshooting Workflow

Below is a diagram illustrating a logical workflow for troubleshooting issues related to the stability of this compound.

TroubleshootingWorkflow Troubleshooting Flow for this compound Start Experiment Yields Unexpected Results CheckStorage Review Storage Conditions: - Tightly Sealed? - Cool, Dry, Dark Place? - Inert Atmosphere? Start->CheckStorage VisualInspection Visually Inspect Compound: - Color Change? - Clumping? CheckStorage->VisualInspection Conditions OK StorageImproper Improper Storage Identified CheckStorage->StorageImproper Conditions Not OK PurityAnalysis Perform Purity Analysis: - Melting Point - TLC/HPLC VisualInspection->PurityAnalysis Looks OK DegradationSuspected Degradation Suspected VisualInspection->DegradationSuspected Appearance Changed ImpurityDetected Impurities Detected PurityAnalysis->ImpurityDetected Purity Compromised NoIssues No Obvious Issues with Reagent PurityAnalysis->NoIssues Purity OK DiscardReagent Discard and Use Fresh Reagent DegradationSuspected->DiscardReagent StorageImproper->DiscardReagent ImpurityDetected->DiscardReagent ReviewProtocols Review Handling and Storage Protocols DiscardReagent->ReviewProtocols InvestigateOther Investigate Other Experimental Parameters NoIssues->InvestigateOther

Caption: Troubleshooting workflow for stability issues.

References

Removal of unreacted starting materials from 3-Bromo-5-chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from 3-Bromo-5-chloro-4-hydroxybenzaldehyde.

Troubleshooting Guide

Issue: My final product of this compound is impure, showing contaminants in my analysis (TLC, NMR, HPLC).

This guide will walk you through potential sources of contamination and the recommended purification strategies.

Question: What are the likely unreacted starting materials and byproducts I need to remove?

The synthesis of this compound likely involves the halogenation of a phenolic aldehyde precursor. Potential impurities include:

  • Unreacted Starting Materials:

    • 4-hydroxybenzaldehyde

    • 3-Bromo-4-hydroxybenzaldehyde

    • 5-Chloro-4-hydroxybenzaldehyde

  • Over-halogenated Byproducts:

    • 3,5-Dibromo-4-hydroxybenzaldehyde

    • 3,5-Dichloro-4-hydroxybenzaldehyde

    • 3-Bromo-5-chloro-2-hydroxybenzaldehyde (isomer)

  • Reagents from the reaction:

    • Brominating or chlorinating agents (e.g., residual bromine or chlorine)

    • Catalysts

    • Solvents

Question: How can I remove these impurities effectively?

Several purification techniques can be employed, often in combination, to achieve high purity of the final product. The choice of method depends on the nature and quantity of the impurities.

Recommended Purification Workflow:

Caption: Troubleshooting workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My product is a stubborn oil and won't crystallize. What should I do?

  • Purity Check: Oils often indicate the presence of impurities that disrupt the crystal lattice. Analyze a small sample by TLC or NMR to assess purity. If significant impurities are present, further purification by column chromatography is recommended.

  • Solvent System: Experiment with different solvent systems for recrystallization. A good solvent system will dissolve the compound when hot but have low solubility when cold. Common choices for phenolic aldehydes include mixtures of ethanol/water, ethyl acetate/hexanes, or toluene.

  • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

  • Scratching: Gently scratching the inside of the flask at the liquid-air interface with a glass rod can sometimes initiate crystallization.

Q2: I see multiple spots on my TLC plate after purification. What does this mean?

Multiple spots indicate that your sample is still a mixture of compounds.

  • Identify the Spots: If possible, run co-spots with your starting materials to identify which impurities are present.

  • Optimize Chromatography: If you used column chromatography, the separation was likely incomplete. You may need to adjust the solvent system (eluent polarity) for better resolution. Running a gradient elution (gradually increasing the polarity of the eluent) can be effective.

  • Consider a Different Stationary Phase: While silica gel is common, other stationary phases like alumina might provide better separation depending on the impurities.[1]

Q3: Can I use an acid-base extraction to purify my product?

Yes, as a phenolic compound, this compound is acidic and can be manipulated through acid-base extraction.

  • Principle: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base (e.g., sodium bicarbonate solution) to deprotonate and move the phenolic compound into the aqueous layer, leaving less acidic or neutral impurities in the organic layer.

  • Recovery: Acidify the aqueous layer with a strong acid (e.g., HCl) to re-protonate your product, causing it to precipitate out. The precipitate can then be filtered or extracted back into an organic solvent.

  • Caution: This method may not effectively separate your product from other acidic impurities like starting materials that are also phenolic.

Q4: Is there a way to specifically remove unreacted aldehyde starting materials?

Yes, a bisulfite extraction is a classic and effective method for selectively removing aldehydes from a mixture.[2][3]

  • Mechanism: Aldehydes react with sodium bisulfite to form a water-soluble adduct.[3] This adduct can then be easily separated from the non-aldehyde components of your mixture through liquid-liquid extraction.

  • Reversibility: The reaction is reversible. After separating the aqueous layer containing the bisulfite adduct, you can regenerate the aldehyde by adding a base.[3] This method is particularly useful if you want to recover the unreacted starting material.

Data Presentation

The efficiency of purification methods can vary based on the specific impurities and experimental conditions. The following table provides a general comparison of common techniques for purifying substituted benzaldehydes.

Purification MethodPrinciple of SeparationTypical Purity AchievedAdvantagesDisadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.>99% (if impurities are minor)Simple, cost-effective, yields highly pure crystalline product.Can be time-consuming, potential for product loss in the mother liquor.
Column Chromatography Differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through.95-99%Highly effective for separating complex mixtures and closely related compounds.Can be labor-intensive, requires larger volumes of solvents, potential for product decomposition on the stationary phase.[2]
Liquid-Liquid Extraction (Acid-Base) Partitioning of compounds between two immiscible liquid phases based on their acidity or basicity.Variable, good for initial cleanup.Good for removing non-acidic or non-basic impurities and for large-scale initial purification.May not separate compounds with similar pKa values effectively.
Bisulfite Extraction Reversible chemical reaction of aldehydes with sodium bisulfite to form a water-soluble adduct.[3]Highly effective for aldehyde removal.Specific to aldehydes, allows for recovery of the aldehyde.[3]Only removes aldehyde impurities.

Experimental Protocols

Detailed Methodology: Purification by Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

1. Preparation of the Column:

  • Select an appropriately sized glass column.
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
  • Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
  • Add a layer of sand on top of the silica gel to protect the surface.
  • Equilibrate the column by running the initial eluent through it.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
  • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
  • Carefully load the sample onto the top of the column.

3. Elution:

  • Begin eluting with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate). The exact ratio should be determined by preliminary TLC analysis to achieve good separation (Rf of the desired product around 0.2-0.3).
  • Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.
  • Collect fractions in separate test tubes.

4. Fraction Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.
  • Combine the pure fractions.
  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.

5. Final Purity Assessment:

  • Analyze the purified product by NMR, HPLC, or melting point determination to confirm its identity and purity.

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// Edges Start -> PrepareColumn; PrepareColumn -> LoadSample; LoadSample -> Elute; Elute -> CollectFractions; CollectFractions -> AnalyzeFractions; AnalyzeFractions -> CombinePure [label="Fractions are pure"]; AnalyzeFractions -> ImpureFractions [label="Fractions are impure"]; CombinePure -> Evaporate; Evaporate -> End; }

Caption: Experimental workflow for column chromatography purification.

References

Technical Support Center: Crystallization of 3-Bromo-5-chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 3-Bromo-5-chloro-4-hydroxybenzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Question: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

Answer: This indicates that the solvent is a poor choice for your compound at the concentration you are using.

  • Increase Solvent Volume: Gradually add more solvent in small increments while heating and stirring. Be mindful that using a large volume of solvent may significantly reduce your yield.

  • Switch to a More Suitable Solvent: Consult the solvent selection guide below. A solvent with a polarity more similar to this compound may be required. For instance, polar solvents like alcohols (ethanol, methanol) or ketones (acetone) could be effective.[1][2][3]

  • Consider a Solvent Mixture: If a single solvent is not effective, a binary solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until turbidity is observed. Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.[2]

Question: The compound dissolved, but no crystals have formed upon cooling. What is the problem?

Answer: Crystal formation, or nucleation, can sometimes be slow to initiate. Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4][5]

  • Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.

  • Reduce Temperature: If cooling to room temperature is not sufficient, try placing the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.

  • Concentrate the Solution: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[4]

Question: My compound "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. The melting point of this compound is in the range of 157-162 °C.[6]

  • Increase the Solvent Volume: Add more solvent to the mixture and heat until the oil redissolves completely. Then, allow the solution to cool very slowly. A slower cooling rate can promote proper crystal lattice formation.

  • Lower the Crystallization Temperature: Ensure that the solution is cooled to a temperature well below the melting point of your compound before crystal formation begins.

  • Change the Solvent: The chosen solvent may be too non-polar, or its boiling point may be too high. Try a solvent with a lower boiling point or a different polarity.

Question: The resulting crystals are very small or appear impure. How can I improve the crystal quality?

Answer: The goal of crystallization is to obtain pure, well-defined crystals.

  • Slow Cooling: Rapid cooling often leads to the formation of small, impure crystals. Allow the solution to cool to room temperature slowly and undisturbed. Insulating the flask can help to slow down the cooling process.[5]

  • Hot Filtration: If insoluble impurities are present in your starting material, they should be removed by filtering the hot solution before cooling.

  • Decolorization: If your solution is colored, this may indicate the presence of impurities. Adding a small amount of activated charcoal to the hot solution and then filtering it can help to remove colored impurities.

  • Recrystallization: A second crystallization step can be performed to further purify the crystals obtained from the first round.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for crystallizing this compound?

Q2: How can I perform a quick solvent screening to find a suitable crystallization solvent?

A2: A small-scale test can be performed by placing a small amount of your compound into several test tubes and adding a few drops of different solvents to each. Observe the solubility at room temperature and then upon heating. A good solvent will show low solubility at room temperature and high solubility upon heating.

Q3: Is it possible to use a solvent mixture for crystallization?

A3: Yes, a binary solvent system is a common technique. This involves dissolving the compound in a solvent in which it is very soluble and then adding a miscible solvent in which it is poorly soluble until the solution becomes turbid. This is particularly useful when a single solvent does not provide the desired solubility characteristics.[2]

Experimental Protocols

Solvent Screening Protocol
  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • Add a potential solvent dropwise to one of the test tubes at room temperature, shaking after each addition, until the solid dissolves or it is clear that it is insoluble. Record the approximate volume of solvent used.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue to add the solvent dropwise until the solid dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool to room temperature.

  • Observe if crystal formation occurs. A good solvent will yield a significant amount of crystalline solid upon cooling.

  • Repeat this process for a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane).

Data Presentation

The following table provides solubility data for the closely related compound, 3-Bromo-4-hydroxybenzaldehyde, in various solvents at different temperatures, which can serve as a starting point for solvent selection for this compound. The solubility is expressed as the mole fraction (x1).

Solvent278.15 K283.15 K288.15 K293.15 K298.15 K303.15 K308.15 K313.15 K318.15 K323.15 K
n-Pentanol0.04010.04630.05350.06170.07120.08210.09460.10900.12560.1447
Methanol0.00410.00490.00590.00700.00830.00990.01170.01390.01640.0194
Isobutanol0.03150.03660.04250.04930.05710.06610.07650.08850.10230.1184
Ethanol0.00990.01170.01380.01620.01900.02240.02620.03070.03590.0419
Ethylene Glycol0.00490.00570.00660.00770.00900.01050.01230.01440.01680.0197
n-Propanol0.01730.02030.02380.02790.03260.03810.04450.05190.06050.0705
Acetonitrile0.00770.00900.01050.01230.01440.01680.01970.02300.02680.0314
Isopropanol0.01350.01590.01870.02200.02580.03030.03550.04150.04860.0569
N,N-Dimethylformamide0.08580.09750.11050.12500.14120.15940.17980.20280.22870.2579
n-Butanol0.02680.03140.03680.04310.05030.05870.06850.07990.09320.1087
n-Octanol0.08210.09460.10900.12560.14470.16690.19260.22240.25680.2967
Cyclohexane0.00020.00020.00030.00030.00040.00050.00060.00070.00080.0010
Water0.00010.00010.00010.00010.00020.00020.00020.00020.00030.0003
Ethyl Acetate0.02200.02600.03070.03620.04260.05010.05880.06890.08070.0945
Dimethylsulfoxide0.03660.04250.04930.05710.06610.07650.08850.10230.11840.1369
1,4-Dioxane0.04630.05350.06170.07120.08210.09460.10900.12560.14470.1669

Data adapted from the Journal of Chemical & Engineering Data for 3-Bromo-4-hydroxybenzaldehyde.[7]

Visualizations

Crystallization Troubleshooting Workflow

G start Start: Crude This compound dissolve Dissolve in minimal hot solvent start->dissolve cool Cool slowly to room temp dissolve->cool If soluble no_dissolve Insoluble dissolve->no_dissolve If insoluble crystals_form Crystals form? cool->crystals_form collect Collect crystals (Filtration) crystals_form->collect Yes no_crystals No crystals crystals_form->no_crystals No oiled_out Oiled out crystals_form->oiled_out Oil forms end End: Pure Crystals collect->end change_solvent Change solvent or use solvent pair no_dissolve->change_solvent change_solvent->dissolve induce Induce crystallization (scratch, seed, cool further) no_crystals->induce induce->cool reheat_add_solvent Reheat, add more solvent, cool slowly oiled_out->reheat_add_solvent reheat_add_solvent->cool

Caption: A workflow diagram for troubleshooting common issues during the crystallization process.

Solvent Selection Logic

G start Start: Select Potential Solvent test_rt Test solubility at room temperature start->test_rt soluble_rt Soluble at RT? test_rt->soluble_rt reject Reject Solvent soluble_rt->reject Yes test_hot Test solubility in hot solvent soluble_rt->test_hot No soluble_hot Soluble when hot? test_hot->soluble_hot soluble_hot->reject No test_cool Crystals form upon cooling? soluble_hot->test_cool Yes test_cool->reject No accept Acceptable Solvent test_cool->accept Yes

Caption: A decision tree illustrating the logic for selecting an appropriate crystallization solvent.

References

Validation & Comparative

Validating the Purity of 3-Bromo-5-chloro-4-hydroxybenzaldehyde: A Spectral Analysis Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of spectral analysis techniques for the validation of 3-Bromo-5-chloro-4-hydroxybenzaldehyde purity. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), one can effectively identify and quantify the target compound, distinguishing it from potential impurities and alternative isomers.

Comparative Spectral Data

The following tables summarize the key spectral data for this compound and potential impurities that may arise during its synthesis, such as the starting material (4-hydroxybenzaldehyde) and a common related isomer (3-Bromo-5-chloro-2-hydroxybenzaldehyde). The distinct spectral features highlighted provide a robust basis for purity assessment.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound 9.75 (s, 1H, -CHO), 8.05 (d, J=2.0 Hz, 1H, Ar-H), 7.85 (d, J=2.0 Hz, 1H, Ar-H), 6.0 (br s, 1H, -OH)
4-Hydroxybenzaldehyde9.80 (s, 1H, -CHO), 7.80 (d, J=8.8 Hz, 2H, Ar-H), 6.95 (d, J=8.8 Hz, 2H, Ar-H), 10.5 (br s, 1H, -OH)
3-Bromo-5-chloro-2-hydroxybenzaldehyde10.1 (s, 1H, -CHO), 7.90 (d, J=2.5 Hz, 1H, Ar-H), 7.70 (d, J=2.5 Hz, 1H, Ar-H), 11.5 (br s, 1H, -OH)

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm)
This compound 191.5 (-CHO), 155.0 (C-OH), 135.0 (C-Br), 132.0 (Ar-CH), 129.0 (C-CHO), 125.0 (C-Cl), 115.0 (Ar-CH)
4-Hydroxybenzaldehyde191.0 (-CHO), 162.0 (C-OH), 132.5 (Ar-CH), 129.0 (C-CHO), 116.0 (Ar-CH)
3-Bromo-5-chloro-2-hydroxybenzaldehyde195.0 (-CHO), 158.0 (C-OH), 138.0 (Ar-CH), 130.0 (C-CHO), 125.0 (C-Cl), 122.0 (C-Br), 120.0 (Ar-CH)

Table 3: IR Spectral Data Comparison (cm⁻¹)

CompoundKey Absorptions (cm⁻¹)
This compound 3300-3100 (br, O-H stretch), 2850, 2750 (C-H stretch, aldehyde), 1680 (s, C=O stretch, aldehyde), 1580, 1470 (C=C stretch, aromatic)
4-Hydroxybenzaldehyde3400-3200 (br, O-H stretch), 2830, 2730 (C-H stretch, aldehyde), 1670 (s, C=O stretch, aldehyde), 1600, 1510 (C=C stretch, aromatic)
3-Bromo-5-chloro-2-hydroxybenzaldehyde3200-3000 (br, O-H stretch, intramolecular H-bond), 2860, 2760 (C-H stretch, aldehyde), 1660 (s, C=O stretch, aldehyde), 1590, 1450 (C=C stretch, aromatic)

Table 4: Mass Spectrometry Data Comparison (Electron Ionization)

CompoundMolecular Ion (m/z) and Key Fragments
This compound 234/236/238 (M⁺, isotopic pattern for Br and Cl), 233/235/237 (M-H)⁺, 205/207/209 (M-CHO)⁺
4-Hydroxybenzaldehyde122 (M⁺), 121 (M-H)⁺, 93 (M-CHO)⁺
3-Bromo-5-chloro-2-hydroxybenzaldehyde234/236/238 (M⁺, isotopic pattern for Br and Cl), 233/235/237 (M-H)⁺, 205/207/209 (M-CHO)⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). For quantitative NMR (qNMR), a known amount of an internal standard (e.g., maleic acid) is also added.

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 5 seconds to ensure full relaxation for quantitative analysis, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse program. A sufficient number of scans (e.g., 1024) and a relaxation delay of 2 seconds are used to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons, which is crucial for identifying impurities.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol) into the mass spectrometer via direct infusion or through a Gas Chromatography (GC) or Liquid Chromatography (LC) system.

  • Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic distribution for bromine and chlorine provides a distinctive signature.

Purity Validation Workflow

The following diagram illustrates the logical workflow for validating the purity of this compound using the described spectral methods.

Purity_Validation_Workflow cluster_0 Initial Analysis cluster_1 Structural Confirmation & Impurity Identification cluster_2 Purity Quantification cluster_3 Final Assessment Sample This compound Sample IR FTIR Spectroscopy Sample->IR Functional Group Analysis TLC Thin Layer Chromatography Sample->TLC Preliminary Check NMR 1H and 13C NMR Spectroscopy IR->NMR TLC->NMR MS Mass Spectrometry NMR->MS Confirm Structure qNMR Quantitative 1H NMR (qNMR) NMR->qNMR Identify Signals for Quantification MS->qNMR Purity Purity > 95%? qNMR->Purity Calculate Purity Pass Sample Passes Purity->Pass Yes Fail Further Purification Required Purity->Fail No

Caption: Workflow for the spectral validation of this compound purity.

By following this structured approach and comparing the acquired spectral data with the reference data provided, researchers can confidently ascertain the purity of their this compound samples, ensuring the integrity of their subsequent research and development activities. The use of orthogonal analytical techniques provides a high degree of confidence in the final purity assessment.

A Comparative Analysis for Researchers: 3-Bromo-5-chloro-4-hydroxybenzaldehyde vs. 3,5-dibromo-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Drug Development and Scientific Professionals on the Physicochemical Properties, Biological Activities, and Synthesis of Two Halogenated Hydroxybenzaldehydes.

In the landscape of pharmaceutical and agrochemical research, halogenated phenolic compounds serve as crucial building blocks for the synthesis of a wide array of bioactive molecules. Among these, 3-Bromo-5-chloro-4-hydroxybenzaldehyde and 3,5-dibromo-4-hydroxybenzaldehyde are two structurally related aromatic aldehydes that have garnered interest for their potential as intermediates in the development of novel therapeutic and crop protection agents. This guide provides a comprehensive, data-driven comparison of these two compounds, offering researchers, scientists, and drug development professionals a valuable resource for their work.

Physicochemical and Spectral Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical and spectral properties of these molecules is essential for their application in synthesis and biological assays. The following tables summarize key data for each compound.

PropertyThis compound3,5-dibromo-4-hydroxybenzaldehyde
Molecular Formula C₇H₄BrClO₂[1][2]C₇H₄Br₂O₂[3]
Molecular Weight 235.46 g/mol [1][2]279.91 g/mol [3]
Melting Point 157-162 °C[1]181-185 °C
Appearance Solid[1]Crystalline Powder
Solubility -Soluble in water and organic solvents
Spectral DataThis compound3,5-dibromo-4-hydroxybenzaldehyde
¹H NMR Peaks at 9.7 (s, 1H, CHO), 7.9 (d, 1H, ArH), 7.8 (d, 1H, ArH)Peaks at 9.7 (s, 1H, CHO), 8.0 (s, 2H, ArH)
¹³C NMR Peaks around 190 (CHO), 158 (C-OH), 138, 135, 125, 110 (Ar-C)Peaks around 191 (CHO), 153 (C-OH), 139, 131, 111 (Ar-C)
IR (cm⁻¹) ~3300 (O-H), ~1680 (C=O), ~1580, 1450 (C=C aromatic)~3300 (O-H), ~1670 (C=O), ~1570, 1440 (C=C aromatic)

Biological Activities: Antimicrobial and Antioxidant Potential

Both compounds have been investigated for their biological activities, primarily as antimicrobial and antioxidant agents. While data for this compound is less prevalent in the literature, the activity of related halogenated phenols provides valuable insights. 3,5-dibromo-4-hydroxybenzaldehyde has been more extensively studied, showing promising results.

Antimicrobial Activity

Halogenated phenols and benzaldehydes are known to exhibit antimicrobial properties.[4] The introduction of halogen atoms on the aromatic ring is believed to enhance their efficacy.

3,5-dibromo-4-hydroxybenzaldehyde has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria.[5]

OrganismThis compound MIC (µg/mL)3,5-dibromo-4-hydroxybenzaldehyde MIC (µg/mL)
Staphylococcus aureusData not available64
Escherichia coliData not available128
Pseudomonas aeruginosaData not available256
Candida albicansData not available128
Note: The presented MIC values are representative and may vary depending on the specific strain and experimental conditions.
Antioxidant Activity

The phenolic hydroxyl group in both molecules suggests potential antioxidant activity through hydrogen atom donation to scavenge free radicals.

AssayThis compound IC₅₀ (µg/mL)3,5-dibromo-4-hydroxybenzaldehyde IC₅₀ (µg/mL)
DPPH Radical ScavengingData not availableData not available
Note: Lower IC₅₀ values indicate higher antioxidant activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of these compounds.

Synthesis Protocols

Synthesis of 3,5-dibromo-4-hydroxybenzaldehyde:

A common method for the synthesis of 3,5-dibromo-4-hydroxybenzaldehyde involves the bromination of p-cresol followed by hydrolysis.[8]

  • Step 1: Bromination: p-Cresol is dissolved in a suitable solvent such as o-dichlorobenzene. Bromine is added dropwise at a controlled temperature (e.g., 32-42°C) to facilitate nuclear bromination. The temperature is then elevated (e.g., 145-168°C) to induce side-chain bromination.

  • Step 2: Hydrolysis: The reaction mixture is then subjected to hydrolysis, for example, by adding hydrobromic acid and refluxing at a temperature between 85-120°C for 4-5 hours.

  • Step 3: Isolation: Upon cooling, the product crystallizes and can be isolated by filtration, followed by washing and drying.

Synthesis of this compound:

A potential synthetic route for this compound can be adapted from the synthesis of similar halogenated benzaldehydes. One plausible approach involves the bromination of 3-chloro-4-hydroxybenzaldehyde.

  • Step 1: Dissolution: 3-chloro-4-hydroxybenzaldehyde is dissolved in a suitable solvent like acetic acid.

  • Step 2: Bromination: A solution of bromine in acetic acid is added dropwise to the reaction mixture at a controlled temperature. The reaction is stirred for several hours to ensure complete bromination.

  • Step 3: Work-up and Purification: The reaction mixture is then poured into water, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system.

Biological Assay Protocols

Determination of Minimum Inhibitory Concentration (MIC):

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9][10]

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

DPPH Radical Scavenging Assay:

This assay is a common method to evaluate the antioxidant activity of a compound.[11][12]

  • Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Visualizing the Synthesis and Activity

To further aid in the understanding of the concepts discussed, the following diagrams illustrate a general synthesis workflow and a simplified representation of the antioxidant mechanism.

SynthesisWorkflow cluster_starting Starting Materials cluster_reactions Reaction Steps cluster_products Final Products pCresol p-Cresol bromination Bromination pCresol->bromination 1a halogenatedPhenol Halogenated Phenol formylation Formylation halogenatedPhenol->formylation 2a hydrolysis Hydrolysis bromination->hydrolysis 1b dibromo 3,5-dibromo-4- hydroxybenzaldehyde hydrolysis->dibromo 1c bromoChloro 3-Bromo-5-chloro-4- hydroxybenzaldehyde formylation->bromoChloro 2b

Caption: General synthetic pathways for the target compounds.

AntioxidantMechanism DPPH DPPH• DPPH_H DPPH-H DPPH->DPPH_H H• donation Phenol Ar-OH Phenoxyl Ar-O• Phenol->Phenoxyl

Caption: Simplified mechanism of DPPH radical scavenging by a phenolic antioxidant.

Conclusion

Both this compound and 3,5-dibromo-4-hydroxybenzaldehyde represent valuable scaffolds for the development of new bioactive compounds. While 3,5-dibromo-4-hydroxybenzaldehyde has been more thoroughly characterized in terms of its biological activities, the structural similarities and the known properties of related halogenated phenols suggest that this compound also holds significant potential. This guide provides a foundational comparison to assist researchers in selecting the appropriate starting material and in designing future experiments to further elucidate the therapeutic and agrochemical applications of these versatile molecules. Further research is warranted to fill the existing gaps in the quantitative biological data for a more complete comparative profile.

References

Reactivity comparison of bromo vs chloro substituted benzaldehydes in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of palladium-catalyzed cross-coupling reactions, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. For drug development professionals and researchers in the chemical sciences, understanding the nuanced reactivity of halo-substituted benzaldehydes is paramount for the successful synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and functional materials. This guide provides an objective comparison of the reactivity of bromo- and chloro-substituted benzaldehydes in the Suzuki-Miyaura coupling reaction, supported by experimental data and detailed protocols.

The fundamental difference in reactivity between bromo- and chloro-substituted benzaldehydes in Suzuki coupling lies in the carbon-halogen bond strength. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[1][2] This difference in bond dissociation energy directly impacts the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][3][4]

The Decisive Step: Oxidative Addition

The Suzuki-Miyaura catalytic cycle commences with the oxidative addition of the aryl halide to a Pd(0) complex. In this step, the C-X bond is cleaved, and the palladium inserts itself to form a Pd(II) species. Due to the lower bond energy of the C-Br bond, bromobenzaldehydes undergo this oxidative addition more readily and at a faster rate than their chloro-substituted counterparts.[1][5] Consequently, reactions involving bromobenzaldehydes can often be conducted under milder conditions, with lower catalyst loadings and shorter reaction times.[2]

Conversely, the stronger C-Cl bond in chlorobenzaldehydes presents a higher activation barrier for oxidative addition.[5] This necessitates the use of more sophisticated and often more expensive catalyst systems to achieve comparable yields and reaction rates.[2][6] These advanced systems typically employ bulky, electron-rich phosphine ligands (such as SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands, which enhance the electron density on the palladium center, thereby promoting the cleavage of the robust C-Cl bond.[7][8][9]

Quantitative Comparison of Reactivity

The difference in reactivity is clearly reflected in the typical yields obtained under comparable reaction conditions. The following table summarizes representative yields for the Suzuki-Miyaura coupling of 4-bromobenzaldehyde and 4-chlorobenzaldehyde with phenylboronic acid.

ReactantCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
4-BromobenzaldehydePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O9012-24~95%[5]
4-ChlorobenzaldehydePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10012-24~85%[5]

Note: The yields presented are representative and can vary based on the specific reaction conditions, including the nature of the boronic acid, the specific ligand used, and the reaction scale.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ OxAd Oxidative Addition Pd0->OxAd ArPdX Ar-Pd(II)-X(L)₂ OxAd->ArPdX Trans Transmetalation ArPdX->Trans ArPdAr Ar-Pd(II)-Ar'(L)₂ Trans->ArPdAr Byproducts Halide Salt (M-X) + Borate Species Trans->Byproducts RedEl Reductive Elimination ArPdAr->RedEl RedEl->Pd0 Biaryl Biaryl (Ar-Ar') RedEl->Biaryl ArX Aryl Halide (Ar-X) ArX->OxAd X = Br, Cl Boronic Boronic Acid (Ar'-B(OH)₂) + Base Boronic->Trans

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling of bromo- and chloro-substituted benzaldehydes. Optimization may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde

This protocol is suitable for the more reactive bromobenzaldehyde and utilizes a standard palladium catalyst system.

Materials:

  • 4-Bromobenzaldehyde (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • Toluene (10 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene and water to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling of 4-Chlorobenzaldehyde

This protocol employs a more active catalyst system necessary for the less reactive chlorobenzaldehyde.

Materials:

  • 4-Chlorobenzaldehyde (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)

  • Toluene (10 mL)

  • Water (1 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add 4-chlorobenzaldehyde, phenylboronic acid, tris(dibenzylideneacetone)dipalladium(0), SPhos, and potassium phosphate to a Schlenk tube equipped with a magnetic stir bar.

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed toluene and water to the tube.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Experimental Workflow

The general workflow for comparing the reactivity of bromo- and chloro-substituted benzaldehydes in Suzuki coupling is outlined below.

Experimental_Workflow start Start: Select Substrates (Bromo- vs. Chloro-benzaldehyde) reagents Assemble Reagents: - Boronic Acid - Palladium Catalyst & Ligand - Base - Solvent start->reagents setup Reaction Setup under Inert Atmosphere reagents->setup reaction Heating and Stirring (Monitor Progress via TLC/GC-MS) setup->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification analysis Characterization and Yield Calculation (NMR, MS) purification->analysis comparison Compare Yields and Reaction Rates analysis->comparison end Conclusion on Reactivity comparison->end

Figure 2: General experimental workflow for comparing Suzuki coupling reactivity.

Conclusion

References

A Spectroscopic Comparison of Halogenated Benzaldehyde Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is critical. Halogenated benzaldehydes are versatile intermediates in organic synthesis, and the ability to distinguish between their ortho, meta, and para isomers is paramount for successful research and development. This guide provides a comprehensive spectroscopic comparison of fluoro-, chloro-, bromo-, and iodobenzaldehyde isomers, supported by experimental data from UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The position of the halogen substituent on the benzene ring significantly influences the electronic environment of the molecule. This, in turn, leads to discernible differences in their spectroscopic signatures, providing a reliable method for their identification and characterization.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for the ortho, meta, and para isomers of various halogenated benzaldehydes.

UV-Visible Spectroscopy

The UV-Vis spectra of halogenated benzaldehydes exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The position of the halogen and its electronegativity can influence the wavelength of maximum absorption (λmax).

CompoundIsomerλmax (nm)Solvent
Fluorobenzaldehyde Ortho~240, ~280-
Meta~242, ~285-
Para~245-
Chlorobenzaldehyde Ortho246, 252, 292, 300Hexane[1]
Meta~245, ~290-
Para~258Acetonitrile[2]
Bromobenzaldehyde Ortho~250, ~295-
Meta~252, ~300-
Para~258-
Iodobenzaldehyde Ortho--
Meta--
Para237, 273, 353Acetonitrile[3]
Infrared Spectroscopy

The most prominent feature in the IR spectra of benzaldehydes is the strong carbonyl (C=O) stretching vibration. The frequency of this absorption is sensitive to the electronic effects of the halogen substituent and its position on the ring. Conjugation with the aromatic ring typically lowers the C=O stretching frequency compared to aliphatic aldehydes.[4]

CompoundIsomerC=O Stretch (cm⁻¹)C-H (aldehyde) Stretch (cm⁻¹)
Fluorobenzaldehyde Ortho~1705~2740, ~2860
Meta~1703~2735, ~2845
Para~1701~2730, ~2830
Chlorobenzaldehyde Ortho~1708~2750, ~2860
Meta~1705~2745, ~2850
Para1690~2740, ~2840[5]
Bromobenzaldehyde Ortho~1705~2755, ~2865
Meta~1700~2740, ~2850
Para~1695~2735, ~2840
Iodobenzaldehyde Ortho--
Meta--
Para1665-[3]

Note: The C-H stretching of the aldehyde group often appears as a pair of bands (a Fermi doublet).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for isomer differentiation. The chemical shifts of the aldehydic proton and the aromatic protons and carbons are highly dependent on the position and electronegativity of the halogen.

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundIsomerAldehydic Proton (s)Aromatic Protons (m)
Fluorobenzaldehyde Ortho10.357.17 - 7.88
Meta9.997.33 - 7.76
Para9.977.16 - 7.98
Chlorobenzaldehyde Ortho10.477.32 - 7.91
Meta9.987.49 - 7.86
Para9.987.51 - 7.82
Bromobenzaldehyde Ortho10.367.40 - 7.92[6]
Meta9.927.39 - 7.95
Para9.967.66 - 7.73
Iodobenzaldehyde Ortho--
Meta--
Para--

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundIsomerC=OAromatic Carbons
Fluorobenzaldehyde Ortho~188.0~117.0 (d), ~124.0 (d), ~136.0, ~162.0 (d)
Meta~191.0~115.0 (d), ~125.0, ~138.0 (d), ~163.0 (d)
Para190.5116.4 (d), 132.2 (d), 132.8 (d), 166.5 (d)[7]
Chlorobenzaldehyde Ortho189.7127.2, 129.2, 130.5, 132.3, 135.0, 137.8
Meta190.9128.0, 129.3, 130.4, 134.4, 135.5, 137.8
Para190.9129.5, 130.9, 134.7, 141.0
Bromobenzaldehyde Ortho191.9127.1, 127.9, 129.8, 133.4, 133.9, 135.4[6]
Meta190.8123.4, 128.4, 130.6, 132.4, 137.3, 138.0[6]
Para191.1129.8, 131.0, 132.5, 135.1
Iodobenzaldehyde Ortho--
Meta--
Para--

Note: (d) indicates a doublet due to C-F coupling.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

UV-Visible Spectroscopy

A solution of the halogenated benzaldehyde isomer is prepared in a suitable UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). The concentration is adjusted to obtain an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU). The spectrum is recorded over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent used as a reference.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using various techniques. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used for both liquid and solid samples by placing the sample directly on the ATR crystal. The spectrum is typically recorded from 4000 to 400 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 5-20 mg of the halogenated benzaldehyde isomer is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm). ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. For ¹³C NMR, proton-decoupled spectra are typically recorded to simplify the spectrum to single lines for each unique carbon atom.

Visualization of Experimental and Logical Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Halogenated Benzaldehyde Isomer Dissolve Dissolve in Appropriate Solvent Sample->Dissolve UVVis UV-Vis Spectroscopy Dissolve->UVVis UV-transparent solvent IR IR Spectroscopy Dissolve->IR Appropriate solvent or neat NMR NMR Spectroscopy Dissolve->NMR Deuterated solvent AcquireSpectra Acquire Spectra UVVis->AcquireSpectra IR->AcquireSpectra NMR->AcquireSpectra ProcessData Process & Analyze Data AcquireSpectra->ProcessData Compare Compare Spectra of Isomers ProcessData->Compare

Caption: Experimental workflow for spectroscopic analysis.

logical_relationship cluster_factors Influencing Factors cluster_effects Electronic Effects cluster_shifts Spectroscopic Shifts Halogen Halogen Identity (F, Cl, Br, I) Inductive Inductive Effect Halogen->Inductive Resonance Resonance Effect Halogen->Resonance Position Isomer Position (ortho, meta, para) Position->Resonance UV_Shift UV-Vis λmax Shift Inductive->UV_Shift IR_Shift IR C=O Frequency Shift Inductive->IR_Shift NMR_Shift NMR Chemical Shift (¹H & ¹³C) Inductive->NMR_Shift Resonance->UV_Shift Resonance->IR_Shift Resonance->NMR_Shift

Caption: Factors influencing spectroscopic shifts.

References

Comparative Analysis of Commercial 3-Bromo-5-chloro-4-hydroxybenzaldehyde for Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of impurities commonly found in commercial batches of 3-Bromo-5-chloro-4-hydroxybenzaldehyde. Understanding the impurity profile of this critical reagent is paramount for ensuring the reproducibility of synthetic protocols and the quality of downstream products in pharmaceutical and chemical research. This document outlines the potential impurities arising from the synthetic process, compares analytical methodologies for their detection, and provides detailed experimental protocols.

Introduction to this compound and its Significance

This compound is a halogenated aromatic aldehyde widely used as a versatile building block in organic synthesis. Its applications span the development of novel pharmaceuticals, agrochemicals, and specialty materials. The purity of this reagent is a critical factor, as impurities can lead to unwanted side reactions, decreased yields, and the introduction of potentially toxic byproducts into final products. Commercial grades of this compound are typically available at 97% purity, highlighting the importance of identifying and quantifying the remaining 3%.

Potential Impurities in Commercial Samples

The most common industrial synthesis of this compound involves the electrophilic halogenation of p-hydroxybenzaldehyde. This process can lead to the formation of several process-related impurities, including:

  • Unreacted Starting Material:

    • p-Hydroxybenzaldehyde

  • Mono-halogenated Intermediates:

    • 3-Bromo-4-hydroxybenzaldehyde

    • 3-Chloro-4-hydroxybenzaldehyde

  • Over-halogenated Byproducts:

    • 3,5-Dibromo-4-hydroxybenzaldehyde

    • 3,5-Dichloro-4-hydroxybenzaldehyde (less common)

  • Other Related Impurities:

    • 3-Bromo-5-chloro-4-hydroxybenzoic acid (oxidation product)

The presence and concentration of these impurities can vary between different commercial suppliers and even between different batches from the same supplier. Therefore, robust analytical methods are essential for quality control.

Comparative Analysis of Analytical Methodologies

Several analytical techniques can be employed for the identification and quantification of impurities in this compound. The table below provides a comparison of the most common methods.

Analytical TechniqueAdvantagesDisadvantagesTypical Limit of Quantification (LOQ)
High-Performance Liquid Chromatography (HPLC) Excellent for separation of structurally similar compounds. High sensitivity and accuracy for quantification.Requires method development. May require different methods for polar and non-polar impurities.0.01 - 0.1%
Gas Chromatography-Mass Spectrometry (GC-MS) High separation efficiency for volatile compounds. Provides structural information for identification.May require derivatization for non-volatile impurities. Thermal degradation of some analytes is possible.0.01 - 0.05%
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for identification and quantification without the need for reference standards for all impurities (qNMR). Non-destructive.Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret.0.1 - 0.5%

Quantitative Data Summary

The following table summarizes hypothetical impurity profiles for this compound from three different commercial suppliers. This data is for illustrative purposes to highlight potential variations.

ImpuritySupplier A (%)Supplier B (%)Supplier C (%)
p-Hydroxybenzaldehyde0.50.80.3
3-Bromo-4-hydroxybenzaldehyde0.80.51.0
3-Chloro-4-hydroxybenzaldehyde0.30.60.4
3,5-Dibromo-4-hydroxybenzaldehyde0.20.10.3
3-Bromo-5-chloro-4-hydroxybenzoic acid0.10.20.1
Total Impurities 1.9 2.2 2.1
Purity 98.1 97.8 97.9

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is suitable for the separation and quantification of the primary component and its key impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 40 60
    25 40 60
    30 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample and dissolve in 50 mL of a 50:50 mixture of acetonitrile and water.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the identification and quantification of volatile impurities.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-400 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in acetone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: DMSO-d6.

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • The aldehyde proton of the main component will appear around 9.8 ppm.

    • Aromatic protons will be observed between 7.0 and 8.0 ppm.

    • Impurity signals can be identified by their characteristic chemical shifts and coupling patterns. For example, the unreacted p-hydroxybenzaldehyde will show a distinct set of aromatic signals.

  • ¹³C NMR:

    • Acquire a standard carbon spectrum.

    • The carbonyl carbon of the main component will be around 190 ppm.

    • Aromatic carbons will appear in the 110-160 ppm region.

    • The presence of impurities will be indicated by additional signals in the spectrum.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing and Interpretation cluster_reporting Reporting sample Commercial Sample dissolution Dissolution in Solvent sample->dissolution hplc HPLC Analysis dissolution->hplc gcms GC-MS Analysis dissolution->gcms nmr NMR Analysis dissolution->nmr quantification Quantification of Impurities hplc->quantification identification Structural Identification gcms->identification nmr->identification report Comprehensive Impurity Profile Report quantification->report identification->quantification synthesis_pathway cluster_impurities Potential Impurities A p-Hydroxybenzaldehyde (Starting Material) B Halogenation (Br₂, Cl₂) A->B I1 Unreacted p-Hydroxybenzaldehyde A->I1 C This compound (Final Product) B->C I2 3-Bromo-4-hydroxybenzaldehyde B->I2 I3 3-Chloro-4-hydroxybenzaldehyde B->I3 I4 3,5-Dibromo-4-hydroxybenzaldehyde B->I4

Unveiling the Biological Potential of Substituted Benzaldehydes: A Comparative Screening Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various substituted benzaldehydes. Supported by experimental data, this document delves into their anticancer, antimicrobial, and antioxidant properties, offering a valuable resource for identifying promising lead compounds.

The versatile benzaldehyde scaffold serves as a foundational structure in medicinal chemistry, with substitutions on the aromatic ring profoundly influencing its biological profile. This guide summarizes key findings from various studies, presenting a comparative analysis of the efficacy of different substituted benzaldehydes. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for the cited assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of the underlying mechanisms and procedures.

Anticancer Activity: A Comparative Analysis

The cytotoxic effects of substituted benzaldehydes have been evaluated against various cancer cell lines, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a commonly employed method to assess cell viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit cell growth by 50%, is a key metric for comparison.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Substituted Benzaldehydes

CompoundSubstitution PatternHeLa (Cervical Cancer)A-549 (Lung Cancer)HL-60 (Leukemia)Reference
Doxorubicin (Standard)----[1]
Benzaldehyde Derivative 12-(trifluoromethyl)benzylOutstanding Activity Outstanding Activity -[1]
Benzaldehyde Derivative 2Methoxy, Chloro, Fluoro, FormylModerate ActivityModerate Activity-[1]
Benzaldehyde Derivative 3MethylPoor ActivityPoor Activity-[1]
2-(benzyloxy)benzaldehyde2-benzyloxy--Significant Activity (1-10 µM)
2-(benzyloxy)-4-methoxybenzaldehyde2-benzyloxy, 4-methoxy--Significant Activity (1-10 µM)
2-(benzyloxy)-5-methoxybenzaldehyde2-benzyloxy, 5-methoxy--Significant Activity (1-10 µM)
2-(benzyloxy)-5-chlorobenzaldehyde2-benzyloxy, 5-chloro--Significant Activity (1-10 µM)
2-[(3-methoxybenzyl)oxy]benzaldehyde2-(3-methoxybenzyloxy)--Most Potent
2-[(2-chlorobenzyl)oxy]benzaldehyde2-(2-chlorobenzyloxy)--Significant Activity (1-10 µM)
2-[(4-chlorobenzyl)oxy]benzaldehyde2-(4-chlorobenzyloxy)--Significant Activity (1-10 µM)

Note: "Outstanding Activity" indicates performance comparable or superior to the standard drug, doxorubicin. Specific IC50 values were not consistently provided in the source material for all compounds, hence the qualitative descriptors.

Antimicrobial Activity: A Broad-Spectrum Comparison

The antimicrobial potential of substituted benzaldehydes has been investigated against a range of pathogenic bacteria and fungi. Key methodologies include the agar well diffusion assay, which measures the zone of inhibition around a well containing the compound, and the broth microdilution method, which determines the minimum inhibitory concentration (MIC) required to inhibit microbial growth.

Table 2: Comparative Antimicrobial Activity of Substituted Benzaldehydes

Compound/DerivativeSubstitution PatternTest OrganismActivity MetricResultReference
Phenolic BenzaldehydesTrisubstituted OHCampylobacter jejuni, E. coli O157:H7, Listeria monocytogenes, Salmonella entericaBA50Most Active[2]
Disubstituted OHCampylobacter jejuni, E. coli O157:H7, Listeria monocytogenes, Salmonella entericaBA50Active[2]
Monosubstituted OHCampylobacter jejuni, E. coli O157:H7, Listeria monocytogenes, Salmonella entericaBA50Less Active[2]
Benzaldehyde Oxime EstersVarious SubstitutionsBacillus subtilis, Pseudomonas aeruginosa, Escherichia coliZone of InhibitionVariable Activity[3]
Dihydroxybenzaldehydes2,5-dihydroxy (Gentisaldehyde)Bovine Mastitis Staphylococcus aureusMIC50500 mg/L
2,3-dihydroxybenzaldehydeBovine Mastitis Staphylococcus aureusMIC50500 mg/L
Substituted Aromatic AldehydesNitro, Hydroxy, Halogen groupsStaphylococcus aureus, Pseudomonas aeruginosa, Proteus vulgaris, Klebsiella pneumoniae, Trichophyton mentagrophytes, Aspergillus niger, Candida albicansMIC and Zone of InhibitionMost Active Compounds[4]

Antioxidant Activity: Scavenging Free Radicals

The antioxidant capacity of substituted benzaldehydes is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Table 3: Comparative Antioxidant Activity (IC50) of Substituted Benzaldehydes

Compound ClassSpecific Compound/SubstitutionAntioxidant AssayIC50 ValueReference
(Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted BenzaldehydesVarious Substitutionsin vitro and in vivo assaysSignificant antioxidant activity for some compounds[5]
Prenylated BenzaldehydesVarious Prenylated DerivativesDPPH radical scavenging assay27.20 µM to >100 µM[6]
Natural HydroxybenzaldehydesProtocatechuic aldehyde (3,4-dihydroxybenzaldehyde)Crocin bleaching, ABTS, DPPH, Rancimat, liposomesHigh antioxidant activity[7]
Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)Crocin bleaching assayExceptionally high activity[7]
Vanillin (4-hydroxy-3-methoxybenzaldehyde)-Variable activity[7]
p-hydroxybenzaldehyde-Negligible activity[7]
Salicylaldehyde (2-hydroxybenzaldehyde)-Negligible activity[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted benzaldehyde derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of inhibition of microbial growth.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution to each well.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Serial Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the free radical scavenging capacity of a compound.

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: Mix various concentrations of the test compound with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. The percentage of scavenging is calculated as: ((A_control - A_sample) / A_control) * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathways in Cancer Affected by Benzaldehydes

Benzaldehyde and its derivatives have been reported to exert their anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer. These pathways play crucial roles in cell proliferation, survival, and apoptosis.

Signaling_Pathways cluster_receptor Cell Surface Receptors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Cytokine_Receptor Cytokine Receptors JAK JAK Cytokine_Receptor->JAK TNFR TNF Receptor IKK IKK TNFR->IKK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation Survival mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation IkB IκB IKK->IkB NFkB NF-κB NFkB->Proliferation NFkB->Apoptosis_Inhibition IkB->NFkB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Benzaldehyde Benzaldehyde Derivatives Protein_14_3_3 14-3-3ζ Benzaldehyde->Protein_14_3_3 Protein_14_3_3->PI3K Protein_14_3_3->STAT3 Protein_14_3_3->Raf

Caption: Key signaling pathways in cancer modulated by benzaldehyde derivatives.

Experimental Workflow for Biological Activity Screening

The general workflow for screening the biological activity of substituted benzaldehydes involves a series of standardized assays to determine their anticancer, antimicrobial, and antioxidant properties.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Activity Screening cluster_data Data Analysis cluster_conclusion Conclusion Synthesis Synthesis of Substituted Benzaldehyde Derivatives Anticancer Anticancer Activity (MTT Assay) Synthesis->Anticancer Antimicrobial Antimicrobial Activity (Agar Diffusion/Broth Microdilution) Synthesis->Antimicrobial Antioxidant Antioxidant Activity (DPPH Assay) Synthesis->Antioxidant IC50 IC50 Determination Anticancer->IC50 MIC MIC/Zone of Inhibition Determination Antimicrobial->MIC Antioxidant_IC50 IC50 Determination Antioxidant->Antioxidant_IC50 Lead_Compound Identification of Lead Compounds IC50->Lead_Compound MIC->Lead_Compound Antioxidant_IC50->Lead_Compound

Caption: General experimental workflow for screening the biological activities of substituted benzaldehydes.

References

A Comparative Guide to 3-Bromo-5-chloro-4-hydroxybenzaldehyde and 3-chloro-4-hydroxybenzaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fine chemical synthesis, particularly in the development of novel pharmaceutical and agrochemical agents, the choice of a starting material or intermediate is critical to the overall efficiency and success of a synthetic route. Substituted hydroxybenzaldehydes are a cornerstone class of building blocks, offering multiple reaction sites for molecular elaboration. This guide provides an objective, data-supported comparison between two key halogenated analogs: 3-Bromo-5-chloro-4-hydroxybenzaldehyde and 3-chloro-4-hydroxybenzaldehyde.

Physicochemical Properties

A fundamental comparison begins with the intrinsic physical and chemical properties of the two aldehydes. These properties influence solubility, reaction kinetics, and analytical characterization.

PropertyThis compound3-chloro-4-hydroxybenzaldehyde
Molecular Formula C₇H₄BrClO₂C₇H₅ClO₂
Molecular Weight 235.46 g/mol [1][2]156.57 g/mol [3]
CAS Number 1849-76-9[1][2]2420-16-8[3]
Appearance SolidSolid, White to pale cream crystals/powder[4]
Melting Point 157-162 °C[2]133-137 °C[3]

Reactivity and Electronic Effects: A Comparative Overview

The synthetic utility of these benzaldehydes is dictated by the reactivity of their three key functional regions: the aldehyde group, the phenolic hydroxyl group, and the halogenated aromatic ring. The nature and number of halogen substituents significantly modulate this reactivity.

Aldehyde Group: The formyl group (-CHO) is electrophilic and susceptible to nucleophilic attack. Both the chloro and bromo substituents are electron-withdrawing via the inductive effect (-I effect). Consequently, this compound, with two electron-withdrawing halogens, is expected to possess a more electrophilic aldehyde carbon compared to the mono-chlorinated analog, potentially leading to faster reaction rates in nucleophilic addition reactions such as Schiff base formation or aldol condensations.

Phenolic Hydroxyl Group: The acidity of the phenolic proton (-OH) is enhanced by the presence of electron-withdrawing groups on the aromatic ring. The di-halogenated compound is therefore a stronger acid than the mono-halogenated one. This increased acidity can facilitate its deprotonation to form a phenoxide ion, which is a key step in O-alkylation reactions like the Williamson ether synthesis.

Aromatic Ring and C-X Bonds: The carbon-halogen bonds (C-Cl and C-Br) are sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The carbon-bromine bond is significantly weaker and more reactive than the carbon-chlorine bond in the oxidative addition step of these catalytic cycles. This makes this compound a more versatile substrate, allowing for selective cross-coupling at the C-Br position under conditions that would typically leave the C-Cl bond intact.

G cluster_0 This compound cluster_1 3-chloro-4-hydroxybenzaldehyde BCHA C₇H₄BrClO₂ BCHA_CHO More Electrophilic Aldehyde (CHO) BCHA->BCHA_CHO -I Effect (Br, Cl) BCHA_OH More Acidic Phenol (OH) BCHA->BCHA_OH -I Effect (Br, Cl) BCHA_CX Two C-X Bonds (C-Br, C-Cl) More Reactive for Cross-Coupling BCHA->BCHA_CX CHA_CHO Electrophilic Aldehyde (CHO) CHA C₇H₅ClO₂ CHA->CHA_CHO -I Effect (Cl) CHA_OH Acidic Phenol (OH) CHA->CHA_OH -I Effect (Cl) CHA_CX One C-X Bond (C-Cl) Less Reactive for Cross-Coupling CHA->CHA_CX

Diagram 1. Comparative electronic effects on reactivity.

Performance in Key Synthetic Transformations

While direct, side-by-side comparative studies are scarce in the literature, data from analogous reactions provide insight into the performance of each aldehyde.

O-Alkylation (Williamson Ether Synthesis)

This reaction involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic attack on an alkyl halide. It is a common strategy for introducing lipophilic character or protecting the hydroxyl group.

SubstrateAlkylating AgentBaseSolventProductYield (%)
3-chloro-4-hydroxybenzaldehyde Allyl bromideK₂CO₃DMF4-(allyloxy)-3-chlorobenzaldehyde78%
This compound Generic Alkyl HalideK₂CO₃ / CsHCO₃DMF / ACN4-alkoxy-3-bromo-5-chlorobenzaldehydeN/A*

While specific yield data for O-alkylation of this compound was not found in the searched literature, its higher acidity suggests it should react readily, likely providing good to excellent yields under standard conditions.

Schiff Base Formation

The condensation of the aldehyde with a primary amine to form an imine is a fundamental transformation in the synthesis of various heterocyclic compounds and ligands.

SubstrateAmineCatalystConditionsProductYield (%)
3-chloro-4-hydroxybenzaldehyde MorpholineNaBH(OAc)₃ (Reductive Amination)Room Temp, Argon4-(4-(allyloxy)-3-chlorobenzyl)morpholine68%**
This compound Generic Primary AmineAcetic Acid (cat.)RefluxCorresponding ImineN/A***

**Yield reported for the reductive amination product following O-alkylation. ***Although specific yields for Schiff base formation with this substrate were not found, reactions with similar halogenated salicylaldehydes proceed in high yields (typically >85%). The enhanced electrophilicity of the di-halogenated aldehyde would be expected to favor this reaction.

Experimental Protocols

The following are representative protocols for key transformations. Researchers should note that optimization may be required for specific substrates and scales.

Protocol 1: O-Alkylation of 3-chloro-4-hydroxybenzaldehyde

This protocol is adapted from a reported synthesis of an O-allylated intermediate.

Materials:

  • 3-chloro-4-hydroxybenzaldehyde (1.0 eq)

  • Allyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 3-chloro-4-hydroxybenzaldehyde and anhydrous DMF.

  • Add potassium carbonate to the solution and stir the suspension at room temperature.

  • Add allyl bromide dropwise to the mixture.

  • Heat the reaction mixture and stir for several hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 4-(allyloxy)-3-chlorobenzaldehyde.

Protocol 2: General Procedure for Schiff Base Formation

This protocol provides a general framework for the condensation of a primary amine with a hydroxybenzaldehyde.

Materials:

  • Substituted 4-hydroxybenzaldehyde (1.0 eq)

  • Primary amine (e.g., aniline, 1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the substituted 4-hydroxybenzaldehyde in absolute ethanol.

  • To this solution, add the primary amine.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

G start Starting Materials (Aldehyde, Amine, Solvent, Catalyst) setup Reaction Setup (Combine reagents, Reflux) start->setup monitor Reaction Monitoring (TLC) setup->monitor workup Work-up & Isolation (Cooling, Filtration) monitor->workup Reaction Complete purify Purification (Recrystallization) workup->purify characterize Characterization (NMR, IR, MP) purify->characterize product Final Product (Pure Schiff Base) characterize->product

Diagram 2. General workflow for Schiff base synthesis.

Conclusion and Synthetic Strategy

The choice between this compound and 3-chloro-4-hydroxybenzaldehyde depends entirely on the synthetic goal.

  • Choose 3-chloro-4-hydroxybenzaldehyde for syntheses where the primary transformations involve the aldehyde and hydroxyl groups and where the introduction of further complexity via cross-coupling is not required. Its lower molecular weight and cost may be advantageous.

  • Choose this compound when a multi-functional scaffold is needed for sequential or orthogonal reactions. Its key advantage is the highly reactive C-Br bond, which serves as a handle for introducing aryl, vinyl, or alkynyl groups via palladium catalysis, a step that would be difficult or impossible with the mono-chloro analog under similar conditions. The increased electron-withdrawing nature of the two halogens can also be exploited to enhance the reactivity of the aldehyde and hydroxyl functionalities. This makes it a superior intermediate for building complex molecular architectures common in modern drug discovery.

References

Characterization of 3-Bromo-5-chloro-4-hydroxybenzaldehyde Synthesis Byproducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Bromo-5-chloro-4-hydroxybenzaldehyde, a key intermediate in the development of various pharmaceuticals and other fine chemicals, can be accompanied by the formation of several byproducts. The nature and quantity of these impurities are highly dependent on the chosen synthetic route and reaction conditions. This guide provides a comparative analysis of potential byproducts, supported by analogous experimental data from similar halogenated benzaldehyde syntheses, and outlines the analytical methodologies for their characterization.

Comparison of Potential Synthesis Byproducts

The primary route to this compound involves the electrophilic halogenation of a p-hydroxybenzaldehyde precursor. The sequential addition of bromine and chlorine can lead to a mixture of mono- and di-halogenated products, as well as isomers and over-oxidation products. Based on studies of similar reactions, the following table summarizes the potential byproducts and their likely prevalence.

Byproduct CategorySpecific ByproductExpected PrevalenceRationale for Formation
Over-halogenated 3,5-Dibromo-4-hydroxybenzaldehydeHighIn reactions involving bromination of p-hydroxybenzaldehyde, the formation of the dibrominated product is a common side reaction if the stoichiometry and reaction conditions are not carefully controlled.[1]
3,5-Dichloro-4-hydroxybenzaldehydeModerateSimilar to bromination, excessive chlorination can lead to the formation of the dichlorinated analog.
3-Bromo-5-chloro-4-hydroxybenzoic acidLow to ModerateOver-oxidation of the aldehyde functional group to a carboxylic acid can occur, particularly under harsh reaction conditions. This is a known side reaction in the synthesis of substituted benzaldehydes.
Isomeric 2-Bromo-4-hydroxybenzaldehydeLowThe hydroxyl group is an ortho-, para-director. While the para position is blocked by the aldehyde, some ortho-bromination may occur.
2-Chloro-4-hydroxybenzaldehydeLowSimilar to bromination, ortho-chlorination is a possibility.
3-Chloro-4-hydroxybenzaldehydeLowIncomplete initial bromination followed by chlorination at the 3-position.
From Starting Material p-HydroxybenzaldehydeVariableUnreacted starting material can be present if the reaction does not go to completion.
Solvent/Catalyst Adducts Ester or Ether ByproductsLowIn syntheses starting from p-cresol, the formation of ester and ether byproducts has been observed, likely from reactions involving the solvent or catalyst.[1]

Experimental Protocols

Accurate characterization of the byproduct profile is crucial for quality control and process optimization. The following are detailed methodologies for key analytical experiments.

High-Performance Liquid Chromatography (HPLC) for Byproduct Profiling

HPLC is a primary technique for separating and quantifying the main product and its byproducts.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of halogenated aromatic compounds.

  • Mobile Phase: A gradient elution is typically employed to achieve good separation of compounds with varying polarities. A common mobile phase consists of a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape).

  • Gradient Program:

    • 0-5 min: 30% Acetonitrile

    • 5-25 min: Gradient from 30% to 80% Acetonitrile

    • 25-30 min: 80% Acetonitrile

    • 30-35 min: Gradient back to 30% Acetonitrile

    • 35-40 min: 30% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 280 nm.

  • Sample Preparation: Dissolve a known amount of the crude reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Byproduct quantification can be performed using external standards of known concentrations or by area normalization, assuming similar response factors for structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is essential for the unambiguous identification of byproduct structures.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated byproduct or crude mixture in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Provides information on the number and chemical environment of protons. Key signals to observe include the aldehyde proton (around 9.8-10.0 ppm), aromatic protons (chemical shifts and coupling patterns will vary depending on the substitution pattern), and the hydroxyl proton.

  • ¹³C NMR: Provides information on the carbon skeleton. The carbonyl carbon of the aldehyde will appear around 190 ppm. The chemical shifts of the aromatic carbons will be influenced by the halogen and hydroxyl substituents.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, which is vital for confirming the exact substitution pattern of the byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile byproducts.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 min at 250 °C

  • Injection: Splitless injection of 1 µL of the sample solution (dissolved in a suitable solvent like dichloromethane or ethyl acetate).

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Mass spectra of the eluting peaks can be compared with spectral libraries for identification.

Visualizations

The following diagrams illustrate the synthesis pathway and analytical workflow.

Synthesis_Pathway cluster_byproducts Potential Byproducts p-Hydroxybenzaldehyde p-Hydroxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde p-Hydroxybenzaldehyde->3-Bromo-4-hydroxybenzaldehyde + Br2 Isomers (ortho-halogenated) Isomers (ortho-halogenated) p-Hydroxybenzaldehyde->Isomers (ortho-halogenated) Side Reaction This compound This compound 3-Bromo-4-hydroxybenzaldehyde->this compound + Cl2 3,5-Dibromo-4-hydroxybenzaldehyde 3,5-Dibromo-4-hydroxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde->3,5-Dibromo-4-hydroxybenzaldehyde Excess Br2 3,5-Dichloro-4-hydroxybenzaldehyde 3,5-Dichloro-4-hydroxybenzaldehyde This compound->3,5-Dichloro-4-hydroxybenzaldehyde Excess Cl2 Over-oxidation Product Over-oxidation Product This compound->Over-oxidation Product Oxidation

Caption: Synthesis pathway and potential byproduct formation.

Analytical_Workflow cluster_techniques Analytical Techniques Crude_Product Crude Reaction Mixture Separation Separation & Quantification Crude_Product->Separation Identification Structural Elucidation Crude_Product->Identification HPLC HPLC Separation->HPLC GC_MS GC-MS Separation->GC_MS NMR NMR Identification->NMR Byproduct_Profile Byproduct Profile & Purity HPLC->Byproduct_Profile Quantitative Data GC_MS->Byproduct_Profile Quantitative Data Structure_Confirmation Confirmed Byproduct Structures NMR->Structure_Confirmation Structural Data

Caption: Workflow for byproduct analysis.

References

Comparative Guide to the Structural Confirmation of 3-Bromo-5-chloro-4-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical techniques used to confirm the structure of derivatives of 3-Bromo-5-chloro-4-hydroxybenzaldehyde. It includes detailed experimental protocols, comparative data, and visualizations to aid in the structural elucidation of these compounds, which are of interest in pharmaceutical and agrochemical research.

Introduction to this compound and its Derivatives

This compound is a halogenated aromatic aldehyde that serves as a versatile scaffold for the synthesis of a variety of derivatives. Its reactive hydroxyl and aldehyde functional groups allow for modifications such as etherification, esterification, and the formation of Schiff bases. These derivatives are explored for their potential biological activities, including as antimicrobial agents. Accurate structural confirmation is a critical step in the development and evaluation of these novel compounds.

Comparison of Key Derivatives

This guide focuses on three representative derivatives to illustrate the comparative analysis of their structures:

  • 3-Bromo-5-chloro-4-methoxybenzaldehyde (Ether Derivative)

  • 4-Acetoxy-3-bromo-5-chlorobenzaldehyde (Ester Derivative)

  • N-(3-Bromo-5-chloro-4-hydroxybenzylidene)aniline (Schiff Base Derivative)

A direct comparison of the expected spectroscopic data for these derivatives is presented below. This data is compiled from foundational knowledge of spectroscopic techniques and literature precedents for analogous compounds.

Table 1: Comparative Spectroscopic Data of this compound Derivatives
Derivative Technique Key Expected Observations
3-Bromo-5-chloro-4-methoxybenzaldehyde ¹H NMRSinglet for -OCH₃ protons (~3.9 ppm), two singlets for aromatic protons, singlet for aldehyde proton (~9.8 ppm).
¹³C NMRSignal for -OCH₃ carbon (~56 ppm), signals for aromatic carbons, signal for aldehyde carbonyl carbon (~190 ppm).
IR (cm⁻¹)Absence of broad O-H stretch. C-H stretches (aromatic and aliphatic), C=O stretch (~1700), C-O-C stretch (~1250).
Mass Spec (m/z)Molecular ion peak corresponding to C₈H₆BrClO₂. Fragmentation pattern showing loss of CHO, CH₃, and halogens.
4-Acetoxy-3-bromo-5-chlorobenzaldehyde ¹H NMRSinglet for acetyl -CH₃ protons (~2.3 ppm), two singlets for aromatic protons, singlet for aldehyde proton (~9.9 ppm).
¹³C NMRSignal for acetyl -CH₃ carbon (~21 ppm), signal for ester carbonyl carbon (~168 ppm), signals for aromatic carbons, signal for aldehyde carbonyl carbon (~190 ppm).
IR (cm⁻¹)Absence of broad O-H stretch. C-H stretches, two C=O stretches (ester ~1770, aldehyde ~1700), C-O stretch (~1200).
Mass Spec (m/z)Molecular ion peak corresponding to C₉H₆BrClO₃. Fragmentation showing loss of acetyl group, CHO, and halogens.
N-(3-Bromo-5-chloro-4-hydroxybenzylidene)aniline ¹H NMRBroad singlet for O-H proton, singlet for azomethine proton (-CH=N-) (~8.5 ppm), multiplets for aromatic protons.
¹³C NMRSignal for azomethine carbon (~160 ppm), signals for aromatic carbons.
IR (cm⁻¹)Broad O-H stretch (~3400-3200), C=N stretch (~1620), absence of aldehyde C=O stretch.
Mass Spec (m/z)Molecular ion peak corresponding to C₁₃H₉BrClNO. Fragmentation around the imine bond.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structural confirmation of these derivatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Instrument Setup: Place the sample in the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.

    • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze chemical shifts and coupling patterns to elucidate the structure. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

    • Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, O-H, C-O, C=N).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Methodology:

    • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For non-volatile or thermally sensitive compounds, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed.

    • Ionization: Ionize the sample molecules. Electron Ionization (EI) is common for GC-MS, while ESI is a soft ionization technique often used with liquid chromatography.

    • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

    • Detection: Detect the separated ions to generate a mass spectrum.

    • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualizing Synthesis and Potential Biological Action

To provide a clearer understanding of the workflow for confirming the structure of these derivatives and their potential biological relevance, the following diagrams are provided.

G Workflow for Synthesis and Structural Confirmation cluster_synthesis Synthesis cluster_analysis Structural Confirmation Start Start Reactant 3-Bromo-5-chloro- 4-hydroxybenzaldehyde Start->Reactant Reaction Chemical Reaction (e.g., Williamson Ether Synthesis, Esterification, Condensation) Reactant->Reaction Reagent Derivatizing Reagent (e.g., Alkyl halide, Acid anhydride, Amine) Reagent->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Derivative Purified Derivative Purification->Derivative NMR NMR Spectroscopy (¹H, ¹³C) Derivative->NMR IR IR Spectroscopy Derivative->IR MS Mass Spectrometry Derivative->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Confirmed_Structure Confirmed Structure Data_Analysis->Confirmed_Structure

Caption: A general workflow for the synthesis and structural confirmation of derivatives.

G Hypothesized Antibacterial Signaling Pathway Derivative Halogenated Benzaldehyde Derivative PBP Penicillin-Binding Proteins (PBPs) Derivative->PBP Inhibition Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to Peptidoglycan_Synthesis->Cell_Wall Maintains Integrity

Caption: A potential mechanism of antibacterial action for halogenated benzaldehyde derivatives.

A Comparative Guide to the Synthetic Routes of 3-Bromo-5-chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 3-Bromo-5-chloro-4-hydroxybenzaldehyde can be approached through sequential halogenation of a readily available precursor. The two most logical pathways involve either the bromination of 3-chloro-4-hydroxybenzaldehyde or the chlorination of 3-bromo-4-hydroxybenzaldehyde. Both routes leverage the directing effects of the hydroxyl and formyl groups on the aromatic ring. The choice between these routes may depend on the availability and cost of the starting materials, as well as the desired control over the final product's purity.

Comparative Data of Synthetic Routes

The following table summarizes the key parameters for the proposed synthetic routes. The data is extrapolated from procedures for similar halogenated hydroxybenzaldehydes due to the absence of specific literature on the target molecule.

ParameterRoute 1: Bromination of 3-chloro-4-hydroxybenzaldehydeRoute 2: Chlorination of 3-bromo-4-hydroxybenzaldehyde
Starting Material 3-chloro-4-hydroxybenzaldehyde3-bromo-4-hydroxybenzaldehyde
Halogenating Agent Bromine (Br₂) or N-Bromosuccinimide (NBS)Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)
Solvent Acetic Acid, Dichloromethane, or ChloroformAcetic Acid, Dichloromethane, or Chloroform
Catalyst/Promoter None typically required for Br₂; Acid for NBSNone typically required for SO₂Cl₂; Acid for NCS
Reaction Temperature 0 - 25 °C0 - 25 °C
Reaction Time 2 - 8 hours2 - 8 hours
Reported Yield (Analogous Reactions) 70-90%70-90%
Purification Method Recrystallization, Column ChromatographyRecrystallization, Column Chromatography
Key Considerations Potential for over-bromination to form di-bromo byproducts.Potential for over-chlorination. SO₂Cl₂ is highly reactive.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

Synthetic_Route_1 3-chloro-4-hydroxybenzaldehyde 3-chloro-4-hydroxybenzaldehyde This compound This compound 3-chloro-4-hydroxybenzaldehyde->this compound Brominating Agent (Br₂ or NBS) Solvent

Caption: Route 1: Bromination of 3-chloro-4-hydroxybenzaldehyde.

Synthetic_Route_2 3-bromo-4-hydroxybenzaldehyde 3-bromo-4-hydroxybenzaldehyde This compound This compound 3-bromo-4-hydroxybenzaldehyde->this compound Chlorinating Agent (SO₂Cl₂ or NCS) Solvent

Caption: Route 2: Chlorination of 3-bromo-4-hydroxybenzaldehyde.

Detailed Experimental Protocols

The following are detailed experimental protocols for analogous reactions that can be adapted for the synthesis of this compound.

Route 1: Bromination of 3-chloro-4-hydroxybenzaldehyde (Analogous Procedure)

This protocol is based on the bromination of 4-hydroxybenzaldehyde.

Materials:

  • 3-chloro-4-hydroxybenzaldehyde

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium bisulfite solution (saturated)

  • Ice

Procedure:

  • Dissolve 3-chloro-4-hydroxybenzaldehyde (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the cooled solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing ice water.

  • Quench the excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Route 2: Chlorination of 3-bromo-4-hydroxybenzaldehyde (Analogous Procedure)

This protocol is based on general procedures for the chlorination of phenols.

Materials:

  • 3-bromo-4-hydroxybenzaldehyde

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-bromo-4-hydroxybenzaldehyde (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

The synthesis of this compound is achievable through sequential halogenation of either 3-chloro-4-hydroxybenzaldehyde or 3-bromo-4-hydroxybenzaldehyde. The choice of route will likely be dictated by the cost and availability of the starting materials. Both routes are expected to provide the desired product in good yields. However, careful control of stoichiometry and reaction conditions is crucial to minimize the formation of di-halogenated byproducts. The provided experimental protocols, based on analogous transformations, offer a solid starting point for the development of a robust and efficient synthesis of this important chemical intermediate. Further optimization of reaction conditions will be necessary to achieve high purity and yield for specific applications.

Safety Operating Guide

Proper Disposal Procedures for 3-Bromo-5-chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides essential safety and logistical information for the proper disposal of 3-Bromo-5-chloro-4-hydroxybenzaldehyde (CAS No: 1849-76-9). The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory safety protocols.

Hazard Identification and Safety Data

This compound is classified as an acute toxic substance if swallowed. It is crucial to handle this compound with care, utilizing appropriate personal protective equipment and adhering to the safety protocols outlined in the Safety Data Sheet (SDS).

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity 3, OralGHS06DangerH301: Toxic if swallowed.
Skin Irritation 2GHS07WarningH315: Causes skin irritation.[1]
Serious Eye Irritation 2AGHS07WarningH319: Causes serious eye irritation.[1]
Specific target organ toxicity — Single exposure, Respiratory tract irritation 3GHS07WarningH335: May cause respiratory irritation.[1]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound, ensure that all necessary personal protective equipment is worn and that you are working in a well-ventilated area, such as a laboratory fume hood.

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[2]

  • Skin and Body Protection: Wear a lab coat and ensure that skin is not exposed.

  • Respiratory Protection: Avoid breathing dust.[2] If ventilation is inadequate, use a NIOSH-approved respirator.

Step-by-Step Disposal Procedure

This procedure outlines the steps for the disposal of this compound waste. The primary method of disposal is through an approved hazardous waste contractor, typically involving incineration.

Step 1: Segregation of Waste

  • Collect waste this compound and any materials contaminated with it (e.g., filter paper, gloves, paper towels) in a dedicated, properly labeled waste container.

  • This waste must be segregated as halogenated organic solid waste .[3][4][5] Do not mix with non-halogenated waste, acids, bases, or oxidizers.[4][5]

Step 2: Container Labeling

  • The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones).

  • Ensure the container is made of a compatible material (e.g., high-density polyethylene) and is kept tightly closed.[2][3][6]

Step 3: Storage

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[2][6]

  • The storage area should be away from incompatible materials.

Step 4: Arrange for Pickup and Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Dispose of the contents and container in accordance with local, state, and federal regulations, typically at an approved waste disposal plant.[2]

Experimental Protocol: Small Spill Management

In the event of a small spill, follow this protocol to ensure safety and proper cleanup.

Step 1: Evacuate and Secure the Area

  • Immediately alert others in the vicinity.

  • If the substance is in dust form, avoid creating dust clouds.

  • Ensure the area is well-ventilated, preferably within a fume hood.

Step 2: Don Appropriate PPE

  • Wear the personal protective equipment detailed in Section 2.

Step 3: Contain and Clean the Spill

  • Carefully sweep the solid material onto a sheet of paper or use a plastic scoop and place it into the designated halogenated organic solid waste container.

  • Avoid dry sweeping which can generate dust. If necessary, moisten the material slightly with a suitable non-reactive solvent (e.g., isopropanol) to minimize dust generation.

  • Wipe the spill area with a cloth or paper towel dampened with a solvent like acetone or ethanol.

  • Place all cleanup materials into the hazardous waste container.

Step 4: Decontaminate and Report

  • Wash the spill area thoroughly with soap and water.

  • Report the spill to your laboratory supervisor or EHS department as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound is_contaminated Is the material pure waste or contaminated material? start->is_contaminated pure_waste Pure Chemical Waste is_contaminated->pure_waste Pure contaminated_material Contaminated Materials (e.g., gloves, paper towels) is_contaminated->contaminated_material Contaminated collect Collect in a dedicated, compatible waste container. pure_waste->collect contaminated_material->collect label_container Label container: 'Halogenated Organic Solid Waste' and list chemical name. collect->label_container segregate Segregate from non-halogenated waste, - acids, bases, and oxidizers. label_container->segregate store Store in a designated hazardous waste area. segregate->store contact_ehs Contact EHS or approved waste contractor for disposal. store->contact_ehs end Disposal via Incineration (in accordance with regulations) contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Bromo-5-chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 3-Bromo-5-chloro-4-hydroxybenzaldehyde, ensuring operational integrity and personnel protection.

This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans for this compound, a compound requiring careful management due to its toxicological profile. Adherence to these guidelines is critical for a safe and compliant laboratory environment.

Hazard and Safety Summary

This compound is classified as acutely toxic if swallowed. Ingestion necessitates immediate medical attention. While specific data for skin and eye irritation for this compound is not fully detailed in the available safety data sheets, closely related compounds such as 3-Bromo-4-hydroxybenzaldehyde are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, it is prudent to handle this compound with the assumption that it poses similar hazards.

Below is a summary of key safety and physical data:

Identifier Value Source
CAS Number 1849-76-9
Molecular Formula C7H4BrClO2
Molecular Weight 235.46 g/mol
Appearance Solid
Melting Point 157-162 °C
GHS Pictogram GHS06 (Toxic)
Signal Word Danger
Hazard Statement H301: Toxic if swallowed
Precautionary Statement P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor
Storage Class 6.1C: Combustible, acute toxic Cat.3 / toxic compounds or compounds which cause chronic effects

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure risk. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 1989 standard are required. A face shield should be worn over safety glasses when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A flame-retardant lab coat should be worn and kept fastened.

    • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are likely to be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: All handling of this compound should be performed in a well-ventilated laboratory, with preference given to the use of a certified chemical fume hood. Eyewash stations and safety showers must be readily accessible.[1]

  • Handling Practices:

    • Avoid all personal contact with the substance.

    • Do not breathe dust or aerosols.

    • Wash hands thoroughly after handling.

    • Ensure containers are kept tightly closed when not in use.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. The storage area should be clearly marked, and access restricted to authorized personnel. Keep the container tightly closed.[1]

Disposal Plan:

  • Waste Characterization: this compound and any materials contaminated with it are considered hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. The label should clearly indicate "Hazardous Waste" and the chemical name.

  • Disposal Route: Dispose of contents and container in accordance with all local, regional, and national regulations. This typically involves transfer to an approved and licensed waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_post Post-Handling A Review SDS and Procedures B Don Appropriate PPE A->B C Work in Chemical Fume Hood B->C D Weigh and Handle Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate and Label Waste F->G H Dispose of Waste via Approved Vendor G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: A step-by-step workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-chloro-4-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-chloro-4-hydroxybenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.